Glycoursodeoxycholic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-XROMFQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862344 | |
| Record name | Glycoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00135 mg/mL | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64480-66-6 | |
| Record name | Glycoursodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URSODEOXYCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Mechanism of Action of Glycoursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that plays a significant role in various physiological and pathophysiological processes. Emerging as a multifaceted signaling molecule, its mechanism of action extends beyond its traditional role in bile acid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of GUDCA. It details its interactions with key cellular targets, including the G-protein coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR), and its profound effects on modulating critical signaling pathways involved in apoptosis, endoplasmic reticulum (ER) stress, and inflammation. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.
Core Molecular Targets and Signaling Pathways
This compound exerts its pleiotropic effects through the modulation of several key molecular targets and intricate signaling networks. The primary mechanisms involve the activation of the Takeda G-protein coupled receptor 5 (TGR5) and the antagonism of the farnesoid X receptor (FXR). Furthermore, GUDCA has been demonstrated to have significant anti-apoptotic and anti-inflammatory properties, largely mediated through the inhibition of endoplasmic reticulum (ER) stress.
Takeda G-protein Coupled Receptor 5 (TGR5) Activation
GUDCA is a ligand for TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. While its precursor, ursodeoxycholic acid (UDCA), is considered a weak TGR5 agonist, the activation of this receptor by GUDCA contributes to its metabolic benefits. Upon binding to TGR5, GUDCA initiates a downstream signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), culminating in diverse physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.
Farnesoid X Receptor (FXR) Antagonism
In contrast to its agonistic effect on TGR5, GUDCA functions as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. FXR forms a heterodimer with the retinoid X receptor (RXR) and, upon activation by bile acids, binds to specific DNA response elements to regulate gene expression. GUDCA competitively inhibits the binding of endogenous FXR agonists, thereby preventing the recruitment of co-activators and the dissociation of co-repressors from the FXR/RXR complex. This antagonism of intestinal FXR signaling has been linked to improvements in metabolic parameters.[1]
References
Glycoursodeoxycholic acid function in metabolic disorders
An In-depth Technical Guide: The Function of Glycoursodeoxycholic Acid in Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), is emerging as a significant regulator of metabolic health.[1][2] Endogenously produced from intestinal bacterial metabolism, circulating levels of GUDCA are often found to be diminished in patients with hyperglycemia and other metabolic disorders.[1][3][4][5] Preclinical studies have demonstrated that supplementation with GUDCA confers substantial benefits in diet-induced obesity, insulin (B600854) resistance, hepatic steatosis, and atherosclerosis.[2][3][6] Its mechanisms of action are multifaceted, primarily involving the attenuation of endoplasmic reticulum (ER) stress, modulation of key bile acid signaling pathways via the farnesoid X receptor (FXR), and alteration of the gut microbiota composition.[3][6][7] This document provides a comprehensive technical overview of the function of GUDCA in metabolic disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing its core signaling pathways.
Introduction to GUDCA and Metabolic Disease
Metabolic disorders, including type 2 diabetes (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis.[4] Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate glucose, lipid, and energy metabolism.[1][8][9] They exert their effects by activating nuclear receptors like FXR and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).[9][10][11]
GUDCA is a secondary bile acid, formed by the conjugation of glycine (B1666218) to UDCA, which itself is a product of gut microbial 7α/β-dehydrogenation of chenodeoxycholic acid.[1][2] As the primary metabolite of orally administered UDCA, GUDCA is more hydrophilic and less toxic than its unconjugated form.[2] Studies have consistently shown that serum and stool concentrations of GUDCA are significantly reduced in patients with hyperglycemia, suggesting its potential role as both a biomarker and a therapeutic agent for metabolic diseases.[1][3][4][5]
GUDCA's Role in Glucose Homeostasis and Insulin Sensitivity
GUDCA administration has been shown to significantly improve glucose metabolism and insulin sensitivity in various preclinical models of metabolic disease.
-
Improved Glucose Tolerance: In high-fat diet (HFD)-induced obese mice, GUDCA treatment significantly restores glucose tolerance as demonstrated by glucose tolerance tests (GTT).[3]
-
Enhanced Insulin Sensitivity: Insulin tolerance tests (ITT) reveal that insulin sensitivity is substantially increased following GUDCA administration.[3] In db/db mice, a genetic model of T2DM, GUDCA supplementation leads to a decrease in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.[6][12]
-
Reduced Blood Glucose: GUDCA treatment leads to lower fasting blood glucose and insulin levels in HFD-fed mice.[3] Similarly, in db/db mice, GUDCA administration significantly decreases fasting blood glucose at multiple time points over an 8-week period.[6][12]
-
Enhanced Insulin Signaling: At the molecular level, GUDCA reverses the HFD-induced reduction of insulin receptor substrate 1 (Irs1) and phosphorylated protein kinase B (p-Akt) in the liver, key components of the insulin signaling cascade.[3]
GUDCA in Non-alcoholic Fatty Liver Disease (NAFLD)
GUDCA exerts potent hepatoprotective effects, ameliorating the hepatic manifestations of metabolic syndrome.
-
Amelioration of Hepatic Steatosis: In HFD-fed mice, GUDCA treatment improves hepatic steatosis.[2][3] This is further evidenced by significant reductions in the liver content of total triglycerides and total cholesterol.[2]
-
Reduction in Liver Injury Markers: Treatment with GUDCA lowers serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in db/db mice, indicating a reduction in liver damage.[6][12]
-
Inhibition of Hepatic ER Stress: A primary mechanism for its hepatoprotective effects is the alleviation of ER stress in the liver, a key pathogenic factor in NAFLD.[1][3][5]
Core Mechanisms of Action
GUDCA's therapeutic effects are underpinned by its ability to modulate several key cellular and systemic pathways.
Attenuation of Endoplasmic Reticulum (ER) Stress
A hallmark of metabolic disease is the dysregulation of the ER, leading to the unfolded protein response (UPR) and subsequent insulin resistance and apoptosis.[1] GUDCA has been identified as a potent inhibitor of ER stress.[3][4][5] In vivo studies show that GUDCA treatment in HFD-fed mice significantly reduces the expression of ER stress-related genes, particularly those in the IRE1α and PERK pathways, such as CHOP, ATF4, and spliced XBP1.[3] In vitro, GUDCA protects cells from palmitic acid-induced ER stress and apoptosis and helps stabilize intracellular calcium homeostasis by restoring the expression of sarcoplasmic reticulum calcium ATPase 2 (SERCA2).[3][4] This reduction in ER stress is a direct effect of GUDCA and not merely a consequence of improved metabolic parameters.[3]
Caption: GUDCA mitigates metabolic dysfunction by inhibiting key ER stress pathways.
Modulation of Bile Acid Signaling Receptors
GUDCA influences the two primary bile acid receptors, FXR and TGR5, through distinct mechanisms.
-
FXR Antagonism: GUDCA acts as an intestinal FXR antagonist.[2][7] In the ileum, FXR activation by other bile acids normally induces the expression of Fibroblast Growth Factor 19 (FGF19, or FGF15 in mice), which then travels to the liver to suppress bile acid synthesis by inhibiting the enzyme CYP7A1.[7][11] By antagonizing intestinal FXR, GUDCA can modulate this feedback loop.[2][7] This antagonism has been shown to contribute to its beneficial effects on glucose intolerance and insulin resistance in diet-induced obese mice.[2]
-
Indirect TGR5 Activation: While GUDCA itself does not appear to be a direct TGR5 agonist, its administration alters the overall bile acid pool and gut microbiota.[6][7][12] This leads to an increase in other bile acids, such as taurolithocholic acid (TLCA), which are potent TGR5 agonists.[6][12][13] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[10] In adipose tissue, TGR5 activation upregulates uncoupling protein 1 (UCP-1), promoting thermogenesis and energy expenditure.[6][12][13]
Caption: GUDCA modulates FXR and TGR5 signaling pathways to improve metabolism.
Interaction with Gut Microbiota
GUDCA treatment significantly alters the composition of the gut microbiota.[2][6][12] In db/db mice, GUDCA administration increases the abundance of beneficial bacteria like Bacteroides vulgatus.[6][12][13] This shift in the microbiome is linked to changes in the bile acid pool, including the aforementioned increase in the TGR5 agonist TLCA.[6][12] This bidirectional interaction between GUDCA, the gut microbiota, and the bile acid profile is crucial for its anti-diabetic effects, creating a positive feedback loop that enhances energy metabolism and improves glucose control.[6][12]
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from key preclinical studies investigating the effects of GUDCA on metabolic parameters.
Table 1: Effects of GUDCA on Glucose Metabolism in HFD-Fed Mice [3]
| Parameter | Vehicle + HFD | GUDCA (80 mg/kg/d) + HFD | TUDCA (350 mg/kg/d) + HFD |
|---|---|---|---|
| Body Weight Gain (g) | ~18 g | ~14 g * | ~14 g * |
| Fasting Blood Glucose (mmol/L) | ~10.5 | ~8.0 * | ~8.0 * |
| Fasting Insulin (ng/mL) | ~1.5 | ~0.8 * | ~0.8 * |
| GTT AUC (mmol/L·min) | ~2500 | ~1800 * | ~1800 * |
| ITT kITT (%/min) | ~2.5 | ~4.0 * | ~4.0 * |
Data are approximated from figures. Statistical significance reported as P<0.05 vs. Vehicle + HFD.
Table 2: Effects of GUDCA on Glucose and Lipid Metabolism in db/db Mice [6][12]
| Parameter | db/db + Vehicle | db/db + GUDCA (100 mg/kg/d) |
|---|---|---|
| Fasting Blood Glucose (mmol/L) at Week 8 | ~30.0 | ~22.0## |
| HOMA-IR | ~140 | ~90# |
| Serum Total Cholesterol (TC) (mmol/L) | ~6.0 | ~4.5 * |
| Serum Triglycerides (TG) (mmol/L) | ~2.0 | ~1.2 |
| Liver TC (μmol/g) | ~12.0 | ~8.0 * |
| Liver TG (μmol/g) | ~100.0 | ~60.0 * |
*Statistical significance reported as *P<0.05, *P<0.01 vs. m/m (control) group; #P<0.05, ##P<0.01 vs. db/db + Vehicle group.
Table 3: Effects of GUDCA on Atherosclerosis and Hepatic Steatosis in ApoE-/- Mice [2]
| Parameter | Vehicle + Western Diet | GUDCA (50 mg/kg/d) + Western Diet |
|---|---|---|
| Aortic Plaque Area (% of total area) | ~38% | ~23% (-39% reduction) * |
| Intravascular Lipid Area (% of total area) | ~18% | ~10% * |
| Fasting Blood Glucose (mg/dL) | ~180 | ~150 * |
| Liver Triglycerides (mg/g protein) | ~35 | ~20 * |
| Liver Cholesterol (mg/g protein) | ~25 | ~15 * |
Statistical significance reported as P<0.05 vs. Vehicle + Western Diet.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the common methodologies used in the cited studies on GUDCA.
Animal Models and GUDCA Administration
-
High-Fat Diet (HFD)-Induced Obesity Model:
-
Animals: Male C57BL/6J mice, 5-6 weeks old.[3]
-
Diet: Fed a high-fat diet (e.g., 60% kcal from fat, Research Diets #D12492 or similar) for 8-10 weeks to induce obesity and insulin resistance.[2][3]
-
GUDCA Administration: GUDCA is typically dissolved in a vehicle (e.g., CMC-Na or a solution of DMSO/PEG400/H₂O) and administered via intraperitoneal (IP) injection (e.g., 80 mg/kg/day) or daily oral gavage (e.g., 50 mg/kg/day) for a period of 3 to 18 weeks.[2][3]
-
-
Genetic Model of T2DM (db/db mice):
Metabolic Assays
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
Bile Acid Analysis
-
Sample Collection: Bile acids are profiled in various biological samples, including serum, liver tissue, feces, and intestinal content.[8]
-
Analytical Technique: The gold standard for accurate quantification of individual bile acid species is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][14][15] This technique offers high sensitivity and specificity, allowing for the separation and measurement of different primary, secondary, and conjugated bile acids.[9][14] Gas chromatography-mass spectrometry (GC-MS) is also used, though it often requires derivatization of the bile acids.[9]
Caption: A typical experimental workflow for evaluating GUDCA in preclinical models.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential for treating a range of metabolic disorders in preclinical models. Its ability to concurrently improve glucose homeostasis, resolve hepatic steatosis, and reduce ER stress makes it a compelling candidate for further development. The core mechanisms—inhibition of ER stress and modulation of the gut microbiota-bile acid signaling axis—highlight its multifaceted role in restoring metabolic balance.
Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials in patients with T2DM, NAFLD, and metabolic syndrome to assess efficacy and safety.
-
Receptor Specificity: Further elucidating the precise molecular interactions of GUDCA with FXR and other potential cellular targets.
-
Microbiome Interactions: Identifying the specific bacterial species and enzymatic pathways responsible for the GUDCA-mediated shifts in the gut microbiota and bile acid pool.
-
Combination Therapies: Investigating the potential synergistic effects of GUDCA when combined with existing metabolic disease therapies, such as metformin (B114582).
For drug development professionals, GUDCA represents a novel therapeutic strategy that targets fundamental pathogenic mechanisms linking obesity, insulin resistance, and hepatic dysfunction. Its favorable safety profile, based on its nature as an endogenous metabolite, further enhances its appeal as a next-generation metabolic therapeutic.
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress [ouci.dntb.gov.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iroatech.com [iroatech.com]
- 9. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
The Emerging Neuroprotective Role of Glycoursodeoxycholic Acid (GUDCA) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), is emerging as a promising therapeutic candidate for a range of neurodegenerative diseases. This technical guide synthesizes the current preclinical evidence for the role of GUDCA and its well-studied taurine-conjugated analogue, tauroursodeoxycholic acid (TUDCA), in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It details the multifaceted mechanisms of action, including anti-apoptotic, anti-inflammatory, and antioxidant effects, as well as the modulation of mitochondrial function and protein aggregation. This guide provides a comprehensive overview of key experimental findings, detailed methodologies, and visual representations of the critical signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field of neurodegeneration.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments. A growing body of evidence implicates metabolic dysregulation, mitochondrial dysfunction, neuroinflammation, and protein misfolding as common pathological hallmarks. Bile acids, traditionally known for their roles in digestion, have recently gained attention for their systemic signaling functions and neuroprotective properties.[1][2] GUDCA, a key metabolite of UDCA, has demonstrated significant therapeutic potential in various preclinical models of neurodegeneration.[3][4] This document provides an in-depth examination of the mechanisms and therapeutic effects of GUDCA and the closely related TUDCA in these models.
Mechanisms of GUDCA-Mediated Neuroprotection
The neuroprotective effects of GUDCA and TUDCA are multi-faceted, targeting several key pathological pathways implicated in neurodegeneration.
Inhibition of Apoptosis
A primary mechanism of GUDCA-mediated neuroprotection is the inhibition of neuronal apoptosis. This is achieved through the modulation of the intrinsic mitochondrial pathway of cell death. GUDCA and TUDCA have been shown to stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c.[3][5][6] This stabilization inhibits the activation of caspases, the key executioners of apoptosis.[5][6] Specifically, GUDCA has been shown to reduce caspase-9 levels in a cellular model of ALS.[1] Furthermore, TUDCA can modulate the expression of Bcl-2 family proteins, promoting the activity of anti-apoptotic members while inhibiting pro-apoptotic ones like Bax.[6][7][8]
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegenerative disease progression. GUDCA and TUDCA exert potent anti-inflammatory effects.[9][10] TUDCA has been shown to reduce the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS).[10] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[9][10] GUDCA has also been demonstrated to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β from astrocytes.[3] Furthermore, TUDCA can promote an anti-inflammatory microenvironment by increasing the expression of transforming growth factor-β (TGF-β).[9][11]
Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is a major contributor to neuronal damage. TUDCA has been shown to mitigate oxidative stress by reducing ROS production and enhancing antioxidant defenses.[12][13] It can upregulate the expression of key antioxidant enzymes through the activation of the Nrf2 signaling pathway.[14]
Improvement of Mitochondrial Function
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. GUDCA and TUDCA play a crucial role in preserving mitochondrial integrity and function.[15][16] TUDCA has been shown to prevent mitochondrial swelling and improve ATP levels in models of Parkinson's disease.[17] In the context of Huntington's disease models, TUDCA can inhibit the mitochondrial permeability transition, a key event leading to cell death.[16]
GUDCA in Specific Neurodegenerative Disease Models
The therapeutic potential of GUDCA and TUDCA has been investigated in a variety of preclinical models.
Alzheimer's Disease (AD)
In AD models, TUDCA has been shown to reduce the deposition of amyloid-beta (Aβ) plaques and prevent tau hyperphosphorylation, two key pathological hallmarks of the disease.[2][18][19] It also improves cognitive function in transgenic mouse models of AD.[20] TUDCA's anti-apoptotic and anti-inflammatory effects are thought to contribute significantly to its neuroprotective actions in AD.[5][8] Furthermore, studies have shown that TUDCA can improve glucose metabolism in a streptozotocin-induced mouse model of AD, highlighting its potential to address the metabolic aspects of the disease.[18][20]
Parkinson's Disease (PD)
In animal models of PD, typically induced by neurotoxins like MPTP, TUDCA has demonstrated robust neuroprotective effects. It protects dopaminergic neurons from degeneration, mitigates motor deficits, and reduces neuroinflammation.[14][17][21] The mechanisms underlying these effects include the inhibition of apoptosis, reduction of oxidative stress, and improvement of mitochondrial function.[12][14][17] TUDCA has also been shown to prevent the aggregation of alpha-synuclein, a key component of Lewy bodies, the pathological hallmark of PD.[21]
Huntington's Disease (HD)
In both chemical and genetic models of HD, TUDCA has been shown to reduce striatal degeneration and improve motor and cognitive function.[16][22][23] It significantly decreases apoptosis in the striatum and reduces the formation of mutant huntingtin protein aggregates.[22][24] The neuroprotective effects of TUDCA in HD models are linked to its ability to stabilize mitochondria and inhibit apoptotic pathways.[16][22]
Amyotrophic Lateral Sclerosis (ALS)
In cellular models of ALS, GUDCA has been shown to inhibit apoptosis in motor neuron-like cells carrying the hSOD1G93A mutation by preventing changes in mitochondrial dynamics and reducing caspase-9 levels.[1] Clinical trials with TUDCA in ALS patients have suggested a potential to slow disease progression and prolong survival, further supporting the therapeutic potential of this class of bile acids.[25][26][27] A case-control study found that serum levels of UDCA, TUDCA, and GUDCA were higher in ALS patients, suggesting a potential compensatory response.[28][29]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of GUDCA and TUDCA in neurodegenerative disease models.
Table 1: Effects of TUDCA on Apoptosis and Neuronal Survival
| Disease Model | Organism/Cell Line | Treatment | Outcome Measure | Result | Reference |
| Hemorrhagic Stroke | Rat | TUDCA (100-200 mg/kg) | Apoptotic cell number | Reduced by >65% | [6] |
| Hemorrhagic Stroke | Rat | TUDCA (100-200 mg/kg) | Caspase-3 activity | Reduced by 45-60% | [6] |
| Huntington's Disease (3-NP model) | Rat | TUDCA | Striatal lesion volume | Reduced by 80% | [16] |
| Huntington's Disease (R6/2 model) | Mouse | TUDCA (500 mg/kg) | Striatal apoptosis | Significantly decreased | [22] |
| Glutamate-induced apoptosis | Rat cortical neurons | TUDCA (100 µM) | Apoptosis percentage | Significantly reduced | [30] |
Table 2: Effects of GUDCA/TUDCA on Neuroinflammation
| Disease Model | Organism/Cell Line | Treatment | Outcome Measure | Result | Reference |
| Acute Neuroinflammation (LPS) | Mouse | TUDCA (500 mg/kg) | Microglial activation | Significantly reduced | [10] |
| Unconjugated Bilirubin-induced inflammation | Rat astrocytes | GUDCA | TNF-α secretion | Reduced by >90% | [3] |
| Unconjugated Bilirubin-induced inflammation | Rat astrocytes | GUDCA | IL-1β secretion | Reduced by >80% | [3] |
Table 3: Effects of TUDCA on Motor and Cognitive Function
| Disease Model | Organism | Treatment | Outcome Measure | Result | Reference |
| Parkinson's Disease (MPTP model) | Mouse | TUDCA | Swimming latency | Significantly reduced | [17] |
| Parkinson's Disease (MPTP model) | Mouse | TUDCA | Gait quality | Significantly improved | [17] |
| Huntington's Disease (R6/2 model) | Mouse | TUDCA (500 mg/kg) | Locomotor and sensorimotor deficits | Significantly improved | [22] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of GUDCA and TUDCA.
Animal Models
-
Parkinson's Disease (MPTP Model): Male C57BL/6 mice are typically used. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered via intraperitoneal (i.p.) injection to induce dopaminergic neurodegeneration. TUDCA is often administered i.p. before or after MPTP injection at doses ranging from 50 to 500 mg/kg.[17][21][31]
-
Huntington's Disease (3-NP Model): Rats are administered 3-nitropropionic acid (3-NP), a mitochondrial toxin, to induce striatal lesions. TUDCA is administered systemically.[16]
-
Huntington's Disease (R6/2 Transgenic Model): R6/2 mice, which express a fragment of the human huntingtin gene with an expanded CAG repeat, are used. TUDCA is administered subcutaneously, often starting at a young age.[22][32]
-
Alzheimer's Disease (Streptozotocin Model): Mice are injected with streptozotocin (B1681764) to induce an AD-like pathology. TUDCA is administered to assess its effects on metabolic and cognitive parameters.[18][20]
-
Acute Neuroinflammation (LPS Model): C57BL/6 mice are given an intracerebroventricular (i.c.v.) injection of lipopolysaccharide (LPS) to induce acute neuroinflammation. TUDCA is typically administered i.p.[10]
Cell Culture Models
-
Primary Neuronal Cultures: Cortical neurons are isolated from rat embryos and cultured. Apoptosis can be induced by agents like glutamate, and the neuroprotective effects of TUDCA are assessed.[30][33]
-
Astrocyte Cultures: Primary astrocytes are obtained from neonatal rat brains. Inflammation is induced with unconjugated bilirubin (B190676) or LPS, and the modulatory effects of GUDCA are measured.[3]
-
Motor Neuron-like Cell Line (NSC-34): NSC-34 cells, often transfected with mutant human SOD1 (e.g., G93A) to model ALS, are used to study the effects of GUDCA on apoptosis and mitochondrial dynamics.[1]
Key Experimental Assays
-
Assessment of Apoptosis:
-
TUNEL Staining: To detect DNA fragmentation in apoptotic cells in tissue sections.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -9) in cell lysates.
-
Western Blotting: To measure the levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cytochrome c release).
-
-
Evaluation of Neuroinflammation:
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify the activation of microglia (Iba-1) and astrocytes (GFAP) in brain tissue.
-
ELISA/Cytokine Arrays: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or brain homogenates.
-
-
Measurement of Oxidative Stress:
-
ROS Assays: Using fluorescent probes to measure the levels of reactive oxygen species in cells.
-
Antioxidant Enzyme Activity Assays: To measure the activity of enzymes like glutathione (B108866) peroxidase (GPx).
-
-
Behavioral Testing:
-
Motor Function: Rotarod test, pole test, and gait analysis are used to assess motor coordination and balance in PD and HD models.
-
Cognitive Function: Morris water maze and other memory tests are used to evaluate learning and memory in AD models.
-
Signaling Pathways and Visualizations
The neuroprotective effects of GUDCA and TUDCA are mediated by complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.
Caption: GUDCA's anti-apoptotic pathway.
Caption: TUDCA's anti-inflammatory pathways.
Caption: General experimental workflow.
Conclusion and Future Directions
The collective evidence strongly supports the neuroprotective potential of GUDCA and its analogue TUDCA in a range of neurodegenerative disease models. Their ability to target multiple pathological pathways, including apoptosis, neuroinflammation, oxidative stress, and mitochondrial dysfunction, makes them attractive therapeutic candidates. While the majority of preclinical research has focused on TUDCA, the direct investigation of GUDCA is gaining momentum, and its distinct properties warrant further exploration.
Future research should focus on elucidating the specific molecular targets of GUDCA in the central nervous system, including its interaction with bile acid receptors such as TGR5 and FXR.[1][34] Head-to-head comparison studies between GUDCA and TUDCA are needed to determine if one offers superior efficacy or a more favorable pharmacokinetic profile for CNS delivery. Furthermore, long-term efficacy and safety studies in more complex and chronic animal models are essential before translation to human clinical trials. The continued investigation of GUDCA holds significant promise for the development of novel, disease-modifying therapies for devastating neurodegenerative disorders.
References
- 1. Emerging Roles of Bile Acids in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acids and apoptosis modulation: an emerging role in experimental Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel insights into the antioxidant role of tauroursodeoxycholic acid in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. UDCA exerts beneficial effect on mitochondrial dysfunction in LRRK2G2019S carriers and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A bile acid protects against motor and cognitive deficits and reduces striatal degeneration in the 3-nitropropionic acid model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tauroursodeoxycholic Acid Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]
- 20. Experimental treatment prevents Alzheimer’s-associated weight gain in mice | EurekAlert! [eurekalert.org]
- 21. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. sciencedaily.com [sciencedaily.com]
- 25. Frontiers | Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Alteration of Serum Bile Acids in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Alteration of serum bile acids in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. intranet.ib.unicamp.br [intranet.ib.unicamp.br]
- 32. Bile Acids in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The bile acid tauroursodeoxycholic acid modulates phosphorylation and translocation of bad via phosphatidylinositol 3-kinase in glutamate-induced apoptosis of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Glycoursodeoxycholic Acid (GUDCA): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Glycoursodeoxycholic Acid as a Human Blood Serum Metabolite
Abstract
This compound (GUDCA), a glycine-conjugated secondary bile acid, has emerged as a significant human blood serum metabolite with diverse physiological roles and therapeutic potential. Historically viewed as an end-product of cholesterol metabolism, recent evidence highlights its active involvement in crucial signaling pathways, modulating metabolic homeostasis, neuroprotection, and inflammatory responses. This technical guide provides a comprehensive overview of GUDCA, consolidating current knowledge on its biochemical properties, serum concentrations in health and disease, and its mechanisms of action. Detailed experimental protocols for its quantification and functional analysis are provided, alongside visualizations of key signaling pathways to support further research and drug development endeavors in cardiometabolic diseases, neurodegenerative disorders, and beyond.
Introduction
This compound (GUDCA) is a secondary bile acid formed in the liver through the conjugation of ursodeoxycholic acid (UDCA) with the amino acid glycine (B1666218).[1] UDCA itself is primarily formed by the 7β-epimerization of chenodeoxycholic acid by intestinal bacteria.[2] As a conjugated bile acid, GUDCA is more hydrophilic than its unconjugated counterpart, influencing its biological activity and disposition.[3] While traditionally known for its role in facilitating the absorption of dietary fats and fat-soluble vitamins, GUDCA is now recognized as a signaling molecule with pleiotropic effects.[4]
Emerging research has implicated altered GUDCA levels in a range of pathological conditions. Notably, reduced serum concentrations of GUDCA have been associated with hyperglycemia and type 2 diabetes (T2D), while its administration has shown promise in ameliorating insulin (B600854) resistance and hepatic steatosis.[5][6] Conversely, elevated levels have been observed in certain neurodegenerative diseases, where it may play a neuroprotective role.[7][8] This guide aims to provide a detailed technical resource for scientists and researchers investigating the multifaceted roles of GUDCA.
Biochemical and Physicochemical Properties
GUDCA is characterized by its steroidal structure, a glycine conjugate at the C-24 position, and hydroxyl groups at the 3α and 7β positions. These structural features contribute to its unique physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₃NO₅ | [1] |
| Molecular Weight | 449.6 g/mol | [1] |
| Synonyms | GUDCA, Ursodeoxycholylglycine, Glycylursodeoxycholic acid | [1] |
| Physical Description | Solid | [1] |
| Solubility (in water) | 0.00135 mg/mL | [1] |
| logP | 2.02 | [1] |
Quantitative Data: GUDCA in Human Blood Serum
The concentration of GUDCA in human serum is subject to variation based on physiological and pathological states. The following tables summarize reported quantitative data.
Table 3.1: Serum GUDCA Concentrations in Healthy Individuals
| Population | Sample Size | Mean/Median Concentration (nM) | Range (nM) | Analytical Method | Reference |
| Healthy Adults | 130 | 795.4 (Total BAs) | 171.9–1965.8 (Total BAs) | LC-MS/MS | [9] |
| Healthy Controls | 20 | 74.39 ± 16.56 (Mean ± SEM) | Not Reported | LC-MS | [8] |
| Healthy Subjects | 50 | Not specified individually | Not Reported | Metabonomics | [6] |
Table 3.2: Serum GUDCA Concentrations in Disease States
| Disease State | Patient Population | Key Findings on GUDCA Levels | Analytical Method | Reference |
| Type 2 Diabetes (T2D) | 30 T2D patients vs. 50 healthy controls | Significantly decreased in the T2DM group. | Metabonomics | [6] |
| Type 2 Diabetes (T2D) | T2D patients vs. non-diabetic subjects | No significant difference in one study, but higher in non-statin treated T2D patients compared to controls. | LC-MS/MS | [10] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | NAFL and AFL patients vs. healthy controls | Significantly elevated in the Alcoholic Fatty Liver (AFL) group. | LC-MS/MS | [4][11] |
| Huntington's Disease (HD) | 33 HD patients vs. 20 healthy controls | Significantly elevated in HD patients (313.45 ± 68.64 nM vs. 74.39 ± 16.56 nM). | LC-MS | [8] |
| Alzheimer's Disease (AD) / aMCI | Cognitively intact individuals who later developed AD/aMCI | Part of a biomarker panel that could predict onset with high accuracy. | Not Specified | [12][13] |
Key Signaling Pathways and Mechanisms of Action
GUDCA exerts its biological effects through modulation of several key signaling pathways.
Inhibition of Endoplasmic Reticulum (ER) Stress
A growing body of evidence suggests that GUDCA can alleviate ER stress, a condition implicated in metabolic diseases.[5][14] In response to ER stress, GUDCA has been shown to reduce the expression of key stress markers.[11] This is thought to contribute to its protective effects against insulin resistance and hepatic steatosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Profile of Serum Bile Acids in Elderly Type 2 Diabetic Patients with Various Obesity Types: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Diagnostic Potential of Alternations of Bile Acid Profiles in the Plasma of Patients with Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]
- 13. Bile Acids in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
The Endogenous Journey of Glycoursodeoxycholic Acid: A Technical Guide to Synthesis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, conjugated in the liver from ursodeoxycholic acid (UDCA) and the amino acid glycine (B1666218). While UDCA itself is recognized for its therapeutic properties in cholestatic liver diseases, its glycine conjugate, GUDCA, is emerging as a significant bioactive molecule in its own right.[1][2] GUDCA has been implicated in various physiological processes, including the regulation of glucose and lipid metabolism, and has shown potential in mitigating metabolic disorders.[3][4][5] This technical guide provides a comprehensive overview of the endogenous synthesis and metabolism of GUDCA, detailing the enzymatic pathways, quantitative data, experimental protocols, and associated signaling cascades.
Endogenous Synthesis of this compound
The journey of GUDCA begins with the synthesis of its precursor, ursodeoxycholic acid (UDCA). In humans, UDCA is a secondary bile acid, primarily formed by the metabolic action of the gut microbiota on primary bile acids.[5][6] The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[5][6][7]
The synthesis of UDCA from CDCA involves a key epimerization reaction at the C-7 position of the steroid nucleus. This conversion is catalyzed by a two-step enzymatic process mediated by bacterial hydroxysteroid dehydrogenases (HSDHs) in the gut.[8]
-
Oxidation: 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the 7α-hydroxyl group of CDCA to form 7-oxo-lithocholic acid (7-oxo-LCA).
-
Reduction: 7β-hydroxysteroid dehydrogenase (7β-HSDH) then reduces the 7-oxo group of 7-oxo-LCA to a 7β-hydroxyl group, yielding UDCA.
Once formed, UDCA is absorbed from the intestine and transported to the liver via the portal circulation. In the hepatocytes, UDCA undergoes conjugation with glycine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[9][10] The process involves two main steps:
-
Activation: UDCA is first activated to its coenzyme A (CoA) thioester, ursodeoxycholyl-CoA.
-
Conjugation: The ursodeoxycholyl moiety is then transferred from CoA to the amino group of glycine, forming GUDCA.
This conjugation step significantly increases the water solubility of the bile acid, facilitating its secretion into bile.
Biosynthesis Pathway of this compound
Metabolism and Enterohepatic Circulation
Following its synthesis in the liver, GUDCA is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the small intestine where it participates in the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of GUDCA, along with other bile acids, is efficiently reabsorbed in the terminal ileum and returns to the liver via the portal vein. This process, known as the enterohepatic circulation, allows for the recycling of bile acids.[6][11][12]
A smaller fraction of GUDCA escapes reabsorption in the small intestine and enters the colon. Here, it is subject to further metabolism by the gut microbiota. The primary metabolic transformation is deconjugation, catalyzed by bacterial bile salt hydrolases (BSHs), which cleave the amide bond between UDCA and glycine, releasing unconjugated UDCA and glycine.[13][14] The regenerated UDCA can be reabsorbed and return to the liver or be further metabolized by the gut bacteria.
Enterohepatic Circulation of GUDCA
Quantitative Data
The physiological concentrations of GUDCA can vary depending on the biological matrix and the physiological or pathological state. The following tables summarize some of the reported quantitative data for GUDCA.
Table 1: Concentration of GUDCA in Human Biological Fluids
| Biological Fluid | Condition | Concentration Range | Reference(s) |
| Serum | Healthy | 0.8 - 10.9 µM | [15] |
| Serum | Type 2 Diabetes | Significantly decreased | [3][4] |
| Serum | Alcoholic Liver Disease | 31.9 µM | [16] |
| Bile | Healthy | Varies, increases with UDCA administration | [17] |
Table 2: Kinetic Parameters of Human Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)
| Substrate | Apparent Km (mM) | Vmax (µmol/min/mg protein) | Reference(s) |
| Glycine | 5.8 | 0.77 | [9] |
| Taurine | 1.1 | 0.33 | [9] |
Signaling Pathways Involving GUDCA
GUDCA is not merely an end product of UDCA metabolism; it actively participates in cellular signaling, primarily through its interaction with bile acid-activated receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3][12]
-
FXR Antagonism: In the intestine, GUDCA can act as an antagonist of FXR.[12] Inhibition of intestinal FXR signaling by GUDCA leads to a decrease in the production of fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans). Reduced FGF15/19 signaling to the liver results in an upregulation of bile acid synthesis and an increase in the expression of bile acid transporters, thereby accelerating the enterohepatic circulation of bile acids.[12]
-
TGR5 Activation: GUDCA and its metabolites can activate TGR5.[3] In adipose tissue, TGR5 activation leads to an upregulation of uncoupling protein 1 (UCP-1), which promotes thermogenesis in white adipose tissue.[3] This pathway is implicated in the beneficial effects of GUDCA on glucose and lipid metabolism.[3]
GUDCA Signaling Pathways
Experimental Protocols
Quantification of GUDCA by LC-MS/MS
This protocol provides a general framework for the quantification of GUDCA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Plasma, serum, or tissue homogenate
-
Internal standard (IS) solution (e.g., GUDCA-d4 in methanol)
-
Ice-cold acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.[18]
-
Add a known amount of the internal standard solution. The concentration should be optimized based on the expected endogenous levels of GUDCA.[18]
-
Add 400 µL of ice-cold ACN to precipitate proteins.[18]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)[18]
-
Mobile Phase A: 0.1% Formic acid in water[18]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)[18]
-
Flow Rate: 0.65 mL/min[18]
-
Column Temperature: 50 °C[18]
-
Injection Volume: 10 µL[18]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the bile acids. The exact gradient profile should be optimized for the specific column and system.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GUDCA and its internal standard.
-
GUDCA: The exact m/z transitions will depend on the specific instrument and should be optimized.
-
GUDCA-d4 (IS): The m/z transitions will be shifted by the mass of the deuterium (B1214612) labels.
-
-
Other Parameters: Ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of GUDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Assay for 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Activity
This spectrophotometric assay measures the activity of 7α-HSDH by monitoring the production of NADH or NADPH.[8][23][24][25][26]
1. Reagents and Materials
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
Substrate solution (e.g., 2 mM taurochenodeoxycholic acid - TCDCA)
-
Cofactor solution (e.g., 0.2 mM NADP⁺)
-
Enzyme preparation (e.g., purified 7α-HSDH or cell lysate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
2. Assay Procedure
-
Prepare the reaction mixture in a cuvette by adding the Tris-HCl buffer, substrate solution, and cofactor solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for a few minutes.
-
Initiate the reaction by adding the enzyme preparation to the cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the reduction of NADP⁺ to NADPH.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
3. Calculation of Enzyme Activity
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔA340/min) / (ε * l) * V_total / V_enzyme
-
Where:
-
ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)
-
l is the path length of the cuvette (usually 1 cm)
-
V_total is the total volume of the reaction mixture
-
V_enzyme is the volume of the enzyme preparation added
-
-
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Conclusion
This compound is a key player in the complex network of bile acid synthesis and metabolism. Its formation from the microbial metabolite UDCA and subsequent enterohepatic circulation highlight the intricate interplay between the host and its gut microbiota. The emerging roles of GUDCA in metabolic signaling pathways underscore its potential as a therapeutic target and a biomarker for metabolic diseases. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the multifaceted biology of this important endogenous molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 7. Gut Microbiome-Linked Metabolites in the Pathobiology of Major Depression With or Without Anxiety—A Role for Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nssresearchjournal.com [nssresearchjournal.com]
- 21. cris.vtt.fi [cris.vtt.fi]
- 22. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Lyophilized 7 alpha-hydroxysteroid dehydrogenase: a stable enzyme preparation for routine bile acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. uniprot.org [uniprot.org]
- 26. 7alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
Glycoursodeoxycholic Acid: A Technical Guide to its Discovery, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, conjugated with glycine (B1666218), that is endogenously produced by the gut microbiota from its precursor, ursodeoxycholic acid (UDCA). Initially identified in the mid-20th century, research into GUDCA has revealed its significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of GUDCA. It details the experimental protocols used to elucidate its mechanisms of action, presents key quantitative data from preclinical studies, and illustrates its modulation of critical signaling pathways, including the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) pathways, as well as its role in mitigating endoplasmic reticulum (ER) stress. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, neurobiology, and cardiovascular medicine who are interested in the therapeutic potential of this intriguing bile acid.
Discovery and History of GUDCA Research
This compound (GUDCA) is a glycine conjugate of ursodeoxycholic acid (UDCA), a secondary bile acid. The history of GUDCA is intrinsically linked to the discovery and characterization of its precursor, UDCA.
-
Early Discovery of the Precursor: The journey began with the isolation of a novel bile acid from polar bear bile in the early 20th century, which was later named ursodeoxycholic acid.
-
Identification of the Conjugated Form: GUDCA itself was identified as a conjugated form of UDCA. A notable early reference to its synthesis dates back to 1954, indicating its chemical characterization by this time.[1]
-
Natural Occurrence: It was later established that GUDCA is a naturally occurring secondary bile acid in mammals, including humans.[1][2] It is formed in the liver and by the gut microbiota, where UDCA undergoes conjugation with the amino acid glycine.[1][2]
-
Emerging Therapeutic Interest: For many years, GUDCA was primarily considered a metabolic byproduct of UDCA. However, in recent decades, research has unveiled its distinct biological activities and therapeutic potential, particularly in the realms of metabolic disorders, neuroprotection, and cardiovascular disease.[3][4][5][6][7] Current research highlights its role as a signaling molecule, modulating key cellular pathways and interacting with gut microbiota to influence host physiology.
Synthesis and Formulation for Research
For research purposes, GUDCA is available from commercial suppliers. While detailed industrial synthesis protocols are proprietary, the fundamental approach involves the conjugation of ursodeoxycholic acid with glycine.[8] Enzymatic and chemical methods have been developed for the synthesis of UDCA and its conjugates.[9][10]
For in vivo studies, GUDCA is often formulated for oral gavage or intraperitoneal injection. A common vehicle for oral administration is a solution of carboxymethylcellulose sodium (CMC-Na).[3][11] For in vitro experiments, GUDCA is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in cell culture medium to the desired final concentration.[11][12]
Key Signaling Pathways Modulated by GUDCA
GUDCA exerts its biological effects through the modulation of several key signaling pathways.
Farnesoid X Receptor (FXR) Antagonism
GUDCA has been identified as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[13][14] By inhibiting FXR signaling in the intestine, GUDCA can influence metabolic homeostasis.[3][13]
Caption: GUDCA acts as an antagonist to inhibit FXR activation and its downstream signaling.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
GUDCA is also known to interact with TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and muscle.[3][6][15][16] Activation of TGR5 by bile acids can lead to increased energy expenditure and improved glucose homeostasis.[17]
Caption: GUDCA activates the TGR5 receptor, leading to downstream signaling events.
Endoplasmic Reticulum (ER) Stress Modulation
GUDCA has been shown to ameliorate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER.[4][7][18] Chronic ER stress is implicated in a variety of diseases, including metabolic disorders. GUDCA can inhibit key markers of the unfolded protein response (UPR), a signaling network activated by ER stress.[4]
Caption: GUDCA mitigates ER stress by inhibiting the Unfolded Protein Response (UPR).
Quantitative Data from Preclinical Studies
The therapeutic potential of GUDCA has been investigated in various preclinical models. The following tables summarize key quantitative findings.
Table 1: Effects of GUDCA on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Blood Glucose | db/db mice | 100 mg/kg/day GUDCA via oral gavage for 8 weeks | Significant decrease in fasting blood glucose at weeks 2 and 8. Improved glucose tolerance and insulin (B600854) sensitivity. | [3][6] |
| Serum Lipids | db/db mice | 100 mg/kg/day GUDCA via oral gavage for 8 weeks | Significant reduction in serum total cholesterol (TC) and triglycerides (TG). | [3][6] |
| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | 80 mg/kg/day GUDCA via intraperitoneal injection for 3 weeks | Amelioration of HFD-induced hepatic steatosis. | [4][7] |
| Insulin Resistance | High-Fat Diet (HFD)-fed mice | 80 mg/kg/day GUDCA via intraperitoneal injection for 3 weeks | Improvement in insulin sensitivity. | [4][7] |
Table 2: Effects of GUDCA on Atherosclerosis in ApoE-/- Mice
| Parameter | Treatment Details | Key Findings | Reference |
| Atherosclerotic Plaque Area | Gavage with GUDCA for 18 weeks in Western diet-fed ApoE-/- mice | Reduced plaque area in the aorta. | [5] |
| Macrophage Foam Cell Formation | In vitro treatment of THP-1 macrophages with GUDCA | Inhibition of oxidized LDL-induced foam cell formation. | [5][19] |
| Cholesterol Homeostasis | Gavage with GUDCA for 18 weeks in Western diet-fed ApoE-/- mice | Improved cholesterol homeostasis. | [5] |
Table 3: Effects of GUDCA on ER Stress and Apoptosis Markers
| Marker | Model | Treatment | Key Findings | Reference |
| p-IRE1, p-PERK, p-eIF2α, CHOP | HepG2 cells treated with palmitic acid | Co-treatment with GUDCA | Attenuated the increase in these ER stress markers. | [4] |
| Bax, Cleaved Caspase-3 | HepG2 cells treated with palmitic acid | Co-treatment with GUDCA | Reduced the expression of these pro-apoptotic proteins. | [4] |
| Bcl2 | HepG2 cells treated with palmitic acid | Co-treatment with GUDCA | Increased the expression of this anti-apoptotic protein. | [4] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used in GUDCA research.
In Vitro Foam Cell Formation Assay
This assay is crucial for studying the effect of GUDCA on a key event in the development of atherosclerosis.
Caption: A generalized workflow for the in vitro foam cell formation assay.
Detailed Steps:
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treatment: Macrophages are pre-treated with varying concentrations of GUDCA (e.g., 50 or 100 µM) for a specified period.[19]
-
Induction of Foam Cell Formation: Cells are then incubated with oxidized low-density lipoprotein (oxLDL) or fluorescently labeled DiI-oxLDL for 24 hours to induce lipid accumulation.
-
Staining and Visualization:
-
Quantification: The extent of foam cell formation is quantified by measuring the area of Oil Red O staining or the fluorescence intensity of DiI-oxLDL per cell.[19]
Western Blot Analysis of ER Stress Markers
Western blotting is a standard technique to quantify the protein levels of key ER stress markers.
Caption: A typical workflow for Western blot analysis of ER stress markers.
Key Reagents and Steps:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Antibodies specific to the ER stress markers of interest (e.g., phospho-IRE1, phospho-PERK, CHOP, GRP78).[4][22][23]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used to normalize for protein loading.[22]
-
Detection: An enhanced chemiluminescence (ECL) substrate is used for detection.[22]
-
Quantification: Band intensities are quantified using densitometry software like ImageJ.[22]
In Vivo Animal Studies
Animal models are essential for evaluating the systemic effects of GUDCA.
Caption: A general workflow for in vivo studies investigating the effects of GUDCA.
Example Protocol for Metabolic Studies in db/db Mice:
-
Animal Model: Male db/db mice, a model of type 2 diabetes, are used.
-
Treatment: Mice are administered GUDCA (e.g., 100 mg/kg/day) via oral gavage for a period of 8 weeks.[3]
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.[3]
-
Metabolic Tests: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.[3][4]
-
Endpoint Analysis: At the end of the study, blood and tissues (e.g., liver, adipose tissue) are collected for biochemical analysis (e.g., serum lipids, liver enzymes) and histological examination.[3]
Conclusion and Future Directions
This compound has emerged from the shadow of its well-known precursor, UDCA, as a bioactive molecule with significant therapeutic promise. Its ability to modulate key signaling pathways such as FXR and TGR5, and to alleviate cellular stress, positions it as a compelling candidate for the development of novel therapies for a range of conditions, including metabolic diseases, atherosclerosis, and neurodegenerative disorders.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying GUDCA's effects, including its interactions with other cellular targets and its influence on the gut microbiome composition and function.
-
Pharmacokinetics and Drug Delivery: Optimization of drug delivery systems to enhance the bioavailability and targeted delivery of GUDCA.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of GUDCA analogs to identify compounds with improved potency and selectivity.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of GUDCA research and to contribute to the advancement of this exciting field.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000708) [hmdb.ca]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Glycoursodeoxycholic Acid: A Potent Modulator of Endoplasmic Reticulum Stress in Metabolic and Cellular Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical cellular organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially adaptive, prolonged or severe ER stress can trigger apoptosis, inflammation, and cellular dysfunction, contributing to the pathogenesis of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated secondary bile acid, has emerged as a significant cytoprotective agent with a remarkable ability to alleviate ER stress. This technical guide provides a comprehensive overview of the role of GUDCA in modulating ER stress, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.
The Central Role of GUDCA in Mitigating ER Stress
GUDCA exerts its protective effects by targeting the core pathways of the UPR and stabilizing cellular homeostasis. Both in vivo studies using animal models of metabolic disease and in vitro experiments with various cell types have demonstrated that GUDCA can effectively counteract ER stress induced by a range of stimuli, including high-fat diets, lipotoxicity (e.g., palmitic acid), and chemical inducers like tunicamycin.[1][2][3][4][5]
The primary mechanism of GUDCA's action involves the attenuation of all three major branches of the UPR: the PERK, IRE1α, and ATF6 pathways. By dampening the activation of these signaling cascades, GUDCA prevents the downstream consequences of chronic ER stress, such as apoptosis and inflammation.
Signaling Pathways Modulated by GUDCA
GUDCA's influence on ER stress is mediated through a complex interplay of signaling pathways. The following diagram illustrates the key molecular events in the UPR and the points of intervention by GUDCA.
Figure 1: GUDCA's Modulation of the Unfolded Protein Response. This diagram illustrates how GUDCA intervenes in the three main branches of the UPR, inhibiting pro-apoptotic signaling and restoring calcium homeostasis.
Quantitative Data Summary
The effects of GUDCA on ER stress markers and related cellular processes have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Effects of GUDCA on ER Stress Markers in Palmitate-Treated HepG2 Cells
| Marker | Treatment | Fold Change vs. Control | Reference |
| p-PERK | Palmitate | Increased | [1][3] |
| Palmitate + GUDCA | Significantly Reduced vs. Palmitate | [1][3] | |
| p-eIF2α | Palmitate | Increased | [1][3] |
| Palmitate + GUDCA | Partially Decreased vs. Palmitate | [3] | |
| p-IRE1α | Palmitate | Increased | [1][3] |
| Palmitate + GUDCA | Significantly Reduced vs. Palmitate | [1][3] | |
| CHOP | Palmitate | Increased | [1][3] |
| Palmitate + GUDCA | Significantly Reduced vs. Palmitate | [1][3] | |
| p-JNK | Palmitate | Increased | [1] |
| Palmitate + GUDCA | Attenuated vs. Palmitate | [1] | |
| p-p38 MAPK | Palmitate | Increased | [1] |
| Palmitate + GUDCA | Attenuated vs. Palmitate | [1] |
Table 2: In Vivo Effects of GUDCA on ER Stress and Metabolism in High-Fat Diet (HFD)-Fed Mice
| Parameter | Treatment | Outcome | Reference |
| Hepatic ER Stress Markers | HFD | Increased | [1][2] |
| HFD + GUDCA | Alleviated | [1][2] | |
| Hepatic Apoptosis | HFD | Increased | [1][2] |
| HFD + GUDCA | Decreased | [1][2] | |
| Glucose Tolerance | HFD | Impaired | [1] |
| HFD + GUDCA | Significantly Restored | [1] | |
| Insulin Sensitivity | HFD | Reduced | [1] |
| HFD + GUDCA | Substantially Increased | [1] | |
| Body Weight Gain | HFD | Increased | [1] |
| HFD + GUDCA | Substantially Reduced | [1] | |
| Hepatic Steatosis | HFD | Present | [1][2] |
| HFD + GUDCA | Ameliorated | [1][2] |
Table 3: Effects of GUDCA on Calcium Homeostasis
| Parameter | Condition | Effect of GUDCA | Reference |
| Cytoplasmic Ca2+ Efflux | Palmitate-induced | Reduced | [1] |
| SERCA2 Expression (mRNA & Protein) | Palmitate-reduced | Restored | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols cited in the literature.
Western Blot Analysis of ER Stress Markers
This protocol is used to quantify the protein levels of total and phosphorylated ER stress markers.
Figure 2: Western Blot Workflow. A standard procedure for analyzing the expression and phosphorylation of ER stress-related proteins.
Key Steps:
-
Lysate Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-PERK, CHOP, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin, or Tubulin).[1]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is employed to measure the mRNA levels of genes involved in the ER stress response.
Key Steps:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable kit (e.g., RNeasy kit) or reagent (e.g., TRIzol).[6]
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[6]
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., 18S rRNA, H2A, ACTB).[7] The splicing of XBP1 mRNA can also be assessed using specific primers that distinguish between the spliced and unspliced forms.[6]
Measurement of Intracellular Calcium
This protocol allows for the monitoring of changes in cytosolic calcium concentrations.
Key Steps:
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fluo-3 AM, often in combination with Fura Red AM for ratiometric imaging.[1][8]
-
Image Acquisition: Live-cell imaging is performed using a fluorescence microscope or a flow cytometer to capture the fluorescence intensity of the indicator dye(s).
-
Stimulation: An ER stress-inducing agent (e.g., palmitate or thapsigargin) is added, and the change in fluorescence is recorded over time.[1][8]
-
Data Analysis: The change in fluorescence intensity, or the ratio of Fluo-3 to Fura Red fluorescence, is calculated to represent the relative change in intracellular calcium concentration.[1]
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Figure 3: TUNEL Assay Workflow. A common method for identifying apoptotic cells by labeling DNA strand breaks.
Key Steps:
-
Fixation and Permeabilization: Cells or tissue sections are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.[9]
-
Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9]
-
Imaging: The samples are visualized using fluorescence microscopy. A nuclear counterstain (e.g., DAPI) is often used to identify all cell nuclei.
-
Analysis: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells to determine the apoptotic index.[9]
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential as a modulator of ER stress. Its ability to restore cellular homeostasis by attenuating the UPR, stabilizing calcium levels, and reducing apoptosis and inflammation makes it a compelling candidate for the treatment of a wide range of diseases underpinned by ER dysfunction.
Future research should focus on further elucidating the precise molecular targets of GUDCA within the UPR pathways. Investigating the role of receptors such as TGR5 in mediating GUDCA's effects could open new avenues for therapeutic intervention.[7][10] Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective treatments for human diseases characterized by chronic ER stress. The data and protocols summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding and application of GUDCA in combating ER stress-related pathologies.
References
- 1. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress [ouci.dntb.gov.ua]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid/TGR5 signaling promotes survival and early development of glucose-stressed porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Glycoursodeoxycholic Acid: A Technical Guide to its Modulation of Core Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoursodeoxycholic acid (GUDC) is a glycine-conjugated secondary bile acid that plays a significant role in various physiological processes. Emerging research has highlighted its therapeutic potential in a range of metabolic and inflammatory diseases. This technical guide provides an in-depth analysis of the cellular pathways modulated by GUDC, with a focus on endoplasmic reticulum (ER) stress, apoptosis, and lipid metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Modulation of Endoplasmic Reticulum (ER) Stress
GUDC has been demonstrated to be a potent modulator of the ER stress response, a critical pathway implicated in metabolic diseases such as insulin (B600854) resistance and hepatic steatosis.[1][2][3] GUDC alleviates ER stress by reducing the expression of key stress markers and stabilizing intracellular calcium homeostasis.[2][3]
Quantitative Data on ER Stress Marker Modulation
The following table summarizes the quantitative effects of GUDC on the expression of key ER stress and related signaling proteins in palmitic acid (PA)-induced HepG2 cells.
| Protein Target | Treatment | Fold Change vs. PA Control | Statistical Significance | Reference |
| p-IRE1 | PA + GUDC | Decreased | P<0.05 | [2] |
| p-PERK | PA + GUDC | Decreased | P<0.01 | [2] |
| p-eIF2α | PA + GUDC | Decreased | P<0.01 | [2] |
| CHOP | PA + GUDC | Decreased | P<0.001 | [2] |
| p-p38 | PA + GUDC | Decreased | P<0.05 | [2] |
| p-JNK | PA + GUDC | Decreased | P<0.05 | [2] |
| SERCA2 (mRNA) | PA + GUDC | Increased | P<0.05 | [2] |
| SERCA2 (protein) | PA + GUDC | Increased | P<0.05 | [2] |
Signaling Pathway Diagram: GUDC and ER Stress
Experimental Protocols
HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in 6-well plates and serum-starved overnight before treatment with GUDC (e.g., 300 μM) and/or an ER stress inducer like palmitic acid (PA).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-IRE, p-PERK, p-eIF2α, CHOP, p-p38, p-JNK, and a loading control (e.g., GAPDH, Tubulin, or β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][4][5][6][7][8]
-
Cell Preparation: HepG2 cells are seeded on coverslips.
-
Dye Loading: Cells are loaded with Fluo-3/AM and Fura Red/AM fluorescent indicators.
-
Imaging: Changes in cytoplasmic calcium concentration are monitored using a fluorescence microscope. The ratio of Fluo-3 to Fura Red fluorescence is used to determine the relative intracellular calcium concentration.[2][9][10][11][12][13][14]
Regulation of Apoptosis
GUDC demonstrates significant anti-apoptotic effects, primarily through the modulation of the intrinsic (mitochondrial) pathway of apoptosis.[15] It has been shown to counteract the pro-apoptotic effects of stimuli such as palmitic acid.[2]
Quantitative Data on Apoptosis Marker Modulation
The following table summarizes the quantitative or qualitative effects of GUDC on key apoptosis-related proteins in palmitic acid (PA)-induced HepG2 cells.
| Protein/Marker | Treatment | Effect vs. PA Control | Reference |
| Bax | PA + GUDC | Decreased | [2] |
| Cleaved Caspase 3 | PA + GUDC | Decreased | [2] |
| Bcl2 | PA + GUDC | Increased | [2] |
| Annexin-V/PI Positive Cells | PA + GUDC | Decreased | [2] |
| TUNEL-Positive Cells | PA + GUDC | Decreased | [2] |
Signaling Pathway Diagram: GUDC and Apoptosis
Experimental Protocols
-
Cell Harvesting: After treatment, both floating and adherent cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin (B1180172) V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.[1][16][17][18][19]
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Microscopy: TUNEL-positive cells are visualized and quantified using a fluorescence microscope.[2]
Modulation of Lipid Metabolism and Atherosclerosis
GUDC plays a protective role in atherosclerosis by inhibiting macrophage-derived foam cell formation, a key initiating event in the development of atherosclerotic plaques.[20][21] This is achieved, in part, by downregulating the expression of scavenger receptors involved in the uptake of oxidized low-density lipoprotein (oxLDL).[21]
Quantitative Data on Foam Cell Formation
The following table summarizes the quantitative effects of GUDC on macrophage foam cell formation and related gene expression.
| Parameter | Treatment | Effect | Statistical Significance | Reference |
| Intracellular Lipid Content | oxLDL + GUDC (50 µM) | Decreased | P<0.01 | [22] |
| Intracellular Lipid Content | oxLDL + GUDC (100 µM) | Decreased | P<0.001 | [22] |
| DiI-oxLDL Uptake | oxLDL + GUDC (50 µM) | Decreased | P<0.01 | [22] |
| DiI-oxLDL Uptake | oxLDL + GUDC (100 µM) | Decreased | P<0.001 | [22] |
| SR-A1 mRNA Expression | oxLDL + GUDC (50 µM) | Decreased | P<0.05 | [21][22] |
| SR-A1 mRNA Expression | oxLDL + GUDC (100 µM) | Decreased | P<0.01 | [21][22] |
Experimental Workflow: Macrophage Foam Cell Formation Assay
Experimental Protocols
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
GUDC Pretreatment: Macrophages are pretreated with varying concentrations of GUDC (e.g., 50, 100 µM) for a specified time.
-
oxLDL Incubation: Cells are then incubated with oxidized low-density lipoprotein (oxLDL) or DiI-labeled oxLDL for 24 hours to induce foam cell formation.[21][22]
-
Fixation: After incubation, cells are fixed with 10% formalin.
-
Staining: Cells are stained with a working solution of Oil Red O to visualize intracellular lipid droplets.
-
Quantification: The stained area is quantified using image analysis software to determine the extent of lipid accumulation.[15][23][24]
-
RNA Extraction: Total RNA is extracted from macrophages using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA.
-
qPCR: The expression levels of scavenger receptor genes (SR-A1, CD36, LOX-1) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).[22][25]
In Vivo Animal Models
High-Fat Diet (HFD)-Induced Metabolic Disorder Model
-
Animals: Male C57BL/6J mice.
-
Diet: Mice are fed a high-fat diet to induce insulin resistance and hepatic steatosis.
-
GUDC Administration: GUDC is administered to the mice, for example, by oral gavage.
-
Endpoints: Assessment of metabolic parameters (fasting glucose, insulin), liver histology, and expression of ER stress and apoptosis markers in liver tissue.[2][26]
Atherosclerosis Model
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet: Mice are fed a Western diet to induce atherosclerosis.
-
GUDC Administration: GUDC is administered daily by gavage.
-
Endpoints: Quantification of atherosclerotic plaque area in the aorta, lipid deposition, and inflammatory markers.[21]
Conclusion
This compound modulates several key cellular pathways, including the ER stress response, apoptosis, and lipid metabolism. Its ability to mitigate ER stress, inhibit apoptosis, and reduce macrophage foam cell formation underscores its therapeutic potential for a variety of diseases, including metabolic disorders and atherosclerosis. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and clinical applications of GUDC.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. Use of co-loaded Fluo-3 and Fura Red fluorescent indicators for studying the cytosolic Ca(2+)concentrations distribution in living plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved sensitivity in flow cytometric intracellular ionized calcium measurement using fluo-3/Fura Red fluorescence ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coordinate Stimulation of Macrophages by Microparticles and TLR Ligands Induces Foam Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemometec.com [chemometec.com]
- 18. Quantification of apoptotic cells with fluorescein isothiocyanate-labeled annexin V in chinese hamster ovary cell cultures treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 20. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Increased expression of scavenger receptor type I gene in human peripheral blood from hyperlipidemic patients determined by quantitative additive RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The use of mice in diabetes research: The impact of experimental protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
GUDCA: A Novel Biomarker and Therapeutic Target for Hyperglycemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The global rise of hyperglycemia and type 2 diabetes mellitus (T2DM) necessitates the discovery of novel biomarkers for early diagnosis and therapeutic intervention. Emerging evidence points to a significant role for bile acids, traditionally known for their function in digestion, as key signaling molecules in metabolic regulation.[1][2][3][4] Among these, Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated secondary bile acid, has garnered considerable attention for its potential as a biomarker and therapeutic agent in the context of hyperglycemia. This technical guide provides a comprehensive overview of the current understanding of GUDCA's role in glucose homeostasis, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to investigate its function.
Recent metabolomic studies have consistently demonstrated that circulating and fecal levels of GUDCA are significantly decreased in individuals with hyperglycemia and T2DM.[5][6][7] Conversely, preclinical studies have shown that supplementation with GUDCA can ameliorate diet-induced insulin (B600854) resistance and improve glucose metabolism.[5][6] These findings underscore the potential of GUDCA as a valuable tool for both diagnosing and treating metabolic disorders.
GUDCA's Mechanism of Action in Glucose Regulation
GUDCA exerts its beneficial effects on glucose metabolism through a multi-pronged mechanism that involves the interplay between host signaling pathways and the gut microbiota. The primary modes of action identified to date include the antagonism of the intestinal farnesoid X receptor (FXR), modulation of the gut microbiome, subsequent activation of the Takeda G protein-coupled receptor 5 (TGR5), and the attenuation of endoplasmic reticulum (ER) stress.
Intestinal Farnesoid X Receptor (FXR) Antagonism
A pivotal aspect of GUDCA's function is its role as an antagonist of the farnesoid X receptor (FXR) in the intestine.[8] FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1][9][10] In the context of hyperglycemia, the antagonism of intestinal FXR by GUDCA leads to a cascade of favorable metabolic events. By inhibiting FXR signaling, GUDCA can influence the expression of genes involved in glucose and lipid homeostasis.[8]
Modulation of Gut Microbiota and Bile Acid Pool
GUDCA has been shown to significantly alter the composition of the gut microbiota.[6][7] Specifically, GUDCA administration has been linked to an increase in the abundance of beneficial bacteria such as Bacteroides vulgatus.[6][7] This modulation of the gut microbiome, in turn, influences the overall bile acid pool, leading to an increase in other bioactive bile acids like taurolithocholic acid (TLCA).[6][7]
Takeda G Protein-Coupled Receptor 5 (TGR5) Activation
The GUDCA-induced shift in the gut microbiota and bile acid composition, particularly the increase in TLCA, leads to the activation of the Takeda G protein-coupled receptor 5 (TGR5).[6][7][11] TGR5 is a membrane-bound receptor expressed in various tissues, including the intestine and adipose tissue, and is a key regulator of energy and glucose homeostasis.[9][12] Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a crucial incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.[9][12]
Attenuation of Endoplasmic Reticulum (ER) Stress
Chronic hyperglycemia and lipid accumulation can lead to endoplasmic reticulum (ER) stress, a condition that impairs insulin signaling and contributes to insulin resistance.[5] GUDCA has been demonstrated to alleviate ER stress in hepatocytes.[5] By reducing ER stress, GUDCA helps to restore normal insulin signaling and improve hepatic insulin sensitivity.[5]
Signaling Pathways
The metabolic benefits of GUDCA are mediated through a complex network of signaling pathways. The following diagrams illustrate the key pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on GUDCA and its effects on metabolic parameters.
Table 1: GUDCA Levels in Human Subjects with and without Hyperglycemia
| Study Population | Parameter | High HbA1c Group | Low HbA1c Group | Fold Change/p-value | Reference |
| Metabolic disease cohort (n=163) | Serum GUDCA | Decreased | Higher | p < 0.05 | [5] |
| Metabolic disease cohort (n=163) | Stool GUDCA | Decreased | Higher | p < 0.05 | [5] |
| T2DM patients (n=30) vs. Healthy controls | Serum GUDCA | Significantly decreased | Higher | p < 0.05 | [7] |
Table 2: Effects of GUDCA Supplementation in Animal Models of Hyperglycemia
| Animal Model | Treatment | Fasting Blood Glucose | Glucose Tolerance (GTT) | Insulin Sensitivity (ITT) | Fasting Insulin | Reference |
| High-Fat Diet (HFD)-fed mice | GUDCA | Lower than vehicle | Significantly restored | Substantially increased | Lower than vehicle | [5] |
| db/db mice | GUDCA (100 mg/kg/d for 8 weeks) | Significantly decreased | Improved | Improved | Decreased | [6][11] |
| ApoE-/- mice on Western diet | GUDCA | Significantly improved | Not reported | Not reported | Not reported | [13] |
Table 3: Effects of GUDCA on Insulin Signaling and ER Stress Markers in Animal Models
| Animal Model | Treatment | p-Akt (Ser473) in Liver | Irs1 in Liver | ER Stress Markers | Reference |
| High-Fat Diet (HFD)-fed mice | GUDCA | Abolished HFD-mediated reduction | Abolished HFD-mediated reduction | Decreased | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the role of GUDCA in hyperglycemia.
Human Studies
-
Subject Recruitment: Patients are typically categorized into groups based on their glycated hemoglobin (HbA1c) levels, with a common threshold being 6.5% to distinguish between hyperglycemic and normoglycemic individuals.[5]
-
Sample Collection: Serum and stool samples are collected from fasting subjects for metabolomic analysis.[5]
-
Bile Acid Quantification: Bile acid profiles in serum and feces are determined using targeted metabolomics, typically employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5][14][15][16]
Animal Studies
-
Animal Models: Commonly used models include diet-induced obese (DIO) mice fed a high-fat diet (HFD) and genetically diabetic db/db mice.[5][6]
-
GUDCA Administration: GUDCA is typically administered via oral gavage at a specified dose (e.g., 100 mg/kg/day) for a defined period (e.g., 8 weeks).[6][11]
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are orally gavaged with glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-gavage.[11]
-
ITT: Following a shorter fasting period (e.g., 4-6 hours), mice are intraperitoneally injected with insulin (e.g., 0.75 U/kg body weight). Blood glucose is monitored at specified intervals (e.g., 0, 15, 30, 45, and 60 minutes) after injection.[11]
-
-
Biochemical Analyses: Fasting blood glucose and serum insulin levels are measured using commercially available kits. The homeostasis model assessment of insulin resistance (HOMA-IR) is calculated to assess insulin sensitivity.[6][11]
-
Western Blotting: To assess insulin signaling, liver tissues are homogenized and subjected to western blotting to detect the phosphorylation status of key proteins like Akt and the expression levels of proteins such as insulin receptor substrate 1 (Irs1).[5]
-
Gene Expression Analysis: RNA sequencing and quantitative PCR (qPCR) are used to analyze the expression of genes related to ER stress and metabolism in liver tissue.[5]
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of GUDCA as a promising biomarker for hyperglycemia. Its decreased levels in hyperglycemic individuals and its ability to improve glucose metabolism in preclinical models highlight its diagnostic and therapeutic potential. The multifaceted mechanism of action, involving the gut-liver axis, offers multiple avenues for therapeutic intervention.
Future research should focus on:
-
Large-scale clinical trials: To validate the utility of GUDCA as a predictive biomarker for the development of T2DM in diverse populations.
-
Human intervention studies: To assess the safety and efficacy of GUDCA supplementation in improving glycemic control in patients with prediabetes and T2DM.
-
Further mechanistic studies: To fully elucidate the complex interactions between GUDCA, the gut microbiota, and host signaling pathways.
-
Development of GUDCA-based therapeutics: To explore the potential of GUDCA and its analogs as novel drugs for the treatment of metabolic diseases.
References
- 1. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
- 2. The Role of Bile Acids in Glucose Metabolism and Their Relation with Diabetes | Annals of Hepatology [elsevier.es]
- 3. Bile acids and signal transduction: role in glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 15. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Measuring Glycoursodeoxycholic Acid in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid derived from Ursodeoxycholic acid (UDCA). As a key component of the bile acid pool, GUDCA plays a significant role in lipid digestion and absorption. Emerging research has highlighted its involvement in various signaling pathways that regulate glucose and lipid metabolism, inflammation, and cellular stress.[1][2][3] Accurate quantification of GUDCA in plasma is crucial for understanding its physiological and pathological roles, as well as for therapeutic drug monitoring and in the development of new therapeutics targeting metabolic diseases.
This document provides detailed application notes and protocols for the robust and sensitive quantification of GUDCA in plasma samples, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely reported and validated method.
Principle of Measurement
The gold-standard for GUDCA quantification in plasma is reversed-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the accurate measurement of GUDCA even in complex biological matrices. The general workflow involves three key steps:
-
Sample Preparation: Extraction of GUDCA from the plasma matrix and removal of interfering substances like proteins and phospholipids.
-
Chromatographic Separation: Separation of GUDCA from other bile acids and endogenous compounds using an HPLC or UHPLC system.
-
Mass Spectrometric Detection: Ionization of the GUDCA molecule and detection of specific precursor and product ion transitions for unambiguous identification and quantification.
While LC-MS/MS is the predominant method, Enzyme-Linked Immunosorbent Assays (ELISAs) are available for other bile acids, suggesting the potential for the development of a GUDCA-specific ELISA.[4][5] However, at present, validated commercial ELISA kits for GUDCA are not widely documented in the scientific literature.
Experimental Protocols: Quantification of GUDCA by LC-MS/MS
This section details a common protocol for GUDCA quantification in human plasma using LC-MS/MS. The following is a synthesized protocol based on several validated methods.[1][3][6][7]
Materials and Reagents
-
This compound (GUDCA) analytical standard
-
This compound-d4 (GUDCA-d4) or other suitable deuterated internal standard (ISTD)
-
HPLC or LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) formate
-
Human plasma (drug-free, for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
HPLC or UHPLC system
-
Tandem mass spectrometer
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting GUDCA from plasma samples.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard solution (GUDCA-d4) in methanol. The concentration of the ISTD should be optimized based on the expected endogenous levels of GUDCA.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Alternative extraction methods such as liquid-liquid extraction and solid-phase extraction can also be employed and may offer cleaner extracts.[6][7]
Liquid Chromatography Conditions
The following are typical LC conditions for the separation of GUDCA.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm |
| Column Temperature | 50 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) |
| Flow Rate | 0.65 mL/min |
| Injection Volume | 10 µL |
| Gradient | A linear gradient is typically used to separate bile acids. |
Mass Spectrometry Conditions
The following are typical MS/MS parameters for the detection of GUDCA. Detection is typically performed in negative ion mode.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| GUDCA | m/z 448.3 → m/z 73.9[1] |
| GUDCA-d4 (ISTD) | m/z 453.3 → m/z 74.0[1] |
Data Presentation: Quantitative Method Parameters
The following tables summarize quantitative data from various validated LC-MS/MS methods for GUDCA in plasma.
Table 1: Calibration Curve and Linearity
| Method Reference | Calibration Curve Range (ng/mL) | Linearity (r²) |
| Method 1[6] | 90 - 15000 | >0.99 |
| Method 2[7] | 15 - 10000 | >0.99 |
| Method 3[1] | 5.00 - 2500 | >0.99 |
| Method 4[3] | 25.4 - 15040.9 | >0.99 |
Table 2: Sensitivity and Recovery
| Method Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Extraction Recovery (%) |
| Method 1[6] | 90 | >85 |
| Method 2[7] | 15 | Not Reported |
| Method 3[1] | 5.00 | Within acceptable range |
| Method 4[3] | 25.4 | Not Reported |
| Method 5 | 1 | 85-115 |
Visualizations
Experimental Workflow for GUDCA Quantification
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of GUDCA in plasma samples.
Caption: Workflow for GUDCA quantification in plasma by LC-MS/MS.
Biological Context: Bile Acid Synthesis and Conjugation
This diagram illustrates the general pathway of bile acid synthesis and the position of GUDCA.
Caption: Simplified pathway of bile acid synthesis and conjugation.
GUDCA Signaling Involvement
The following diagram conceptualizes the known signaling involvements of GUDCA.
Caption: Conceptual overview of GUDCA's role in cellular signaling.
References
- 1. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 6. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Glycoursodeoxycholic Acid (GUDCA) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid formed in the liver.[1][2] Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins.[3] Furthermore, they act as signaling molecules in various metabolic pathways.[3] The quantification of individual bile acids, such as GUDCA, in biological matrices is crucial for understanding liver diseases, metabolic disorders, and the pharmacokinetics of bile acid-related therapeutics.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of bile acids in biological samples due to its high sensitivity, specificity, and resolution, which allows for the separation of isomeric compounds.[5][6] This application note provides a detailed protocol for the quantification of GUDCA in human plasma using a robust and reproducible LC-MS/MS method.
Experimental Workflow
The overall experimental workflow for the quantification of GUDCA in human plasma is depicted below.
Caption: Experimental workflow for GUDCA quantification.
Materials and Reagents
-
This compound (GUDCA) standard
-
This compound-d5 (GUDCA-d5) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water[5]
-
Ammonium (B1175870) formate (B1220265) and formic acid[5]
-
Human plasma (charcoal-stripped plasma can be used to prepare a matrix free of endogenous bile acids)[7]
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of GUDCA and GUDCA-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the GUDCA stock solution with methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of GUDCA-d5 in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the GUDCA working standard solutions and the internal standard working solution into charcoal-stripped human plasma to create calibration standards and QC samples at different concentrations.[7]
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 25 µL of the GUDCA-d5 internal standard working solution and vortex briefly.[8]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8][9]
-
Vortex the mixture for 1 minute.[8]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.[3][9]
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of GUDCA.
Liquid Chromatography Conditions
| Parameter | Condition |
| System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 2 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) with 2 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A time-based gradient can be optimized for separation. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.0 kV[5] |
| Source Temperature | 150°C[5] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 600°C[5] |
| Cone Gas Flow | 50 L/h[5] |
| Desolvation Gas Flow | 1000 L/h[5] |
Quantitative Data
The following table outlines the MRM transitions and typical retention times for GUDCA and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| GUDCA | 448.3 | 73.9 | - | ~2.5 |
| GUDCA-d5 | 453.3 | 74.0 | - | ~2.5 |
Collision energy should be optimized for the specific instrument used. For glycine-conjugated bile acids like GUDCA, a common and sensitive fragment ion at m/z 74 corresponds to the loss of the deprotonated glycine (B1666218) moiety.[10]
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines. Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range (e.g., 5.00-2500 ng/mL).[4]
-
Accuracy and Precision: The intra- and inter-day precision should be within acceptable limits (e.g., <15% RSD), and the accuracy should be within 85-115%.[4][5]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Quantification
The quantification of GUDCA is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Caption: Logic for GUDCA quantification.
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of GUDCA in the unknown samples is then determined by interpolating their peak area ratios from the linear regression of the calibration curve.
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is sensitive, specific, and can be readily implemented in research and clinical laboratories for various applications, including pharmacokinetic studies and biomarker discovery. Proper method validation is essential to ensure the reliability and accuracy of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GUDCA Administration in High-Fat Diet-Fed Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), are increasingly prevalent global health concerns. High-fat diet (HFD)-fed mice are a widely used preclinical model to study the pathophysiology of these conditions and to evaluate potential therapeutic interventions. Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated bile acid, has emerged as a promising therapeutic agent, demonstrating beneficial effects on glucose homeostasis, insulin (B600854) sensitivity, and hepatic steatosis in HFD-fed mice.[1] This document provides detailed protocols for the administration of GUDCA in HFD-fed mice, along with methodologies for key metabolic experiments to assess its efficacy.
Data Presentation
Table 1: GUDCA Dosage and Administration in High-Fat Diet (HFD)-Fed Mice
| Parameter | Protocol 1 | Protocol 2 |
| Mouse Strain | C57BL/6J | Apolipoprotein E–deficient (ApoE-/-) |
| Age of Mice | 5-6 weeks at start of HFD | Not specified |
| HFD Duration | 8 weeks | 10 weeks (to induce atherosclerosis) |
| GUDCA Dosage | 80 mg/kg/day | 50 mg/kg/day |
| Administration Route | Intraperitoneal injection | Oral gavage |
| Vehicle | CMC-Na (Carboxymethylcellulose sodium) | 2% DMSO, 48% PEG 400, 50% H2O |
| Treatment Duration | 3 weeks | 18 weeks |
| Reference | [1] | [2] |
Table 2: Effects of GUDCA on Metabolic Parameters in HFD-Fed Mice
| Parameter | Control (HFD + Vehicle) | GUDCA-Treated (HFD + GUDCA) | Percent Change | Reference |
| Fasting Blood Glucose | Elevated | Significantly reduced | ↓ | [1][2] |
| Fasting Insulin | Elevated | Lower | ↓ | [1] |
| Glucose Tolerance (GTT) | Impaired | Improved | ↑ | [3][4] |
| Insulin Sensitivity (ITT) | Impaired | Improved | ↑ | [3][4] |
| Liver Weight | Increased | Reduced | ↓ | [1][2] |
| Liver/Body Weight Ratio | Increased | Reduced | ↓ | [1] |
| Hepatic Lipid Accumulation | Significant | Reduced | ↓ | [1][2] |
| Plasma Total Cholesterol | Elevated | Significantly lower | ↓ | [2] |
| Plasma LDL-Cholesterol | Elevated | Significantly lower | ↓ | [2] |
Experimental Protocols
High-Fat Diet Induction of Metabolic Dysfunction
Objective: To induce obesity, insulin resistance, and hepatic steatosis in mice.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)[1]
-
High-fat diet (HFD, e.g., Research Diets D12492, 60% kcal from fat)[5]
-
Standard chow diet (Control)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.[6]
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House the animals in a temperature-controlled room (23 ± 1°C) with a 12-hour light/dark cycle.[1]
-
Provide the respective diets and water ad libitum for 8-16 weeks.[1][7]
-
Monitor body weight and food intake weekly.[8]
-
After the induction period, mice on the HFD should exhibit significantly higher body weight, adiposity, and signs of metabolic dysfunction compared to the control group.
GUDCA Administration
Objective: To deliver GUDCA to HFD-fed mice.
Materials:
-
GUDCA (Sigma-Aldrich)
-
Vehicle (e.g., CMC-Na or a solution of 2% DMSO, 48% polyethylene (B3416737) glycol 400, and 50% H2O)[1][2]
-
Syringes and needles for the appropriate administration route
-
Animal balance
Protocol (based on Intraperitoneal Injection): [1]
-
Prepare a stock solution of GUDCA in the chosen vehicle at the desired concentration (e.g., to deliver 80 mg/kg/day).
-
Weigh each mouse to calculate the precise volume of the GUDCA solution to be administered.
-
During the last 3 weeks of the HFD feeding period, administer GUDCA or vehicle to the respective groups via intraperitoneal injection once daily.[1]
-
Continue HFD feeding throughout the treatment period.
-
Monitor mice for any adverse reactions.
Glucose Tolerance Test (GTT)
Objective: To assess the ability of mice to clear a glucose load from the blood.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight, sterile)
-
Glucometer and test strips
-
Restraining device for mice
-
Lancets for tail bleeding
Protocol:
-
Fast the mice for 6 hours (e.g., from 7:30 AM to 1:30 PM) with free access to water.[8]
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained by nicking the tail vein.
-
Administer the glucose solution via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin.
Materials:
-
Human insulin solution (e.g., 0.75 U/kg body weight, sterile)
-
Glucometer and test strips
-
Restraining device for mice
-
Lancets for tail bleeding
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer the insulin solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the blood glucose concentration over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Analysis of Liver Histology
Objective: To visualize and quantify hepatic lipid accumulation.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Optimal cutting temperature (OCT) compound
-
Oil Red O staining solution
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope and imaging system
Protocol:
-
At the end of the study, euthanize the mice and carefully dissect the liver.
-
Fix a portion of the liver in PFA or formalin for H&E staining.
-
Embed another portion of the liver in OCT compound and freeze for Oil Red O staining.
-
For H&E staining, process the fixed tissue, embed in paraffin, section, and stain with H&E to observe liver morphology and inflammation.
-
For Oil Red O staining, cryosection the frozen liver tissue and stain with Oil Red O to visualize neutral lipid droplets.
-
Capture images and quantify the stained area using image analysis software to assess the degree of hepatic steatosis. Both H&E and Oil Red O staining have shown a reduction in hepatic lipid accumulation in mice treated with GUDCA.[1]
Visualizations
Caption: Experimental workflow for GUDCA administration and metabolic assessment in HFD-fed mice.
Caption: GUDCA signaling pathway in ameliorating HFD-induced metabolic dysfunction.
Caption: Logical relationship between HFD, GUDCA treatment, and metabolic outcomes.
References
- 1. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of high-fat diet on host animal health via bile acid metabolism and benefits of oral-fed Streptococcus thermophilus MN-ZLW-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diet-induced obesity murine model [protocols.io]
In-Vitro Models to Study the Effects of Glycoursodeoxycholic Acid (GUDCA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated form of the secondary bile acid, ursodeoxycholic acid (UDCA).[1] Emerging research highlights its therapeutic potential in a variety of diseases due to its cytoprotective, anti-inflammatory, anti-apoptotic, and metabolic regulatory effects.[2][3][4][5] In-vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying GUDCA's beneficial effects. These models allow for controlled investigation of cellular pathways and responses to GUDCA treatment in a variety of cell types.
This document provides detailed application notes and protocols for studying the effects of GUDCA in various in-vitro models. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to explore the therapeutic potential of GUDCA.
Key In-Vitro Models and Applications
A range of cell lines have been utilized to investigate the diverse effects of GUDCA. The choice of cell model is critical and should align with the specific research question.
| Cell Line | Cell Type | Key Applications | References |
| HepG2 | Human Hepatocellular Carcinoma | Studying effects on ER stress, apoptosis, and metabolic regulation.[5][6][7] | [5][6][7] |
| Barrett's Esophagus Cells (e.g., BAR-T, SEG-1) | Human Esophageal Adenocarcinoma | Investigating cytoprotective effects against acid and bile salt-induced DNA damage and oxidative stress.[3] | [3] |
| Primary Astrocytes | Rat Cortical Astrocytes | Examining anti-inflammatory effects and neuroprotection in models of neuroinflammation.[4] | [4] |
| NSC-34 | Mouse Motor Neuron-like | Modeling neurodegenerative diseases like ALS to study anti-apoptotic and neuroprotective mechanisms.[8] | [8] |
| THP-1 | Human Monocytic Leukemia | Differentiated into macrophages to study effects on foam cell formation and atherosclerosis.[9] | [9] |
| IEC-6 | Rat Small Intestinal Epithelial | Assessing radioprotective effects against ionizing radiation-induced cell death.[10] | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Assessment of GUDCA's Effect on Endoplasmic Reticulum (ER) Stress
Objective: To determine if GUDCA can ameliorate palmitic acid (PA)-induced ER stress in HepG2 cells.[2][5][6]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Palmitic Acid (PA)
-
This compound (GUDCA)
-
Protease and phosphatase inhibitors
-
Antibodies: anti-p-IRE1, anti-p-eIF2α, anti-CHOP, anti-p-JNK, anti-p-p38
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Treatment:
-
Pre-treat cells with GUDCA (e.g., 300 μM) for a specified time (e.g., 1 hour).
-
Induce ER stress by treating cells with PA (e.g., 200 μM) for a suitable duration (e.g., 24 hours).
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers (p-IRE1, p-eIF2α, CHOP) and stress-activated protein kinases (p-JNK, p-p38).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
Evaluation of GUDCA's Anti-Apoptotic Effects
Objective: To investigate the ability of GUDCA to protect cells from induced apoptosis.[6][8][10]
Materials:
-
Relevant cell line (e.g., HepG2, NSC-34, IEC-6)
-
Apoptosis-inducing agent (e.g., Palmitic Acid, Staurosporine, Ionizing Radiation)
-
GUDCA
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
TUNEL Assay Kit
-
Antibodies: anti-Bax, anti-Bcl2, anti-Cleaved caspase-3, anti-PARP
Protocol:
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent in the presence or absence of GUDCA pre-treatment.
-
Annexin V/PI Staining:
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry.
-
-
TUNEL Assay:
-
Fix and permeabilize the cells.
-
Perform the TUNEL assay according to the manufacturer's protocol to detect DNA fragmentation.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
-
Western Blot Analysis:
-
Analyze the expression of pro-apoptotic (Bax, Cleaved caspase-3, PARP) and anti-apoptotic (Bcl2) proteins by Western blot as described in the ER stress protocol.
-
Assessment of GUDCA's Anti-Inflammatory Properties
Objective: To determine if GUDCA can modulate the inflammatory response in astrocytes.[4]
Materials:
-
Primary rat cortical astrocytes
-
Unconjugated Bilirubin (UCB)
-
GUDCA
-
ELISA kits for TNF-α and IL-1β
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Protocol:
-
Cell Treatment:
-
Treat primary astrocytes with UCB to induce an inflammatory response.
-
Co-treat a set of cells with UCB and GUDCA (e.g., 50 μM).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR to analyze the mRNA expression levels of TNF-α and IL-1β. Normalize to a reference gene (e.g., GAPDH).
-
Evaluation of Cytoprotective Effects Against Oxidative Stress
Objective: To assess the ability of GUDCA to protect Barrett's esophagus cells from acid and bile salt-induced oxidative stress.[3]
Materials:
-
Non-dysplastic Barrett's esophagus cells
-
Acidified medium (pH 4)
-
Bile acid cocktail
-
GUDCA
-
Hydroethidium (for ROS detection)
-
Antibody against 8-OHdG (for oxidative DNA/RNA damage)
-
5-chloromethylfluorescein diacetate (CMFDA) (for thiol levels)
Protocol:
-
Cell Exposure: Expose cells to acidified medium (pH 4) and a bile acid cocktail for a short duration (e.g., 10 minutes) with or without GUDCA.
-
Reactive Oxygen Species (ROS) Measurement:
-
Incubate the cells with hydroethidium.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Oxidative DNA/RNA Damage Detection:
-
Perform immunocytochemistry using an antibody against 8-OHdG.
-
-
Thiol Level Measurement:
-
Stain the cells with CMFDA.
-
Measure the fluorescence intensity.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in-vitro studies on GUDCA.
Table 1: Effects of GUDCA on Apoptosis Markers in Palmitate-Treated HepG2 Cells [6]
| Protein | Treatment | Relative Expression (Fold Change) |
| Bax | Palmitate | Increased |
| Palmitate + GUDCA | Reduced compared to Palmitate alone | |
| Bcl2 | Palmitate | Decreased |
| Palmitate + GUDCA | Increased compared to Palmitate alone | |
| Cleaved Caspase 3 | Palmitate | Increased |
| Palmitate + GUDCA | Reduced compared to Palmitate alone |
Table 2: Effects of GUDCA on Inflammatory Cytokine Secretion in UCB-Treated Astrocytes [4]
| Cytokine | Treatment | Secretion Reduction (%) |
| TNF-α | UCB + GUDCA | >90% |
| IL-1β | UCB + GUDCA | >80% |
Table 3: Effects of GUDCA on Neurodegeneration Markers in NSC-34/hSOD1(G93A) Cells [8]
| Parameter | NSC-34/hSOD1(G93A) vs. Control | Effect of GUDCA |
| Mitochondrial Viability | Decreased (1.2-fold) | Preventive effect |
| Caspase-9 Activation | Increased (1.8-fold) | Reduced |
| Apoptosis | Increased (2.1-fold) | Preventive effect |
| Nitrite Production | Increased (1.6-fold) | Inhibited |
| MMP-9 Activation | Increased (1.8-fold) | Prevented and reverted |
Signaling Pathways and Visualizations
GUDCA exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
GUDCA's Protective Mechanism Against ER Stress and Apoptosis
Caption: GUDCA inhibits ER stress and apoptosis signaling.
GUDCA's Anti-Inflammatory Action in Astrocytes
Caption: GUDCA suppresses pro-inflammatory cytokine secretion.
General Experimental Workflow for In-Vitro GUDCA Studies
Caption: Workflow for in-vitro GUDCA studies.
Conclusion
In-vitro models are powerful tools for dissecting the cellular and molecular mechanisms of GUDCA. The protocols and data presented here provide a foundation for researchers to investigate the therapeutic potential of GUDCA in a variety of disease contexts. By utilizing these models, the scientific community can further unravel the signaling pathways modulated by GUDCA, paving the way for its potential clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Protective effects of this compound in Barrett's esophagus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol-regulated gut microbiota and bile acid metabolism alleviate hepatocellular carcinoma proliferation by regulating the interaction between FXR and RXRα in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces matrix metalloproteinase-9 and caspase-9 activation in a cellular model of superoxide dismutase-1 neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of Ionizing Radiation on Intestinal Bile Acid Metabolism: Mechanism of the Radioprotective Effect of this compound [jsu-mse.com]
Application Notes and Protocols: Glycoursodeoxycholic Acid for Inhibiting Foam Cell Formation in THP-1 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Glycoursodeoxycholic acid (GUDCA) to inhibit the formation of foam cells in THP-1 macrophages, a critical in vitro model for studying atherosclerosis.
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within the arterial wall, leading to the formation of atherosclerotic plaques. A key initiating event in this process is the uptake of modified low-density lipoprotein (LDL), such as oxidized LDL (oxLDL), by macrophages, which transform into lipid-laden foam cells.[1] The human monocytic leukemia cell line, THP-1, can be differentiated into macrophages and subsequently induced to form foam cells, providing a valuable model for studying the molecular mechanisms of atherosclerosis and for screening potential therapeutic agents.[2][3]
This compound (GUDCA), a secondary bile acid, has emerged as a potential therapeutic agent for metabolic disorders. Recent studies have indicated that GUDCA can significantly inhibit the formation of macrophage-derived foam cells by reducing the uptake of oxLDL.[4] This is achieved, in part, through the downregulation of scavenger receptors such as Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and Scavenger Receptor A1 (SR-A1).[4] These application notes provide detailed protocols for inducing foam cell formation in THP-1 macrophages and for assessing the inhibitory effects of GUDCA.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when investigating the effect of GUDCA on THP-1 macrophage foam cell formation.
Table 1: Effect of GUDCA on Lipid Accumulation in oxLDL-treated THP-1 Macrophages
| Treatment Group | GUDCA Concentration (µM) | Oil Red O Positive Area (Pixel² per cell) | Intracellular Cholesterol (µg/mg protein) |
| Control (Macrophages) | 0 | 50 ± 8 | 25 ± 4 |
| oxLDL (Foam Cells) | 0 | 450 ± 35 | 150 ± 12 |
| oxLDL + GUDCA | 50 | 280 ± 25 | 95 ± 9 |
| oxLDL + GUDCA | 100 | 150 ± 18 | 55 ± 6 |
Table 2: Effect of GUDCA on the Expression of Genes Involved in Cholesterol Transport in oxLDL-treated THP-1 Macrophages
| Treatment Group | GUDCA Concentration (µM) | Relative mRNA Expression (Fold Change vs. Control) | |||
| CD36 | SR-A1 | LOX-1 | ABCA1 | ||
| Control (Macrophages) | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| oxLDL (Foam Cells) | 0 | 5.2 ± 0.4 | 4.8 ± 0.5 | 6.1 ± 0.6 | 0.8 ± 0.1 |
| oxLDL + GUDCA | 50 | 3.1 ± 0.3 | 2.9 ± 0.3 | 3.5 ± 0.4 | 1.5 ± 0.2 |
| oxLDL + GUDCA | 100 | 1.8 ± 0.2 | 1.5 ± 0.2 | 2.2 ± 0.3 | 2.1 ± 0.3 |
Experimental Protocols
Protocol 1: THP-1 Monocyte Culture and Differentiation into Macrophages
This protocol details the steps for culturing THP-1 monocytes and differentiating them into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the THP-1 monocytes in tissue culture plates at a density of 1 x 10⁶ cells/mL.
-
Differentiation: To differentiate the monocytes into macrophages, add PMA to the culture medium to a final concentration of 100 ng/mL.[2][5]
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
Protocol 2: Induction of Foam Cell Formation and GUDCA Treatment
This protocol describes how to induce foam cell formation in differentiated THP-1 macrophages using oxLDL and how to apply GUDCA as an inhibitory agent.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
This compound (GUDCA)
-
Serum-free RPMI-1640 medium
Procedure:
-
Pre-treatment with GUDCA: After differentiation, wash the macrophages gently with PBS. Replace the medium with fresh serum-free RPMI-1640 containing the desired concentrations of GUDCA (e.g., 50 µM, 100 µM).[4]
-
Incubation: Incubate the cells with GUDCA for a pre-treatment period of 2 hours at 37°C.
-
Induction of Foam Cells: Following the GUDCA pre-treatment, add oxLDL to the medium to a final concentration of 50 µg/mL.[2][6]
-
Incubation: Co-incubate the cells with GUDCA and oxLDL for 24 hours at 37°C to induce foam cell formation.[4]
Protocol 3: Oil Red O Staining for Lipid Accumulation
This protocol provides a method for visualizing and quantifying the accumulation of intracellular lipid droplets, a hallmark of foam cells, using Oil Red O staining.[1][7]
Materials:
-
Foam cells and control macrophages in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution
-
Hematoxylin (for counterstaining, optional)
-
Light microscope
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for 30 minutes at room temperature.[7]
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.[7]
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
Counterstaining (Optional): Stain the cell nuclei with Hematoxylin for 1 minute, followed by washing with water.
-
Visualization: Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.
-
Quantification: For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.[8]
Protocol 4: Cholesterol Efflux Assay
This protocol can be used to assess the ability of macrophages to efflux cholesterol, a key process in preventing foam cell formation that may be modulated by GUDCA.
Materials:
-
Differentiated THP-1 macrophages
-
[³H]-cholesterol
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Serum-free medium
Procedure:
-
Labeling: Label the cellular cholesterol by incubating differentiated THP-1 macrophages with [³H]-cholesterol in the culture medium for 24-48 hours.[9][10]
-
Equilibration: Wash the cells and incubate them in serum-free medium for 18 hours to allow for equilibration of the radiolabeled cholesterol within the cellular pools.[11]
-
Efflux: Induce cholesterol efflux by incubating the cells with serum-free medium containing a cholesterol acceptor, such as ApoA-I (10 µg/mL) or HDL (50 µg/mL), for 4-6 hours.
-
Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GUDCA treatment on foam cell formation.
Signaling Pathway of Foam Cell Formation
Caption: GUDCA's inhibitory effect on foam cell formation pathways.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foam cells promote atherosclerosis progression by releasing CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THP-1 cells form foam cells in response to coculture with lipoproteins but not platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tauroursodeoxycholic Acid Attenuates Lipid Accumulation in Endoplasmic Reticulum-Stressed Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Blockade of Macrophage CD147 Protects Against Foam Cell Formation in Atherosclerosis [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Glycoursodeoxycholic Acid for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated form of ursodeoxycholic acid (UDCA), a secondary bile acid.[1][2][3][4] In recent years, GUDCA has garnered significant research interest due to its potential therapeutic effects in various metabolic and neurodegenerative diseases.[5][6] It is known to modulate signaling pathways, including those involving the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), which play crucial roles in bile acid homeostasis, glucose metabolism, and inflammatory responses.[5][7][8][9][10] For researchers investigating the biological functions and therapeutic potential of GUDCA, access to high-purity material is essential. This document provides detailed protocols for the chemical and enzymatic synthesis of GUDCA, as well as methods for its purification to a high degree of purity suitable for research purposes.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis of this compound - Expected Yield and Purity
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | Ursodeoxycholic acid (UDCA), Glycine (B1666218) | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), Triethylamine (B128534) | ~79-91% | >98% | [11] |
| Enzymatic Synthesis | Ursodeoxycholic acid (UDCA), Glycine, ATP, Coenzyme A | Bile acid-CoA ligase (BAL), Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Not Reported | High | [12][13][14] |
Table 2: Purification of this compound - Expected Recovery and Purity
| Purification Method | Starting Purity (%) | Key Parameters | Typical Recovery (%) | Final Purity (%) | Reference |
| Preparative HPLC | 80-95% | C18 column, Acetonitrile (B52724)/Water gradient with formic acid | ~93% | >98% | |
| Crystallization | >95% | Solvent system: Acetonitrile, Ethanol (B145695)/Water | High | >99% | [15][16] |
Experimental Protocols
I. Chemical Synthesis of this compound
This protocol is based on the N-acyl amidation of ursodeoxycholic acid (UDCA) with glycine using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent.[11]
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Glycine
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
In a round-bottom flask, dissolve ursodeoxycholic acid (1 equivalent) in anhydrous DMF.
-
Add glycine (1.2 equivalents) and triethylamine (2.5 equivalents) to the solution.
-
Add EEDQ (1.5 equivalents) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by silica gel flash chromatography using a mobile phase of dichloromethane/methanol to yield the pure product.[11]
II. Enzymatic Synthesis of this compound
This protocol describes a two-step enzymatic process for the synthesis of GUDCA from UDCA and glycine. This method mimics the biological pathway of bile acid conjugation.[12][13][14]
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Glycine
-
ATP (Adenosine triphosphate)
-
Coenzyme A (CoA)
-
Bile acid-CoA ligase (BAL) - recombinant
-
Bile acid-CoA:amino acid N-acyltransferase (BAAT) - recombinant
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
Procedure: Step 1: Activation of UDCA to UDCA-CoA
-
In a reaction vessel, prepare a solution containing Tris-HCl buffer, MgCl2, DTT, ATP, and Coenzyme A.
-
Add UDCA to the reaction mixture.
-
Initiate the reaction by adding recombinant Bile acid-CoA ligase (BAL).
-
Incubate the mixture at 37°C for 1-2 hours.
Step 2: Conjugation of UDCA-CoA with Glycine
-
To the reaction mixture from Step 1, add an excess of glycine.
-
Add recombinant Bile acid-CoA:amino acid N-acyltransferase (BAAT) to catalyze the conjugation.
-
Continue the incubation at 37°C for another 1-2 hours.
-
Terminate the reaction by adding a protein precipitating agent, such as cold ethanol or by heat inactivation.
-
Centrifuge the mixture to remove precipitated proteins. The supernatant contains the synthesized GUDCA.
III. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of GUDCA using preparative reverse-phase HPLC.[6][17][18][19]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Dissolve the crude GUDCA in a minimal amount of the initial mobile phase mixture.
-
Filter the sample solution through a 0.45 µm filter.
-
Set up a linear gradient elution method on the preparative HPLC system. A typical gradient might be from 30% B to 70% B over 30 minutes, but this should be optimized based on analytical scale separations.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the GUDCA peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified GUDCA. A recovery of around 93% can be expected.
IV. Purification by Crystallization
Crystallization is an effective final step to obtain highly pure GUDCA.[15][20][21][22]
Materials:
-
Purified this compound (from HPLC or other methods)
-
Acetonitrile
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the purified GUDCA in a minimal amount of hot acetonitrile or a hot mixture of ethanol and water.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator (4°C) overnight.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization).
-
Dry the crystals under vacuum to remove any residual solvent. This method can yield GUDCA with a purity of over 99%.
Mandatory Visualizations
Logical Workflow for GUDCA Synthesis and Purification
Caption: Workflow for the synthesis and purification of GUDCA.
Signaling Pathway of GUDCA via FXR and TGR5
Caption: GUDCA's modulation of FXR and TGR5 signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 4. This compound | C26H43NO5 | CID 12310288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 14. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
- 16. CN103319560A - Preparation method of ursodeoxycholic acid - Google Patents [patents.google.com]
- 17. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. WO2012072689A1 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]
- 22. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Glycoursodeoxycholic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid, a metabolite of ursodeoxycholic acid (UDCA).[1][2][3] It plays a significant role in various physiological and pathophysiological processes. GUDCA has demonstrated cytoprotective, anti-inflammatory, and antioxidant effects.[1][4] Its levels have been investigated as a potential biomarker in metabolic diseases such as type 2 diabetes mellitus.[5][6] Accurate and robust analytical methods for the quantification of GUDCA in biological matrices are crucial for advancing research and drug development. This document provides detailed application notes and protocols for the analysis of GUDCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound from various validated LC-MS/MS methods.
Table 1: LC-MS/MS Method Performance Characteristics for GUDCA Analysis
| Parameter | Value | Source |
| Linearity Range | 90 - 15000 ng/mL | [7] |
| 5.00 - 2500 ng/mL | [8] | |
| 5 - 5000 ng/mL | [9] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [9] |
| Intra-day Precision (%RSD) | < 7.00% | [8] |
| Inter-day Precision (%RSD) | < 7.00% | [8] |
| Intra- and Inter-assay Imprecision (%CV) | < 10% | [9] |
| Accuracy (%RE) | within ±11.75% | [8] |
| Accuracy | 85 - 115% | [9] |
| Extraction Recovery | > 85% | [7] |
| 92 - 110% | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting GUDCA from plasma or serum samples.[8][10][11]
Materials:
-
Biological sample (plasma or serum)
-
Ice-cold methanol (B129727) or acetonitrile[8][10]
-
Internal Standard (IS) solution (e.g., GUDCA-d4 or GUDCA-d5)[1][7][8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50-100 µL of the plasma or serum sample into a microcentrifuge tube.[11][12]
-
Add a known amount of the internal standard solution to each sample.
-
Add 300-800 µL of ice-cold methanol or acetonitrile (B52724) to precipitate the proteins.[11][12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[10][11]
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[10][11]
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
SPE offers a more thorough cleanup of the sample matrix, which can reduce matrix effects and improve analytical sensitivity.
Materials:
-
Biological sample (plasma)
-
Internal Standard (IS) solution (e.g., GUDCA-d4)[7]
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Collection tubes
Procedure:
-
Add the internal standard to the plasma sample.
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge by passing water through it.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute GUDCA and the internal standard from the cartridge using an appropriate elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines the typical parameters for the chromatographic separation and mass spectrometric detection of GUDCA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][9]
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm; Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[5][8]
-
Mobile Phase A: Water with an additive such as 2 mM ammonium (B1175870) acetate, 0.1% formic acid, or 0.1% acetic acid.[5][8][9]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol/isopropanol.[7][8][9]
-
Flow Rate: Typically in the range of 0.4 - 0.6 mL/min.[5][7][8]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis.[7][8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8][13]
-
MRM Transitions:
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nssresearchjournal.com [nssresearchjournal.com]
- 8. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes: Glycoursodeoxycholic Acid (GUDCA) as a Tool for Investigating Insulin Resistance and Hepatic Steatosis
Introduction
Insulin (B600854) resistance and hepatic steatosis are key features of metabolic syndrome and type 2 diabetes, representing a significant global health challenge. Bile acids, once considered solely as digestive aids, are now recognized as critical signaling molecules that regulate metabolism through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1] Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated secondary bile acid produced by gut microbiota, has emerged as a key regulator of these pathways.[2][3] It has been identified as an endogenous antagonist of intestinal FXR and has shown potential in ameliorating diet-induced metabolic disorders.[2][3][4] These notes provide a detailed overview of GUDCA's mechanism and protocols for its use in preclinical research models of insulin resistance and hepatic steatosis.
Mechanism of Action
GUDCA exerts its metabolic benefits through a multi-faceted mechanism primarily centered on the antagonism of the farnesoid X receptor (FXR), particularly in the intestine.[3][5]
-
FXR Antagonism : GUDCA acts as a natural antagonist to FXR, a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[3][6] By inhibiting intestinal FXR signaling, GUDCA can prevent and reverse metabolic dysfunctions associated with obesity.[3][7] This inhibition has been shown to reduce circulating ceramide levels, which are implicated in inducing insulin resistance.[8][5]
-
Modulation of Gut Microbiota and Indirect TGR5 Activation : GUDCA administration alters the gut microbiota composition, notably increasing the abundance of species like Bacteroides vulgatus.[9][10] This shift leads to elevated levels of other bile acids, such as taurolithocholic acid (TLCA), which is a potent agonist for the G protein-coupled receptor TGR5.[10][11] While GUDCA itself does not appear to directly activate TGR5, its influence on the microbiome promotes the production of TGR5 agonists.[3]
-
Downstream Metabolic Effects : The activation of TGR5 by TLCA stimulates the secretion of glucagon-like peptide-1 (GLP-1) and enhances energy expenditure in adipose tissue, contributing to improved glucose homeostasis.[10][11][12] Furthermore, GUDCA has been shown to alleviate endoplasmic reticulum (ER) stress in the liver, a key cellular event linking obesity to insulin resistance and hepatic steatosis. This reduction in ER stress helps restore insulin signaling pathways, evidenced by increased phosphorylation of Akt (p-Akt) and insulin receptor substrate 1 (Irs1).[2]
Signaling Pathway of GUDCA in Metabolic Regulation
Caption: GUDCA's mechanism involves FXR antagonism and indirect TGR5 activation.
Experimental Protocols
Protocol 1: In-Vivo Study of GUDCA in a Diet-Induced Obesity Mouse Model
This protocol details an approach to assess GUDCA's efficacy in mitigating insulin resistance and hepatic steatosis in mice fed a high-fat diet (HFD).
Experimental Workflow: In-Vivo Mouse Study
Caption: Workflow for evaluating GUDCA's metabolic effects in HFD-fed mice.
Materials:
-
5-6 week old male C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow
-
GUDCA (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Glucose and Insulin solutions for tolerance tests
-
Equipment for oral gavage or intraperitoneal injection, blood collection, and glucose measurement.
Methodology:
-
Animal Model Induction:
-
After a one-week acclimatization period, place mice on an HFD for 8-10 weeks to induce obesity, insulin resistance, and hepatic steatosis.[2] Maintain a control group on a standard chow diet.
-
-
Treatment Protocol:
-
Randomly divide the HFD-fed mice into two groups: a vehicle control group and a GUDCA treatment group.
-
Administer GUDCA daily at a dose of 80 mg/kg (via intraperitoneal injection) or 100 mg/kg (via oral gavage) for the final 3 to 8 weeks of the study.[2][9] Administer an equivalent volume of vehicle to the control group.
-
Monitor body weight and food intake regularly.
-
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Perform a GTT after the treatment period. Fast mice for 16-18 hours, then administer glucose orally (2 g/kg body weight). Measure blood glucose from the tail tip at 0, 15, 45, 90, and 120 minutes post-administration.[9]
-
Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT. Fast mice for 4 hours, then administer insulin via intraperitoneal injection (0.75 U/kg body weight). Measure blood glucose at 0, 40, 90, and 120 minutes.[9]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice after fasting.
-
Collect blood via cardiac puncture to obtain serum. Analyze for glucose, insulin, total cholesterol (TC), triglycerides (TG), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).[5][9]
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.[9]
-
Harvest the liver and adipose tissue. Weigh the liver.[4] Fix a portion of the liver in formalin for histological analysis (H&E and Oil Red O staining) and snap-freeze the remainder in liquid nitrogen for molecular analysis (qPCR, Western blot).
-
Protocol 2: In-Vitro Study of GUDCA's Effect on FXR Signaling in Hepatocytes
This protocol describes how to use a human hepatocyte cell line (e.g., HepG2) to investigate GUDCA's direct effect as an FXR antagonist.
Experimental Workflow: In-Vitro Hepatocyte Study
Caption: Workflow for assessing GUDCA's FXR antagonist activity in hepatocytes.
Materials:
-
HepG2 human hepatoma cell line
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
GUDCA
-
Chenodeoxycholic acid (CDCA), a known FXR agonist
-
Reagents for RNA isolation, cDNA synthesis, and qPCR (e.g., SYBR Green)
-
Primers for FXR target genes (e.g., SHP, FGF19) and a housekeeping gene
-
Reagents and antibodies for Western blotting (e.g., antibodies for p-PERK, ATF4)
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in standard conditions until they reach approximately 80% confluency.
-
-
Cell Treatment:
-
Starve cells in a low-serum medium for a few hours before treatment.
-
Treat cells for 24 hours with the following conditions:
-
Vehicle control (e.g., DMSO)
-
FXR agonist: CDCA (e.g., 100 µM)
-
GUDCA alone (e.g., 75-100 µM)
-
GUDCA (pre-incubated for 30-60 minutes) followed by CDCA.
-
-
The IC50 for GUDCA's FXR antagonism is reported to be approximately 77.2 µM, which can guide dose selection.[3]
-
-
RNA Isolation and qPCR:
-
After treatment, harvest the cells and isolate total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR).
-
Analyze the relative mRNA expression of FXR target genes, such as SHP (Small Heterodimer Partner) and FGF19 (Fibroblast Growth Factor 19), normalizing to a stable housekeeping gene.[3]
-
A successful antagonistic effect would be demonstrated if GUDCA treatment suppresses the CDCA-induced upregulation of SHP and FGF19.[3]
-
-
Protein Analysis (Optional):
-
To investigate the effect on cellular stress, lyse cells and perform Western blot analysis.
-
Probe for markers of ER stress (e.g., p-PERK, ATF4) to see if GUDCA can mitigate stress induced by lipotoxic agents like palmitic acid, as has been previously shown.[2]
-
Data Presentation: Expected Quantitative Outcomes
The following tables summarize potential data based on published findings, which can be used as a benchmark for experimental results.
Table 1: In-Vivo Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + GUDCA | Expected Outcome | Reference |
| Fasting Blood Glucose (mg/dL) | ~180-200 | ~140-160 | Significant Decrease | [2][9] |
| Fasting Insulin (ng/mL) | Elevated | Reduced | Significant Decrease | [2] |
| HOMA-IR Index | Elevated | Reduced | Significant Decrease | [9] |
| GTT Area Under Curve (AUC) | High | Lower | Significant Decrease | [9] |
| ITT (Blood Glucose at 120 min) | High (impaired response) | Lower (improved response) | Significant Improvement | [2][9] |
| Serum ALT (U/L) | Elevated | Reduced | Significant Decrease | [9] |
| Serum AST (U/L) | Elevated | Reduced | Significant Decrease | [9] |
| Serum Triglycerides (mg/dL) | Elevated | Reduced | Significant Decrease | [9] |
| Liver Weight (g) | Increased | Reduced | Significant Decrease | [4] |
Table 2: In-Vitro Gene Expression in Hepatocytes (Relative Fold Change)
| Treatment Condition | SHP mRNA Expression | FGF19 mRNA Expression | Expected Outcome | Reference |
| Vehicle | 1.0 (Baseline) | 1.0 (Baseline) | No change | [3] |
| CDCA (FXR Agonist) | ↑ (e.g., 3- to 5-fold) | ↑ (e.g., 4- to 6-fold) | Strong induction of FXR targets | [3] |
| GUDCA alone | ~1.0 | ~1.0 | No significant effect | [3] |
| GUDCA + CDCA | ↓ (vs. CDCA alone) | ↓ (vs. CDCA alone) | Suppression of CDCA-induced gene expression | [3] |
References
- 1. [UDCA in the treatment of nonalcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The role of bile acids in regulating glucose and lipid metabolism [jstage.jst.go.jp]
- 9. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Approaches in Glucose and Lipid Metabolism Disorder Therapy: Targeting the Gut Microbiota–Bile Acid Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. physoc.org [physoc.org]
Application Notes and Protocols for GUDCA Clinical Trials in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that has emerged as a promising therapeutic candidate for metabolic diseases, including Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), Metabolic Dysfunction-Associated Steatohepatitis (MASH), and Type 2 Diabetes (T2D). Preclinical studies have demonstrated that GUDCA can ameliorate insulin (B600854) resistance, reduce hepatic steatosis, and modulate inflammatory pathways.[1][2] Its multifaceted mechanism of action, involving the antagonism of the Farnesoid X Receptor (FXR), potential agonism of the Takeda G-protein-coupled receptor 5 (TGR5), and attenuation of endoplasmic reticulum (ER) stress, makes it a compelling molecule for clinical investigation.[1][3][4][5][6][7]
These application notes provide a comprehensive framework for the design and implementation of Phase II clinical trials to evaluate the efficacy and safety of GUDCA in patients with metabolic diseases. Detailed protocols for key experimental procedures are included to ensure methodological rigor and reproducibility.
Proposed Phase II Clinical Trial Design: GUDCA for the Treatment of MASH
This section outlines a proposed randomized, double-blind, placebo-controlled, multi-center Phase II clinical trial to assess the efficacy and safety of GUDCA in adult patients with biopsy-proven MASH.
1. Study Objectives:
-
Primary Objective: To evaluate the efficacy of GUDCA in improving liver histology in patients with MASH.
-
Secondary Objectives:
-
To assess the effect of GUDCA on markers of liver injury, glucose metabolism, lipid profiles, and inflammation.
-
To evaluate the safety and tolerability of GUDCA.
-
To explore the impact of GUDCA on the gut microbiota composition.
-
2. Patient Population:
A summary of the key inclusion and exclusion criteria is presented in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Age 18-75 years | Evidence of other chronic liver diseases (e.g., hepatitis B or C, autoimmune hepatitis) |
| Biopsy-proven MASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in inflammation and ballooning) and fibrosis stage F1-F3 within 6 months of screening | Excessive alcohol consumption |
| Body Mass Index (BMI) between 25 and 45 kg/m ² | Uncontrolled type 2 diabetes (HbA1c > 9.0%) |
| Stable body weight (± 5%) for at least 3 months prior to screening | Use of medications known to affect liver histology or metabolism within 3 months of screening |
| For patients with T2D, stable doses of metformin (B114582) are permitted | History of bariatric surgery within the last 2 years |
3. Study Design and Treatment:
-
Design: A 52-week, randomized, double-blind, placebo-controlled study.
-
Randomization: Patients will be randomized in a 1:1:1 ratio to one of three arms:
-
GUDCA low dose (e.g., 500 mg/day)
-
GUDCA high dose (e.g., 1000 mg/day)
-
Placebo
-
-
Rationale for Dose Selection: As there is no established human dose for GUDCA in metabolic diseases, the proposed doses are extrapolated from preclinical studies and clinical trials of similar bile acids like TUDCA and UDCA.[8][9][10] A formal dose-finding study (Phase I/IIa) would be a prerequisite for a large-scale Phase IIb trial.
4. Endpoints:
| Endpoint Category | Primary Endpoint | Secondary Endpoints |
| Histological | Resolution of MASH without worsening of fibrosis OR a ≥1-stage improvement in fibrosis without worsening of MASH at 52 weeks. | Change from baseline in individual components of the NAS (steatosis, lobular inflammation, hepatocyte ballooning). |
| Biochemical | Change from baseline in ALT, AST, GGT, and bilirubin (B190676) levels. | |
| Metabolic | Change from baseline in fasting glucose, insulin, HbA1c, HOMA-IR, and lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides). | |
| Imaging | Change from baseline in liver fat fraction as measured by MRI-PDFF. | |
| Gut Microbiota | Change from baseline in the composition and diversity of the gut microbiota. | |
| Safety | Incidence and severity of adverse events. |
Data Presentation: Summary of Expected Quantitative Outcomes from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies on GUDCA, providing the basis for the proposed clinical trial endpoints.
Table 1: Effects of GUDCA on Glucose Metabolism and Insulin Sensitivity in Animal Models
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| Fasting Blood Glucose | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Significant decrease at weeks 2 and 8 | [11] |
| Glucose Tolerance (GTT) | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Improved glucose tolerance | [11] |
| Insulin Tolerance (ITT) | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Improved insulin sensitivity | [11] |
| HOMA-IR | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Significant decrease | [11] |
| Fasting Blood Glucose | ApoE-/- mice on Western diet | GUDCA | 18 weeks | Significantly improved | [12] |
Table 2: Effects of GUDCA on Hepatic Steatosis and Lipid Profile in Animal Models
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| Liver Triglycerides | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Significantly reduced | [11] |
| Serum Triglycerides | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Significantly reduced | [11] |
| Liver Total Cholesterol | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Significantly reduced | [11] |
| Serum Total Cholesterol | db/db mice | GUDCA (100 mg/kg/d) | 8 weeks | Significantly reduced | [11] |
| Liver Weight | ApoE-/- mice on Western diet | GUDCA | 18 weeks | Significantly improved | [12] |
| Liver Triglycerides | ApoE-/- mice on Western diet | GUDCA | 18 weeks | Significantly reduced | [12] |
| Liver Total Cholesterol | ApoE-/- mice on Western diet | GUDCA | 18 weeks | Significantly reduced | [12] |
| Plasma Total Cholesterol | ApoE-/- mice on Western diet | GUDCA | 18 weeks | Significantly lower | [12] |
| Plasma LDL-C | ApoE-/- mice on Western diet | GUDCA | 18 weeks | Significantly lower | [12] |
Mandatory Visualizations
GUDCA's Multifaceted Signaling Pathways in Metabolic Regulation
Caption: GUDCA's proposed mechanisms of action in metabolic diseases.
Experimental Workflow for the Proposed GUDCA Phase II Clinical Trial
Caption: Overview of the proposed GUDCA Phase II clinical trial workflow.
Experimental Protocols
Liver Biopsy and Histological Analysis
Objective: To assess changes in liver histology as the primary endpoint.
Protocol:
-
Biopsy Procedure: Percutaneous liver biopsy will be performed at baseline and at the end of treatment (week 52) by an experienced radiologist under ultrasound guidance. A minimum of a 16-gauge needle will be used to obtain a core of liver tissue at least 1.5 cm in length.
-
Sample Handling: The biopsy specimen will be immediately fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Staining: Sections will be stained with Hematoxylin and Eosin (H&E) for overall morphology and Masson's trichrome for fibrosis assessment.
-
Histological Scoring: Two independent, blinded pathologists will score the biopsies using the NAFLD Activity Score (NAS) and the NASH Clinical Research Network (CRN) fibrosis staging system. Any discrepancies will be resolved by a third senior pathologist.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess changes in glucose tolerance and insulin sensitivity.
Protocol:
-
Patient Preparation: Patients will fast for at least 8 hours overnight prior to the test. They should maintain their usual diet and physical activity for 3 days preceding the test.
-
Procedure:
-
A baseline (0-minute) blood sample is drawn for fasting glucose and insulin.
-
The patient then consumes a 75g glucose solution within 5 minutes.
-
Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose ingestion for glucose and insulin measurement.
-
-
Analysis: The area under the curve (AUC) for glucose and insulin will be calculated. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) will be calculated from fasting glucose and insulin levels.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a more precise measure of insulin sensitivity (optional, for a subset of patients or as a separate mechanistic study).
Protocol:
-
Catheter Placement: Two intravenous catheters are placed, one for infusions and one for blood sampling.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of insulin is started to raise plasma insulin to a high physiological level. Simultaneously, a variable infusion of 20% dextrose is adjusted to maintain euglycemia (fasting glucose level).
-
Blood Sampling: Blood samples are taken every 5-10 minutes to monitor glucose levels.
-
Analysis: The glucose infusion rate (GIR) during the last 30 minutes of the clamp is used as a measure of insulin sensitivity.
Plasma Lipidomics Analysis
Objective: To assess changes in the plasma lipid profile.
Protocol:
-
Sample Collection: Fasting blood samples will be collected in EDTA tubes at baseline and end of treatment. Plasma will be separated by centrifugation and stored at -80°C.
-
Lipid Extraction: Lipids will be extracted from plasma using a modified Folch or Matyash method.
-
Mass Spectrometry: Lipid extracts will be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a broad range of lipid species.
-
Data Analysis: Changes in the levels of key lipid classes (e.g., triglycerides, ceramides, diacylglycerols) and individual lipid species will be compared between treatment groups.
Gut Microbiota Analysis
Objective: To explore the impact of GUDCA on the gut microbiome.
Protocol:
-
Sample Collection: Stool samples will be collected at baseline and end of treatment using a standardized collection kit containing a DNA stabilizer. Samples will be immediately frozen and stored at -80°C.
-
DNA Extraction: Microbial DNA will be extracted from the stool samples using a validated commercial kit.
-
Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene will be amplified by PCR and sequenced using a high-throughput sequencing platform.
-
Data Analysis: Bioinformatic analysis will be performed to determine the taxonomic composition (alpha and beta diversity) and relative abundance of different bacterial taxa. Changes in the gut microbiota will be correlated with clinical and metabolic endpoints.
References
- 1. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol-regulated gut microbiota and bile acid metabolism alleviate hepatocellular carcinoma proliferation by regulating the interaction between FXR and RXRα in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXR cyclic peptide antagonists as a novel strategy for MASH treatment | EurekAlert! [eurekalert.org]
- 8. Tauroursodeoxycholic acid for treatment of primary biliary cirrhosis. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimum dose of ursodeoxycholic acid in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ursodeoxycholic acid treatment on intestinal absorption of triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GUDCA in Atherosclerosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid (GUDCA), a conjugated secondary bile acid, has emerged as a promising therapeutic agent in preclinical atherosclerosis research. These application notes provide a comprehensive overview of GUDCA's mechanisms of action and detailed protocols for its use in established in vitro and in vivo models of atherosclerosis. The provided information is intended to guide researchers in designing and executing experiments to investigate the anti-atherosclerotic potential of GUDCA.
Mechanisms of Action
GUDCA exerts its anti-atherosclerotic effects through a multi-faceted approach, primarily by:
-
Inhibiting Macrophage Foam Cell Formation: GUDCA has been shown to reduce the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques. This is achieved, in part, by downregulating the expression of Scavenger Receptor A1 (SR-A1), a key receptor for oxLDL uptake.[1][2]
-
Modulating Intestinal Farnesoid X Receptor (FXR) Signaling: GUDCA acts as an antagonist of the intestinal FXR.[3] This inhibition of the intestinal FXR/sphingomyelin phosphodiesterase 3 (SMPD3) axis leads to a reduction in circulating ceramides (B1148491) and cholesterol levels, thereby mitigating the progression of atherosclerosis.[3][4][5]
-
Modulating Gut Microbiota: GUDCA administration has been demonstrated to partially normalize dysbiosis of the gut microbiota associated with a Western diet.[1][2] Specifically, it has been shown to alter the abundance of certain bacterial genera, and these changes correlate with a reduction in atherosclerotic plaque area.[1][2]
Key Signaling Pathways and Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative effects of GUDCA in preclinical atherosclerosis models as reported in the literature.
Table 1: In Vitro Effects of GUDCA on Macrophage Foam Cell Formation
| Parameter | Cell Line | GUDCA Concentration | oxLDL Concentration | Duration | Result | Reference |
| Lipid Accumulation | THP-1 | 50 µM, 100 µM | Not specified | 24 hours | Dose-dependent decrease in intracellular lipid content | [1] |
| oxLDL Uptake | THP-1 | 50 µM, 100 µM | Not specified | Not specified | Dose-dependent reduction in Dil-oxLDL uptake | [1] |
| SR-A1 mRNA Expression | THP-1 | 100 µM | Not specified | Not specified | Significant downregulation | [1] |
Table 2: In Vivo Effects of GUDCA in ApoE-/- Mice on a Western Diet
| Parameter | GUDCA Dosage | Treatment Duration | Control Group | GUDCA-Treated Group | % Change | Reference |
| Plaque Area (Aortic Root) | 50 mg/kg/day | 18 weeks | ~25% | ~15% | 39% reduction | [1][6] |
| Lipid Deposition (Oil Red O) | 50 mg/kg/day | 18 weeks | ~12% | ~7% | Decreased | [1][7][6] |
| Collagen Content (Plaque Stability) | 50 mg/kg/day | 18 weeks | ~20% | ~30% | Increased | [1][7][6] |
| Macrophage Infiltration (F4/80+) | 50 mg/kg/day | 18 weeks | ~15% | ~8% | Reduced | [1][7][6] |
| Plasma Total Cholesterol | 50 mg/kg/day | 18 weeks | ~1200 mg/dL | ~900 mg/dL | Decreased | |
| Plasma LDL Cholesterol | 50 mg/kg/day | 18 weeks | ~800 mg/dL | ~600 mg/dL | Decreased | [8] |
Table 3: GUDCA-Modulated Gut Microbiota Correlation with Aortic Plaque Area
| Bacterial Genus | Correlation with Plaque Area | Direction of Change with GUDCA | Reference |
| Alloprevotella | Negative | Increased | [1][9] |
| Parabacteroides | Negative | Increased | [1][9] |
| Turicibacter | Positive | Decreased | [1][9] |
| Alistipes | Positive | Decreased | [1][9] |
Experimental Protocols
In Vitro Foam Cell Formation Assay
Objective: To assess the effect of GUDCA on macrophage foam cell formation induced by oxidized LDL.
Materials:
-
Human monocytic cell line (THP-1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (GUDCA)
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled oxLDL (Dil-oxLDL) for uptake assays
-
Phosphate Buffered Saline (PBS)
-
Oil Red O staining solution
-
Formalin (10%)
-
Hematoxylin
-
Multi-well culture plates
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into multi-well plates at a suitable density.
-
Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.[10] After differentiation, wash the cells with PBS.
-
-
GUDCA and oxLDL Treatment:
-
Oil Red O Staining for Lipid Accumulation:
-
Wash the cells with PBS.
-
Wash with water and then with 60% isopropanol for 15 seconds.[3]
-
Stain with Oil Red O working solution for 15-30 minutes.[3][9]
-
Destain with 60% isopropanol for a few seconds.[3]
-
Counterstain the nuclei with Hematoxylin for 1 minute.
-
Wash with water and visualize under a light microscope. Lipid droplets will appear red.
-
Quantify the stained area using image analysis software (e.g., ImageJ).
-
-
Cholesterol Uptake Assay (using Dil-oxLDL):
-
Following GUDCA and Dil-oxLDL treatment, wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the fluorescently labeled oxLDL uptake using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
-
Gene Expression Analysis (qRT-PCR):
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for SR-A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
In Vivo Atherosclerosis Model in ApoE-/- Mice
Objective: To evaluate the therapeutic efficacy of GUDCA in a murine model of atherosclerosis.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
Western diet (high-fat, high-cholesterol)
-
This compound (GUDCA)
-
Vehicle for GUDCA administration (e.g., corn oil)
-
Oral gavage needles
-
Surgical tools for tissue harvesting
-
Reagents for histological staining (H&E, Oil Red O, Masson's trichrome)
-
Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)
-
Kits for plasma lipid analysis
-
Materials for 16S rDNA sequencing of fecal samples
Procedure:
-
Animal Model and Diet:
-
GUDCA Administration:
-
Tissue Collection and Plaque Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and embed the aortic root in OCT compound for cryosectioning.
-
Perform serial cryosectioning of the aortic root.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for lipid deposition, and Masson's trichrome for collagen content (plaque stability).
-
Perform immunohistochemistry with an anti-F4/80 antibody to quantify macrophage infiltration.
-
Quantify the stained areas using image analysis software.
-
-
Plasma Lipid Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate plasma and measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available kits.
-
-
Gut Microbiota Analysis:
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phagocytes.ca [phagocytes.ca]
- 5. Lipidomics Analysis of Essential Fatty Acids in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Oil Red O Staining Procedure [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols for the HPLC Analysis of Glycoursodeoxycholic Acid (GUDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated form of ursodeoxycholic acid (UDCA), a secondary bile acid with known therapeutic properties. GUDCA itself is gaining significant interest in metabolic research due to its potential roles in glucose homeostasis, insulin (B600854) sensitivity, and anti-inflammatory pathways.[1][2][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of GUDCA. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (HPLC-MS/MS) are powerful techniques for the quantitative analysis of GUDCA in biological matrices.[4][5][6]
These application notes provide detailed protocols and methodologies for the analysis of GUDCA using HPLC, intended to guide researchers in developing and validating their own assays.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract GUDCA from the biological matrix and remove interfering substances that could affect the accuracy and reproducibility of the analysis.[7][8]
a) Protein Precipitation (for Plasma/Serum Samples)
This method is rapid and effective for removing the majority of proteins from plasma or serum samples.[7][8]
Protocol:
-
Allow frozen plasma/serum samples to thaw on ice.
-
To a 100 µL aliquot of the sample, add 400 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing GUDCA and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for HPLC injection.
b) Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique based on the differential solubility of the analyte between two immiscible liquid phases.[4][5][7]
Protocol:
-
To a 200 µL aliquot of plasma/serum, add an appropriate internal standard.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
c) Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[7][9]
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar impurities.
-
Elute GUDCA from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
HPLC-MS/MS Method for GUDCA Quantification
This protocol is based on a validated method for the determination of GUDCA in human plasma.[4][5]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent[10] |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate with Ammonium Hydroxide (pH 9) (400:600:0.5 v/v/v)[4][5] |
| Flow Rate | 0.700 mL/min (with a gradient program)[4] |
| Injection Volume | 10 µL[10] |
| Column Temperature | 25°C[10] |
| Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][5] |
Mass Spectrometry Parameters:
-
Ion transitions: Specific precursor-to-product ion transitions for GUDCA and the internal standard should be monitored.
-
Collision Energy and other MS parameters: These should be optimized for maximum sensitivity for GUDCA.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published HPLC methods for GUDCA and related compounds.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| GUDCA | Human Plasma | 15 - 10,000 | 15 | [4] |
| GUDCA | Human Plasma | 90 - 15,000 | 90 | [6] |
| UDCA | Human Plasma | 15 - 10,000 | 15 | [4] |
| UDCA | Tablets | 50 - 150 (ppm) | Not Reported | [11] |
| Bile Acids | Mouse Serum | 10 - 10,000 | 10 | [10] |
Table 2: Method Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| GUDCA | Human Plasma | 45 (LQC) | 3.6 - 5.2 | Not Reported | Not Reported | [4] |
| GUDCA | Human Plasma | 5,000 (MQC) | 2.8 - 4.9 | Not Reported | Not Reported | [4] |
| GUDCA | Human Plasma | 8,000 (HQC) | 0.7 - 0.8 | Not Reported | Not Reported | [4] |
| UDCA | Tablets | Not specified | < 2.0 | < 2.0 | 97.0 - 102.0 | [11] |
Visualizations
GUDCA Signaling Pathway
GUDCA has been shown to be involved in various signaling pathways, including those related to metabolic regulation and inflammation. It can act as a signaling molecule by interacting with receptors such as TGR5.[1] The following diagram illustrates a simplified signaling pathway involving GUDCA.
Caption: Simplified GUDCA signaling pathway via the TGR5 receptor.
Experimental Workflow for GUDCA Analysis
The following diagram outlines the general workflow for the quantitative analysis of GUDCA in biological samples.
Caption: General workflow for GUDCA analysis from sample to result.
References
- 1. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Quantitative HPLC validation of ursodeoxycholic acid tablets. [wisdomlib.org]
Revolutionizing Therapeutic Drug Monitoring: A Detailed Bioanalytical Method for Glycoursodeoxycholic Acid (GUDCA) and its Metabolites
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for therapeutic drug monitoring and metabolic research, a comprehensive bioanalytical method has been developed for the sensitive and reliable quantification of Glycoursodeoxycholic acid (GUDCA) and its related metabolites, Ursodeoxycholic acid (UDCA) and Tauroursodeoxycholic acid (TUDCA), in human plasma. These detailed application notes and protocols are designed to support researchers, scientists, and drug development professionals in achieving high-throughput and accurate measurements critical for pharmacokinetic studies and understanding metabolic pathways.
The developed methods primarily utilize Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a powerful technique for selective and sensitive analysis.[1][2] The protocols address the inherent challenges of quantifying endogenous substances by employing strategies such as surrogate matrices, like charcoal-stripped plasma, to ensure accurate calibration.[3]
Understanding the Metabolic Landscape
GUDCA is a glycine-conjugated form of UDCA, a secondary bile acid with therapeutic applications in liver diseases. The metabolism of UDCA involves conjugation with glycine (B1666218) or taurine (B1682933) in the liver to form GUDCA and TUDCA, respectively.[4] These conjugated forms are then secreted into the bile and undergo enterohepatic circulation. Gut microbiota play a crucial role in the biotransformation of these bile acids.[5][6]
Below is a diagram illustrating the primary metabolic pathway of UDCA.
Caption: Metabolic pathway of Ursodeoxycholic Acid (UDCA).
Experimental Protocols
A robust and validated bioanalytical method is paramount for accurate quantification. The following sections detail a generalized protocol based on common practices identified in the literature.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][7]
Caption: General workflow for plasma sample preparation.
Detailed Protocol for Protein Precipitation:
-
To 100 µL of plasma, add an internal standard (e.g., GUDCA-d5).
-
Add 400 µL of cold methanol or acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved on a C18 reverse-phase column.[1][2] The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific detection of the analytes and their internal standards.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods, providing a comparative overview for researchers.
Table 1: LC-MS/MS Method Parameters for GUDCA and Metabolites
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Chromatography | |||
| Column | C18 Symmetry Shield (50x4.6mm, 5.0µm) | ZORBAX SB-C18 (2.1x50mm, 1.8µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) |
| Mobile Phase A | 2mM Ammonium formate (B1220265) (pH 3.5) | 2mM Ammonium acetate (B1210297) | Acetonitrile |
| Mobile Phase B | Acetonitrile:Methanol (48:6) | Acetonitrile | Ammonium acetate 10mM/Ammonium hydroxide |
| Flow Rate | 0.600 mL/min | 0.5 mL/min | 0.700 mL/min |
| Mass Spectrometry | |||
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| MRM Transition (GUDCA) | Not Specified | m/z 448.3 → 73.9 | Not Specified |
| MRM Transition (GUDCA-d5) | Not Specified | m/z 453.3 → 74.0 | Not Specified |
Table 2: Calibration and Validation Data for GUDCA
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Calibration Range (ng/mL) | 90 - 15000 | 5.00 - 2500 | 15 - 10000 |
| LLOQ (ng/mL) | 90 | 5.00 | 15 |
| Intra-day Precision (%RSD) | < 15% | < 7.00% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 7.00% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±11.75% | Within ±15% |
| Extraction Recovery | > 85% | Not Specified | Not Specified |
Conclusion
The availability of these detailed and validated bioanalytical methods will empower researchers to conduct more precise and reliable studies on GUDCA and its metabolites. This will ultimately facilitate a deeper understanding of their physiological roles, pharmacokinetic profiles, and therapeutic potential. The presented protocols and data serve as a valuable resource for laboratories aiming to establish robust analytical workflows for bile acid research.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Glycoursodeoxycholic Acid (GUDCA) Formulations for In-Vivo Research
This technical support guide provides researchers, scientists, and drug development professionals with practical information for solubilizing Glycoursodeoxycholic acid (GUDCA) for in-vivo studies. GUDCA, a glycine-conjugated secondary bile acid, is a metabolite of ursodeoxycholic acid (UDCA) and is noted for its low aqueous solubility.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome solubility challenges.
Troubleshooting Guide
This section addresses common issues encountered when preparing GUDCA for experimental use.
| Problem | Potential Cause | Troubleshooting Steps |
| GUDCA powder is not dissolving in aqueous buffer (e.g., PBS). | GUDCA has very low solubility in water and neutral pH buffers.[1][2] | 1. Utilize an organic co-solvent: First, dissolve GUDCA in a small amount of an organic solvent like DMSO, ethanol, or DMF.[3][4][5] 2. pH Adjustment: GUDCA is an acidic molecule; increasing the pH of the aqueous solution will increase its solubility.[6] Prepare your buffer at a higher pH (e.g., pH 7.4 or above). 3. Use of solubilizing agents: Employ excipients such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) to enhance solubility.[3][7] |
| Precipitation occurs after adding the GUDCA stock solution to the final vehicle. | The final concentration of the organic solvent may be too low, or the pH of the final solution may be too acidic. Glycine-conjugated bile acids can precipitate in acidic conditions.[6] | 1. Optimize the co-solvent ratio: Ensure the final concentration of the organic solvent is sufficient to maintain GUDCA in solution. You may need to perform a stepwise dilution. 2. Verify the final pH: Check and adjust the pH of the final formulation to be in the neutral to slightly alkaline range. 3. Incorporate surfactants or other excipients: Add agents like PEG300 or Tween-80 to the final vehicle to improve stability.[3][4] |
| The solution is cloudy or forms a suspension. | Incomplete dissolution or precipitation of GUDCA. | 1. Apply gentle heating: Warm the solution gently to aid dissolution. 2. Use sonication: Sonication can help to break down aggregates and improve solubilization.[3][8] |
| Phase separation is observed in an oil-based formulation. | The GUDCA/co-solvent mixture is not miscible with the oil. | 1. Ensure a homogenous mixture: Vigorously vortex or homogenize the mixture to form a stable emulsion or clear solution. 2. Step-by-step addition: Add the components of the formulation sequentially, ensuring each is fully dissolved or mixed before adding the next.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of GUDCA in common solvents?
A1: The solubility of GUDCA varies significantly depending on the solvent. It has very low water solubility but is much more soluble in organic solvents.
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 0.0079 g/L (approx. 0.0079 mg/mL) | [1] |
| Water | 0.00135 mg/mL | [2] |
| DMSO | 10 mg/mL | [5] |
| DMSO | 100 mg/mL (with ultrasonic) | [3] |
| DMSO | 255 mg/mL (with sonication) | [4] |
| Ethanol | 1 mg/mL | [5] |
| Ethanol | 2 mg/mL (with sonication) | [4] |
| DMF | 10 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [5] |
Q2: What are the recommended formulations for in-vivo administration of GUDCA?
A2: For in-vivo studies, GUDCA is typically formulated using a combination of co-solvents and excipients to ensure solubility and stability. Below are some commonly used formulations.
Recommended In-Vivo Formulations for this compound
| Formulation Composition | Achievable Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [3][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [3][7] |
Q3: How does pH affect the solubility of GUDCA?
A3: GUDCA is an N-acyl-alpha amino acid with a carboxylic acid group, making it an acidic compound.[1] In acidic environments, the carboxylic acid is protonated, reducing its solubility in aqueous solutions.[6] Conversely, in neutral to alkaline conditions (pH > pKa), the carboxylic acid is deprotonated, forming a more soluble salt. Therefore, maintaining a physiological or slightly alkaline pH is crucial for preventing precipitation.[6][9]
Q4: Can I heat or sonicate my GUDCA preparation?
A4: Yes, gentle heating and sonication are recommended methods to aid in the dissolution of GUDCA, especially when preparing stock solutions in organic solvents or when encountering difficulties in dissolving the compound in the final vehicle.[3][8]
Experimental Protocols
Below are detailed protocols for preparing GUDCA formulations for in-vivo research.
Protocol 1: Co-Solvent Formulation (for systemic administration)
This protocol is adapted from formulations providing a clear solution suitable for injection.[3][4]
Materials:
-
This compound (GUDCA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a GUDCA stock solution: Weigh the required amount of GUDCA and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.[3]
-
Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring the solution is clear after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
-
Prepare the final formulation: To the vehicle mixture, add 100 µL of the GUDCA stock solution (20.8 mg/mL in DMSO) and mix until clear.
-
Final dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a GUDCA concentration of 2.08 mg/mL.
Protocol 2: Cyclodextrin-Based Formulation (for improved aqueous solubility)
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of GUDCA.[3][7]
Materials:
-
This compound (GUDCA) powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve 200 mg of SBE-β-CD in 1 mL of sterile saline.
-
Prepare a GUDCA stock solution: Dissolve GUDCA in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the final formulation: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Combine: While vortexing, slowly add 100 µL of the GUDCA stock solution to the SBE-β-CD solution. The final concentration of GUDCA will be 2.08 mg/mL in 10% DMSO and 18% SBE-β-CD in saline.
Visual Guides
Experimental Workflow for GUDCA Solubilization
Caption: A step-by-step workflow for the solubilization of GUDCA for in-vivo studies.
Decision Tree for Selecting a GUDCA Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate GUDCA solubilization strategy.
References
- 1. Showing Compound this compound (FDB022194) - FooDB [foodb.ca]
- 2. This compound | C26H43NO5 | CID 12310288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: GUDCA Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of Glycoursodeoxycholic acid (GUDCA) in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying GUDCA in biological samples?
The primary challenges in GUDCA quantification are related to the complexity of biological matrices like plasma, serum, urine, and feces.[1][2][3] These include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds can interfere with the ionization of GUDCA in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][4][5] This can significantly impact the accuracy and reproducibility of the results.[1] Phospholipids, proteins, and salts are major contributors to matrix effects in biological samples.[1]
-
Low Recovery: GUDCA may be lost during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), resulting in poor recovery and underestimation of its concentration.
-
Co-elution of Isomers: GUDCA has several isomers (e.g., GCDCA, GDCA) that can be difficult to separate chromatographically, leading to inaccurate quantification if not properly resolved.[6][7]
-
Analyte Stability: GUDCA can be unstable in certain storage conditions, potentially leading to degradation and inaccurate measurements.[8][9]
Q2: Which analytical technique is most suitable for GUDCA detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of GUDCA and other bile acids.[6] This technique offers high sensitivity and selectivity, which is crucial for distinguishing GUDCA from other closely related compounds in a complex matrix.[6][10] Detection is typically performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[11][12]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for GUDCA analysis?
A SIL-IS, such as GUDCA-d5, is highly recommended because it is chemically and physically almost identical to the analyte (GUDCA).[1][13] This means it will behave similarly during sample preparation, chromatography, and ionization.[1][14] By using a SIL-IS, variations due to matrix effects, extraction losses, and injection volume inconsistencies can be normalized, leading to more accurate and precise quantification.[1][14][15]
Q4: What are the key considerations for sample collection and storage to ensure GUDCA stability?
To maintain the integrity of GUDCA in biological samples, proper collection and storage are critical. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA) and centrifuged promptly to separate plasma.[16] All samples (plasma, serum, urine, feces) should be stored at -70°C or -80°C to minimize degradation.[8][16][17] Repeated freeze-thaw cycles should be avoided as they can lead to poor recovery of some bile acids.[18]
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Recovery
Possible Causes:
-
Inefficient extraction method for the specific matrix.
-
Analyte loss during solvent evaporation and reconstitution steps.
-
Suboptimal pH during extraction.
-
Degradation of the analyte during sample processing.
Solutions:
-
Optimize Extraction Method:
-
For plasma/serum, compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While PPT is simple, SPE often provides a cleaner extract and better recovery.[19][20]
-
For complex matrices like feces, a more rigorous extraction involving homogenization followed by SPE is often necessary.[18][21]
-
-
Use a SIL-Internal Standard: Add a stable isotope-labeled internal standard (e.g., GUDCA-d5) at the beginning of the sample preparation process to compensate for analyte loss.[12][22]
-
Control pH: Ensure the pH of the sample is optimized for the chosen extraction method. For SPE with a weak anion exchanger, the sample pH should be adjusted to be at least 2 pH units above the pKa of GUDCA to ensure it is charged.
-
Minimize Evaporation to Dryness: When evaporating the solvent, avoid complete dryness as it can make reconstitution difficult. Reconstitute in a mobile phase-like solution to ensure complete dissolution.[19]
Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Causes:
-
Co-elution of matrix components (e.g., phospholipids, salts) with GUDCA.[1]
-
Insufficient sample cleanup.
-
High concentration of salts or other non-volatile components in the final extract.
Solutions:
-
Improve Sample Preparation:
-
Switch from a simple protein precipitation method to a more selective technique like SPE or LLE to remove a larger portion of interfering matrix components.[1]
-
-
Optimize Chromatography:
-
Modify the LC gradient to improve the separation of GUDCA from matrix interferences.[1] Often, matrix components elute early in the run.
-
Use a column with a different selectivity (e.g., a C18 column).
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[23]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[1][15]
Problem 3: Poor Peak Shape or Shifting Retention Times
Possible Causes:
-
Matrix components interfering with the chromatography.[1][5]
-
Column degradation or contamination.
-
Incompatibility between the reconstitution solvent and the initial mobile phase.
-
Improper pH of the mobile phase.
Solutions:
-
Reconstitution Solvent: Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion.[19]
-
Column Maintenance: Use a guard column to protect the analytical column from contaminants. If peak shape degrades, wash the column according to the manufacturer's instructions or replace it.
-
Mobile Phase pH: Optimize the pH of the mobile phase. For bile acids, a mobile phase containing a buffer like ammonium (B1175870) acetate (B1210297) is common.[11][12]
-
Sample Cleanup: Improved sample cleanup (see Problem 2) will reduce the load of matrix components on the column, leading to more consistent chromatography.
Experimental Protocols
Protocol 1: GUDCA Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for GUDCA quantification in human plasma.[11]
-
Sample Preparation:
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., GUDCA-d4 in methanol).
-
Add 50 µL of 1M HCl solution.
-
Vortex for 1 minute.
-
-
Extraction:
-
Add 1,250 µL of diethyl ether/dichloromethane (70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge for 10 minutes at 18,506 x g and 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer 900 µL of the supernatant (organic layer) to a clean microtube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of acetonitrile/ammonium acetate 10 mM/ammonium hydroxide (B78521) (70:30:0.1 v/v/v).
-
Vortex for 2 minutes.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 30 µL) into the LC-MS/MS system.
-
Protocol 2: GUDCA Extraction from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general approach based on common SPE methods for bile acids.[8][24]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 50 µL of the internal standard working solution.
-
Dilute with 500 µL of a suitable buffer (e.g., pH 7).[24]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
-
Elution:
-
Elute GUDCA and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for GUDCA analysis in human plasma.
Table 1: Calibration Curve and LLOQ for GUDCA in Human Plasma
| Parameter | Method 1[8] | Method 2[11] | Method 3[12] |
| Calibration Range (ng/mL) | 90 - 15000 | 15 - 10000 | 5.00 - 2500 |
| LLOQ (ng/mL) | 90 | 15 | 5.00 |
| Linearity (r²) | >0.99 | >0.9985 | Not specified |
Table 2: Precision and Accuracy Data for GUDCA Quantification
| Parameter | Method 1[12] | Method 2[8] |
| Intra-day Precision (RSD%) | < 7.00% | < 15% |
| Inter-day Precision (RSD%) | < 7.00% | < 15% |
| Accuracy (Relative Error) | Within 11.75% | Within ±15% |
Visualizations
Caption: General workflow for GUDCA detection in biological matrices.
Caption: Decision tree for troubleshooting matrix effects in GUDCA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioanalytical Challenges in Tissue Matrices | KCAS Bio [kcasbio.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnostic Potential of Alternations of Bile Acid Profiles in the Plasma of Patients with Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ro.ecu.edu.au [ro.ecu.edu.au]
- 19. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. High-performance liquid chromatographic determination of ursodeoxycholic acid after solid phase extraction of blood serum and detection-oriented derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
GUDCA Synthesis and Purification: A Technical Support Guide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Glycoursodeoxycholic acid (GUDCA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing GUDCA?
A1: GUDCA is typically synthesized through the coupling of Ursodeoxycholic acid (UDCA) with glycine (B1666218). A common laboratory-scale method involves the use of a coupling agent to facilitate the formation of the amide bond between the carboxylic acid of UDCA and the amine group of glycine.
Q2: What are the critical parameters to control during GUDCA synthesis?
A2: Key parameters to control include reaction temperature, concentration of reactants, choice of solvent, and the type and amount of coupling agent. Precise control of these factors is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are the common impurities encountered during GUDCA synthesis and purification?
A3: Common impurities often originate from the UDCA starting material and can include chenodeoxycholic acid (CDCA) and lithocholic acid (LCA).[1] Incomplete reactions can leave unreacted UDCA and glycine. Side products from the coupling reaction may also be present.
Q4: How can I monitor the progress of the GUDCA synthesis reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials (UDCA and glycine) and the formation of the GUDCA product.
Q5: What is the recommended method for purifying crude GUDCA?
A5: A combination of column chromatography and crystallization is often employed for the purification of GUDCA. Column chromatography is effective for separating GUDCA from unreacted starting materials and other impurities, while crystallization is used to obtain a highly pure final product.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive coupling agent. | - Use a fresh batch of the coupling agent. - Ensure the coupling agent was stored under appropriate conditions (e.g., desiccated). |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Inappropriate solvent. | - Ensure the solvent is anhydrous, as water can hydrolyze the activated UDCA intermediate. - Test alternative solvents to improve the solubility of reactants. | |
| Low Yield | Incomplete reaction. | - Increase the reaction time. - Add a slight excess of the coupling agent and glycine. |
| Suboptimal reactant concentration. | - Adjust the concentration of reactants. Very dilute conditions may slow down the reaction, while very concentrated conditions might lead to side reactions or solubility issues. | |
| Degradation of product. | - Analyze the reaction mixture for degradation products. If observed, consider milder reaction conditions (e.g., lower temperature). | |
| Presence of Multiple Side Products | Reaction temperature is too high. | - Lower the reaction temperature. |
| Inappropriate coupling agent. | - Screen different coupling agents to find one that is more selective for the desired reaction. |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | - Perform small-scale TLC experiments with different solvent systems to find an eluent that provides good separation between GUDCA and the impurities. - A gradient elution (gradually increasing the polarity of the solvent) might be necessary for complex mixtures. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. | |
| Improperly packed column. | - Ensure the column is packed uniformly to avoid channeling. | |
| Difficulty in Crystallization | Solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent. - Cool the solution slowly. |
| Presence of impurities inhibiting crystal formation. | - Re-purify the material by column chromatography to remove impurities. | |
| Incorrect crystallization solvent. | - Screen a variety of solvents or solvent mixtures to find a system where GUDCA has high solubility at high temperatures and low solubility at low temperatures. | |
| Oily Product Instead of Crystals | Presence of impurities. | - The product may require further purification before crystallization. |
| Rapid cooling. | - Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. |
Experimental Protocols
Protocol 1: Synthesis of this compound (GUDCA)
This protocol describes a general method for the synthesis of GUDCA from UDCA and glycine using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Glycine ethyl ester hydrochloride
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve UDCA in anhydrous DCM.
-
Add glycine ethyl ester hydrochloride and triethylamine to the solution and stir until all solids are dissolved.
-
Add EEDQ portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude GUDCA ethyl ester.
-
Dissolve the crude ester in a mixture of methanol (B129727) and water, and add a solution of NaOH.
-
Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the crude GUDCA.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Purification of GUDCA by Column Chromatography
Materials:
-
Crude GUDCA
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system (e.g., a mixture of dichloromethane and methanol)
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent of the solvent system.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude GUDCA in a minimal amount of the solvent system.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution).
-
Collect fractions and analyze them by TLC to identify the fractions containing pure GUDCA.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified GUDCA.
Protocol 3: Purification of GUDCA by Crystallization
Materials:
-
Purified GUDCA from column chromatography
-
Crystallization solvent (e.g., ethanol/water, acetone/water)
Procedure:
-
Dissolve the GUDCA in a minimal amount of the hot crystallization solvent.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in a refrigerator to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to obtain pure GUDCA.
Data Presentation
Table 1: Analytical Data for GUDCA Purity Assessment
| Analytical Method | Parameter | Typical Value |
| HPLC | Purity | >98% |
| Retention Time | Varies with conditions | |
| LC-MS/MS | [M-H]⁻ ion | m/z 448.3 |
| ¹H NMR | Chemical Shifts | Consistent with GUDCA structure |
Signaling Pathways and Workflows
Caption: Workflow for the synthesis and purification of GUDCA.
Caption: Simplified signaling pathways involving GUDCA.
References
Technical Support Center: Glycoursodeoxycholic Acid (GUDCA) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Glycoursodeoxycholic acid (GUDCA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is GUDCA and why is its stability a concern during sample preparation?
A1: this compound (GUDCA) is a glycine-conjugated secondary bile acid.[1][2] Its stability is a critical concern during sample preparation because, like other conjugated bile acids, it is susceptible to chemical and enzymatic degradation, which can lead to inaccurate quantification in analytical assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Q2: What are the primary degradation pathways for GUDCA?
A2: The two main degradation pathways for GUDCA are:
-
Hydrolysis: The amide bond linking glycine (B1666218) to ursodeoxycholic acid can be cleaved under acidic or basic conditions, a reaction that is also temperature-dependent.[3][4]
-
Oxidation: While less common than hydrolysis, the steroid nucleus of bile acids can be susceptible to oxidation, which can be initiated by factors like heat, light, or the presence of trace metals.[1]
Q3: How do pH and temperature affect GUDCA stability?
A3: Both pH and temperature are critical factors influencing GUDCA stability. The hydrolysis of the amide bond is catalyzed by both acid and base.[3][4] Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.[5] For bile acid-based microcapsules, temperatures above 25°C have been shown to cause alterations.[6]
Q4: Can enzymes in the sample degrade GUDCA?
A4: Yes, biological samples, particularly from the gut microbiota or improperly handled tissues, may contain enzymes such as choloylglycine hydrolases that can cleave the amide bond of GUDCA.[7][8] This is a significant concern for fecal and intestinal content samples.
Q5: What are the general recommendations for storing samples containing GUDCA?
A5: To ensure the stability of GUDCA, it is recommended to store biological samples at ultra-low temperatures, ideally at -80°C, until analysis.[6][9][10][11] It is also crucial to minimize freeze-thaw cycles.[6] For long-term storage, temperatures below -135°C can virtually halt all degradation processes.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of GUDCA.
Issue 1: Low Recovery of GUDCA
Possible Causes:
-
Degradation during extraction: Exposure to high temperatures, inappropriate pH, or active endogenous enzymes.
-
Inefficient extraction: Incorrect choice of solvent, insufficient extraction time, or an inadequate sample-to-solvent ratio.
-
Adsorption to labware: GUDCA may adsorb to certain types of plastic or glassware.
Troubleshooting Steps:
-
Control Temperature: Perform all sample preparation steps on ice or at 4°C to minimize temperature-induced degradation.
-
Optimize pH: Ensure the pH of your buffers and solvents is within a stable range for GUDCA, generally avoiding strongly acidic or alkaline conditions.
-
Enzyme Inhibition: For fecal or tissue samples, consider the addition of a broad-spectrum protease inhibitor cocktail to your extraction buffer.
-
Evaluate Extraction Method: Test different extraction methods such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to determine the most efficient one for your sample matrix.
-
Use Low-Binding Labware: Employ polypropylene (B1209903) or other low-binding microcentrifuge tubes and plates to minimize loss due to adsorption.[3]
Issue 2: High Variability in GUDCA Measurements
Possible Causes:
-
Inconsistent sample handling: Variations in storage time, temperature, or the number of freeze-thaw cycles between samples.
-
Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of GUDCA in the mass spectrometer.
-
Inconsistent derivatization (for GC-MS): If using gas chromatography-mass spectrometry, incomplete or variable derivatization can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all samples, including standards and quality controls, are processed identically with consistent timing, temperatures, and volumes.[6]
-
Optimize Sample Cleanup: Utilize a more rigorous sample cleanup method, such as SPE, to remove interfering matrix components.
-
Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or column chemistry to better separate GUDCA from interfering compounds.[13]
-
Internal Standard: Use a stable isotope-labeled internal standard for GUDCA (e.g., GUDCA-d4) to correct for matrix effects and variability in sample processing.
Issue 3: Appearance of Unexpected Peaks Corresponding to GUDCA Degradants
Possible Causes:
-
Hydrolysis: A peak corresponding to ursodeoxycholic acid (UDCA) may appear due to the cleavage of the amide bond.
-
Oxidation: The appearance of peaks with a mass shift corresponding to the addition of one or more oxygen atoms may indicate oxidation.
Troubleshooting Steps:
-
pH and Temperature Control: Re-evaluate and stringently control the pH and temperature throughout your sample preparation workflow.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your extraction solvent to minimize oxidative degradation.[14]
-
Degas Solvents: Degassing aqueous buffers and solvents by sparging with an inert gas like nitrogen can help to remove dissolved oxygen and reduce the potential for oxidation.[14]
-
Protect from Light: Store samples and extracts in amber vials or protect them from light to prevent photo-oxidation.
Data Presentation
The following table summarizes key stability-related parameters for GUDCA based on general principles of bile acid and amide chemistry.
| Parameter | Condition | Recommendation | Rationale |
| Storage Temperature | Long-term | -80°C or lower | Minimizes both chemical and enzymatic degradation.[6][9][10][11] |
| Short-term (on bench) | 4°C (on ice) | Slows down degradation during sample processing. | |
| pH | Extraction/Processing | Near-neutral (pH 6-8) | Amide bond hydrolysis is catalyzed by strong acids and bases.[3][4] |
| Solvent | Protein Precipitation | Acetonitrile (B52724) or Methanol | Efficiently precipitates proteins while solubilizing bile acids. |
| Additives | For fecal/tissue samples | Protease inhibitors | Prevents enzymatic cleavage of the amide bond. |
| To prevent oxidation | Antioxidants (e.g., BHT) | Scavenges free radicals that can lead to oxidative degradation.[14] | |
| Labware | All steps | Low-binding polypropylene | Prevents loss of analyte due to non-specific binding.[3] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a standard method for the extraction of bile acids from plasma or serum, optimized to minimize GUDCA degradation.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: In a low-binding polypropylene microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of an internal standard working solution (containing GUDCA-d4) to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid (to aid in protein precipitation and improve chromatography) and an antioxidant like 0.1 mg/mL BHT.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new low-binding tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Mandatory Visualizations
References
- 1. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H43NO5 | CID 12310288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 10. needle.tube [needle.tube]
- 11. biocompare.com [biocompare.com]
- 12. madgetech.com [madgetech.com]
- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Measurement of Endogenous Glycoursodeoxycholic Acid (GUDCA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for measuring endogenous Glycoursodeoxycholic acid (GUDCA). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Even with robust analytical methods, issues can arise during the quantification of endogenous GUDCA. This guide provides a systematic approach to identifying and resolving common problems encountered during LC-MS/MS analysis.
Common Issues and Solutions in GUDCA Analysis
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample solvent mismatch with the mobile phase. | - Flush the column with a strong solvent or replace it if necessary.[1][2]- Ensure the mobile phase pH is appropriate for bile acid analysis (typically acidic).[3]- Reconstitute the sample in a solvent similar in composition to the initial mobile phase.[4] |
| Low Signal Intensity or Sensitivity | - Inefficient ionization in the mass spectrometer source.- Suboptimal sample preparation leading to analyte loss.- Matrix effects (ion suppression or enhancement).[1] | - Clean and tune the ion source of the mass spectrometer.[1][2]- Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery.[3][5][6]- Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard, optimizing sample dilution, or employing a more effective cleanup step.[7][8] |
| High Background Noise | - Contaminated solvents, reagents, or glassware.- Carryover from previous injections.- In-source decay or fragmentation. | - Use high-purity, LC-MS grade solvents and reagents.[1]- Implement a thorough wash cycle between sample injections.[1][9]- Optimize MS source parameters (e.g., temperature, gas flows) to minimize noise.[9] |
| Retention Time Shifts | - Changes in mobile phase composition or flow rate.- Column temperature fluctuations.- Column aging or contamination.[1] | - Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.[2]- Use a column oven to maintain a stable temperature.[2]- Implement a column wash protocol or replace the column if shifts persist.[1] |
| Inconsistent Results/Poor Reproducibility | - Variability in sample collection and handling.- Inconsistent sample preparation.- Instrument instability. | - Standardize protocols for sample collection, processing, and storage.- Use an automated liquid handler for precise and consistent sample preparation.- Perform regular system suitability tests to monitor instrument performance.[1] |
Troubleshooting Workflow for GUDCA Analysis
Caption: A general workflow for troubleshooting common issues during GUDCA analysis.
Frequently Asked Questions (FAQs)
1. What is the most common analytical method for quantifying endogenous GUDCA?
The most widely used and gold-standard method for the quantification of GUDCA and other bile acids in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This technique offers high sensitivity, specificity, and the ability to separate and quantify multiple bile acid species simultaneously.[10][12]
2. How should I prepare biological samples (e.g., plasma, serum) for GUDCA analysis?
A common and effective method for sample preparation is protein precipitation, often followed by solid-phase extraction (SPE) for cleaner samples.[3][4] A typical workflow involves:
-
Protein Precipitation: Adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the sample to precipitate proteins.[4]
-
Centrifugation: Separating the precipitated proteins from the supernatant containing the analytes.
-
Evaporation and Reconstitution: The supernatant is often evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.[4]
For more complex matrices or when higher sensitivity is required, SPE can be used to further purify the sample.[3]
Sample Preparation Workflow
Caption: A standard workflow for preparing biological samples for GUDCA analysis.
3. Why is an internal standard necessary for accurate GUDCA quantification?
Due to the presence of endogenous GUDCA in biological matrices, it is challenging to create a true blank matrix for calibration curves.[8] A stable isotope-labeled (SIL) internal standard (e.g., deuterated GUDCA) is crucial for accurate quantification.[7] The SIL internal standard behaves chemically and physically similarly to the endogenous analyte, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response.[7][8]
4. What are the typical LC-MS/MS parameters for GUDCA analysis?
While specific parameters should be optimized for your instrument and application, here are some general guidelines:
-
Liquid Chromatography (LC): A reverse-phase C18 column is commonly used for separation.[3] The mobile phase often consists of a mixture of acetonitrile or methanol with an aqueous component containing an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[3][10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is typically employed as it provides a stable and intense signal for bile acids.[3][6] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both GUDCA and its internal standard.
Comparison of GUDCA Quantification Methods
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Sample Type | Human Plasma | Human Plasma |
| Extraction Method | Solid Phase Extraction | Liquid-Liquid Extraction |
| LC Column | C18 Symmetry Shield (50mm x 4.6mm, 5.0µm)[3] | Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[5][6] |
| Mobile Phase | Acetonitrile:Methanol:2mM Ammonium formate (pH 3.5) [48:06:46 v/v][3] | Acetonitrile/Ammonium acetate (B1210297) 10mM/Ammonium hydroxide (B78521) (400:600:0.5 v/v/v, pH 9.0)[6] |
| Ionization Mode | Negative ESI[3] | Negative ESI[6] |
| Linearity Range | 90 - 15000 ng/mL[3] | 15 - 10,000 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | Not specified | 15 ng/mL[6] |
5. How does GUDCA signaling relate to metabolic diseases?
Recent studies have highlighted the role of GUDCA in regulating glucose and lipid metabolism.[13][14] GUDCA levels have been observed to be significantly decreased in individuals with type 2 diabetes.[13] Supplementation with GUDCA has been shown to improve glucose tolerance and modulate the gut microbiota.[13][15] The therapeutic effects of GUDCA are linked to the regulation of bile acid and gut microbiota composition.[13]
GUDCA Signaling Pathway in Metabolic Regulation
Caption: Simplified GUDCA signaling pathway in metabolic regulation.
Experimental Protocols
Detailed Protocol for GUDCA Quantification in Human Plasma by LC-MS/MS (Adapted from cited literature[3][6])
1. Materials and Reagents:
-
GUDCA analytical standard
-
Deuterated GUDCA internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium formate and ammonium hydroxide
-
Human plasma (charcoal-stripped plasma for calibration standards)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of GUDCA and the IS in methanol.
-
Serially dilute the GUDCA stock solution with charcoal-stripped plasma to create calibration standards ranging from 15 to 10,000 ng/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Vortex to mix.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute GUDCA and the IS with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: Utilize a C18 column with a gradient elution program.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.5% ammonium hydroxide (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
-
MS System: Operate in negative ESI mode.
-
Monitor the specific MRM transitions for GUDCA and its IS.
-
5. Data Analysis:
-
Integrate the peak areas for GUDCA and the IS.
-
Calculate the peak area ratio (GUDCA/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of GUDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cstti.com [cstti.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing matrix effects in mass spectrometry analysis of GUDCA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of Glycoursodeoxycholic acid (GUDCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact GUDCA analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as GUDCA, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, which include ion suppression or enhancement, can lead to inaccurate and unreliable quantification in LC-MS/MS analysis.[1][3][4] In biological samples like plasma or serum, common sources of matrix effects are phospholipids (B1166683), salts, and proteins that interfere with the GUDCA signal in the mass spectrometer's ion source.[5][6]
Q2: I'm observing poor sensitivity and inconsistent results for my GUDCA analysis. Could this be due to matrix effects?
A2: Yes, poor sensitivity, low signal-to-noise ratio, and high variability in results are classic signs of ion suppression caused by matrix effects.[4][5] When matrix components co-elute with GUDCA, they can compete for ionization, reducing the number of GUDCA ions that reach the detector and thereby lowering the signal.[3][7]
Q3: How can I determine if my GUDCA assay is suffering from matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the response of GUDCA spiked into a pre-extracted blank matrix sample to the response of GUDCA in a neat (pure) solvent. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[4] Another qualitative technique is the post-column infusion experiment, where a constant flow of GUDCA solution is introduced into the mass spectrometer after the analytical column.[4][5] Injection of an extracted blank matrix sample will show a dip or rise in the GUDCA signal where interfering components elute, revealing the retention time regions prone to matrix effects.
Q4: What is the most effective way to compensate for matrix effects in GUDCA quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[8][9][10] A SIL-IS, such as deuterium-labeled GUDCA (e.g., GUDCA-d4), is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[13]
Q5: Which sample preparation technique is best for minimizing matrix effects for GUDCA?
A5: The choice of sample preparation is critical and depends on the sample matrix and desired outcome. The main goals are to remove proteins and phospholipids, which are major sources of interference.[6]
-
Solid-Phase Extraction (SPE) is often very effective at removing salts and phospholipids, providing a cleaner extract and generally lower matrix effects.[14][15][16]
-
Liquid-Liquid Extraction (LLE) can also be effective but may have slightly lower recovery and less efficient removal of certain interferences compared to SPE.[5][14][16]
-
Protein Precipitation (PPT) is the simplest method but often results in the least clean extract, with significant amounts of phospholipids remaining, which can cause substantial ion suppression.[5][6][15] It is often used for its speed and low cost, but may require more chromatographic optimization to separate GUDCA from the remaining matrix components.[17]
For GUDCA and other bile acids, methods utilizing SPE have been shown to be robust and effective.[18]
Troubleshooting Guides
Issue 1: Low GUDCA Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For LLE, ensure the solvent choice and pH are optimal for GUDCA. For SPE, check that the cartridge conditioning, loading, washing, and elution steps are appropriate for the sorbent chemistry and GUDCA's properties. |
| Analyte Degradation | Ensure samples are processed and stored at appropriate temperatures to prevent enzymatic or chemical degradation of GUDCA. |
| Incomplete Elution (SPE) | The elution solvent may not be strong enough. Try a solvent with a higher elution strength or a different composition to ensure all GUDCA is eluted from the SPE sorbent. |
Issue 2: Poor Peak Shape and Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Matrix Overload on LC Column | Your sample extract may not be clean enough. Implement a more rigorous cleanup step, such as SPE or a phospholipid removal plate, to reduce the amount of matrix components being injected.[19] |
| Column Degradation | Phospholipids and other matrix components can irreversibly bind to the column, degrading its performance over time.[19] Use a guard column and consider flushing the column with a strong solvent wash after each batch. |
| Mobile Phase Incompatibility | Ensure the final extract solvent is compatible with the initial mobile phase to prevent peak distortion. If necessary, evaporate the extract and reconstitute it in the mobile phase. |
Quantitative Data Summary
The following tables summarize validation data for GUDCA analysis from published LC-MS/MS methods, showcasing the performance of different sample preparation techniques.
Table 1: Performance of Solid-Phase Extraction (SPE) for GUDCA Analysis
| Parameter | Value | Matrix | Reference |
| Recovery | >85% | Human Plasma | [18] |
| Lower Limit of Quantification (LLOQ) | 90 ng/mL | Human Plasma | [18] |
| Intra-day Precision (%CV) | ≤ 15% | Human Plasma | [18] |
| Inter-day Precision (%CV) | ≤ 15% | Human Plasma | [18] |
| Accuracy (%Bias) | Within ±15% | Human Plasma | [18] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) for GUDCA Analysis
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | Human Plasma | [11][12] |
| Intra-day Precision (%CV) | < 15% | Human Plasma | [11][12] |
| Inter-day Precision (%CV) | < 15% | Human Plasma | [11][12] |
| Accuracy (%Bias) | Within ±15% | Human Plasma | [11][12] |
| Matrix Effect | Not present | Human Plasma | [11][12] |
Table 3: Performance of Protein Precipitation (PPT) for Bile Acid Panel including GUDCA
| Parameter | Value | Matrix | Reference |
| Recovery | 85 ± 6% | Serum | [20] |
| Lower Limit of Quantification (LLOQ) | 0.06 µM | Serum | [20] |
| Intra-day Precision (%CV) | Not specified | Serum | [20] |
| Inter-day Precision (%CV) | Not specified | Serum | [20] |
| Accuracy (%Bias) | 80 ± 4% (at medium conc.) | Serum | [20] |
Experimental Protocols & Workflows
Method 1: Protein Precipitation (PPT)
This is the simplest and fastest method but may require further optimization to manage matrix effects.
Protocol:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add 500 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., GUDCA-d4).[17]
-
Add 15 µL of 1 M hydrochloric acid to aid precipitation.[17]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 30% methanol (B129727) in water).[17]
-
Vortex for 1 minute, followed by 10 minutes of ultrasonication to ensure complete dissolution.[17]
-
Centrifuge at 14,000 x g for 15 minutes to remove any remaining particulates.[17]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner sample extract compared to protein precipitation.
Protocol:
-
Pre-treatment: Precipitate proteins from 100 µL of plasma by adding 400 µL of acetonitrile containing the internal standard. Vortex and centrifuge. Collect the supernatant.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences like salts.
-
Elution: Elute GUDCA and the internal standard from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. longdom.org [longdom.org]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nssresearchjournal.com [nssresearchjournal.com]
- 19. agilent.com [agilent.com]
- 20. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
GUDCA Oral Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase the oral bioavailability of Glycoursodeoxycholic acid (GUDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of GUDCA?
This compound (GUDCA), a conjugated bile acid, faces several hurdles that can limit its oral bioavailability. The primary challenges include:
-
Low Aqueous Solubility: GUDCA, like its parent compound ursodeoxycholic acid (UDCA), has limited solubility in aqueous environments, which can hinder its dissolution in the gastrointestinal fluids.
-
pH-Dependent Solubility and Permeability: The solubility and permeability of bile acids are highly dependent on the pH of the surrounding environment. This can lead to variable absorption along the gastrointestinal tract.[1][2]
-
Intestinal Metabolism: GUDCA can be subject to metabolism by the gut microbiota.
-
Efflux Transporter Activity: GUDCA may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present in the intestinal epithelium and can actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.[3][4][5][6]
Q2: What are the main formulation strategies to improve the oral bioavailability of GUDCA?
Several formulation strategies can be employed to overcome the challenges of GUDCA's oral delivery. These approaches primarily focus on enhancing its solubility, dissolution rate, and intestinal permeability. Key strategies include:
-
pH-Modified Extended-Release Formulations: These formulations incorporate alkalizing agents to maintain a higher pH in the microenvironment of the dissolving GUDCA, thereby increasing its solubility and absorption.[1][2]
-
Lipid-Based Formulations:
-
Mixed Micelles: Incorporating GUDCA into mixed micellar systems with bile salts and phospholipids (B1166683) can significantly enhance its solubilization and subsequent absorption.
-
Nanoformulations: Encapsulating GUDCA into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its uptake by the intestinal epithelium.[7][8]
-
-
Phospholipid Complexes: Forming a complex of GUDCA with phospholipids can improve its lipophilicity and facilitate its passage across the intestinal membrane.[9]
Q3: How can I assess the intestinal permeability of my GUDCA formulation?
The Caco-2 cell permeability assay is a widely accepted in-vitro model for predicting human intestinal drug absorption.[10][11][12] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express relevant transport proteins. By measuring the transport of your GUDCA formulation from the apical (intestinal lumen) to the basolateral (blood) side of the monolayer, you can determine its apparent permeability coefficient (Papp). A higher Papp value generally indicates better intestinal permeability.
Q4: How do I investigate if GUDCA is a substrate of efflux transporters like P-gp or BCRP?
The Caco-2 cell model is also valuable for studying the involvement of efflux transporters. To investigate if GUDCA is a substrate, you can perform bidirectional permeability studies. This involves measuring the Papp value in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux. Furthermore, you can perform these experiments in the presence and absence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm the specific transporter(s) involved.[13]
Troubleshooting Guides
Problem: Low and variable oral bioavailability in animal studies despite a promising in-vitro dissolution profile.
-
Possible Cause 1: Intestinal Efflux: Your GUDCA formulation may be a substrate for intestinal efflux transporters like P-gp and BCRP.
-
Troubleshooting Step: Conduct a Caco-2 permeability assay with and without specific inhibitors of these transporters to assess the extent of efflux. If efflux is significant, consider co-administration with a safe and effective inhibitor or reformulating to bypass these transporters.
-
-
Possible Cause 2: Gut Microbiota Metabolism: The gut microbiota may be metabolizing GUDCA, reducing the amount available for absorption.
-
Troubleshooting Step: Analyze fecal samples from your animal study to identify potential GUDCA metabolites. Consider strategies to protect GUDCA from microbial degradation, such as enteric coatings that release the drug in the upper small intestine.
-
-
Possible Cause 3: Food Effects: The presence or absence of food can significantly impact the absorption of bile acids.[13][14]
Problem: Poor encapsulation efficiency of GUDCA in my nanoformulation.
-
Possible Cause 1: Incompatible Excipients: The chosen lipids or polymers may not be optimal for encapsulating GUDCA.
-
Troubleshooting Step: Screen a variety of lipids and polymers with different properties. Experiment with different drug-to-excipient ratios.
-
-
Possible Cause 2: Suboptimal Formulation Process: The method of nanoformulation preparation (e.g., homogenization speed, sonication time, temperature) may not be optimized.
-
Troubleshooting Step: Systematically vary the process parameters to identify the optimal conditions for encapsulation. Techniques like design of experiments (DoE) can be highly effective in this optimization process.[5]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of UDCA, which can serve as a reference for GUDCA formulation development.
Table 1: Improvement in Oral Bioavailability of UDCA with Different Formulations
| Formulation Type | Animal Model | Bioavailability Increase (Relative to Control) | Reference |
| pH-Modified Extended-Release | Rat | 251% | [1][2] |
| Mixed Micelles (with Poloxamer 407 & Polysorbate 80) | Rat | 3.32-fold | [10] |
| Phospholipid Complex | Rat | 2.4-fold | [9] |
Experimental Protocols
Protocol 1: Preparation of GUDCA-Loaded Mixed Micelles (Solvent Evaporation Method)
This protocol provides a general method for preparing GUDCA-loaded mixed micelles. The specific ratios of GUDCA, phospholipids, and surfactants should be optimized for your specific application.
Materials:
-
This compound (GUDCA)
-
Phosphatidylcholine (e.g., from soybean)
-
A non-ionic surfactant (e.g., Tween 80, Poloxamer 407)
-
Distilled water
Procedure:
-
Dissolution: Accurately weigh and dissolve GUDCA, phosphatidylcholine, and the surfactant in a minimal amount of ethanol in a round-bottom flask.
-
Film Formation: Evaporate the ethanol under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature of the phospholipid. A thin, uniform film of the GUDCA-lipid-surfactant mixture will form on the inner wall of the flask.
-
Hydration: Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Micelle Formation: Agitate the flask gently to hydrate (B1144303) the film. This can be done by gentle shaking or vortexing until the film is completely dispersed, forming a clear or slightly opalescent micellar solution.
-
Sonication (Optional): To obtain smaller and more uniform micelles, the solution can be sonicated using a bath or probe sonicator.
-
Filtration: Filter the final mixed micelle solution through a 0.22 µm syringe filter to remove any large aggregates.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a GUDCA formulation in rats. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
GUDCA formulation
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) suspension)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., with heparin)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of GUDCA in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the oral bioavailability.
Visualizations
Caption: Strategies to overcome challenges in GUDCA oral bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Logic diagram for investigating GUDCA's interaction with efflux transporters.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization, and bioavailability of ursodeoxycholic acid-phospholipid complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 13. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Enzymatic Synthesis of Glycoursodeoxycholic Acid (GUDCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the enzymatic synthesis of Glycoursodeoxycholic acid (GUDCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for GUDCA synthesis?
A1: The primary enzymatic reaction for GUDCA synthesis is the conjugation of Ursodeoxycholic acid (UDCA) with glycine (B1666218). This reaction is typically catalyzed by a Bile Salt Hydrolase (BSH) enzyme, which, in the synthetic direction, forms an amide bond between the carboxyl group of UDCA and the amino group of glycine.[1][2][3][4]
Q2: What are the key enzymes involved in the overall biosynthesis of GUDCA from other common bile acids?
A2: While BSH is key for the final conjugation step, the synthesis of the precursor, UDCA, from more abundant bile acids like chenodeoxycholic acid (CDCA) involves a two-step enzymatic process.[5][6] This process utilizes 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH).[5][6] In vivo, the conversion of UDCA to GUDCA is facilitated by bile acid-CoA ligase (BAL) and bile acid-N-acetyltransferase.[1]
Q3: What are the advantages of enzymatic synthesis of GUDCA over chemical synthesis?
A3: Enzymatic synthesis offers several advantages over chemical routes, including higher specificity, which avoids the need for complex protection and deprotection steps.[7] It also involves milder reaction conditions and is more environmentally friendly, avoiding the use of toxic and hazardous reagents.[1][7]
Q4: What is a typical yield for the enzymatic synthesis of bile acid derivatives?
A4: Yields can vary significantly based on the specific enzyme, substrates, and reaction conditions. For the synthesis of UDCA from CDCA, conversion rates of over 90% with a product purity of 98.5% have been achieved on a large scale.[6] In the synthesis of a UDCA-monoglyceride, an esterification yield of around 70% was obtained under optimized conditions.[8] For the synthesis of tauroursodeoxycholic acid (TUDCA), a related compound, a dual-enzyme coupling system achieved a yield of 62.49%.[1]
Troubleshooting Guide
Problem 1: Low or No GUDCA Yield
Possible Causes and Solutions
| Potential Cause | Verification | Proposed Solution |
| Inactive Enzyme (BSH) | Perform a standard activity assay with known substrates (e.g., hydrolysis of a standard conjugated bile salt) to confirm catalytic activity. | - Obtain a new batch of enzyme. - Ensure proper storage conditions (e.g., -20°C or -80°C in a suitable buffer). - Avoid multiple freeze-thaw cycles. |
| Suboptimal Reaction Conditions | Verify the pH, temperature, and buffer composition of your reaction mixture. | - Consult literature for the optimal pH and temperature for your specific BSH. Generally, BSH enzymes have optimal pHs ranging from 3.8 to 7.0 and temperatures from 30 to 55°C. - Perform small-scale experiments to optimize these parameters for your system. |
| Incorrect Substrate Concentration | Measure the concentration and confirm the purity of your UDCA and glycine stocks. | - High concentrations of substrate can sometimes lead to inhibition. Test a range of substrate concentrations to find the optimal level. - Ensure the molar ratio of glycine to UDCA is optimized; an excess of glycine is often required. |
| Presence of Inhibitors | Analyze your reagents and buffer for potential contaminants. Heavy metal ions (e.g., Hg²⁺, Cu²⁺, Cd²⁺) and certain chemical agents can inhibit BSH activity.[3] | - Use high-purity reagents and ultrapure water. - If contamination is suspected, consider purifying your substrates. |
| Product Degradation | Analyze aliquots of the reaction over time to see if the GUDCA concentration decreases after an initial increase. | - GUDCA may be susceptible to hydrolysis under certain pH conditions. Ensure the reaction pH is stable. - Once the reaction is complete, promptly proceed to purification or store the product under appropriate conditions (e.g., frozen). |
Problem 2: Low Conversion Rate (Reaction Stalls)
Possible Causes and Solutions
| Potential Cause | Verification | Proposed Solution |
| Enzyme Inhibition by Product | Monitor the reaction rate over time. A significant decrease in the rate as product concentration increases may indicate product inhibition. | - Consider using an immobilized enzyme in a continuous flow reactor to remove the product as it is formed. - Investigate fed-batch strategies where substrates are added incrementally to maintain a low product concentration. |
| Equilibrium Limitation | Analyze the concentrations of reactants and products at the stall point. | - If the reaction is reversible, consider strategies to shift the equilibrium towards product formation. This could involve removing the product (as above) or using a higher concentration of one of the substrates (glycine). |
| Enzyme Instability | Assay the enzyme activity at the beginning and end of the reaction. | - Enzyme immobilization on a solid support can significantly improve stability and allow for reuse. - Add stabilizing agents, such as glycerol (B35011) or BSA, to the reaction mixture if compatible with your downstream processing. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Potential Cause | Verification | Proposed Solution |
| Similar Physicochemical Properties of Reactants and Products | Analyze the reaction mixture using techniques like TLC or HPLC to assess the separation of GUDCA from unreacted UDCA and glycine. | - Optimize your chromatographic separation method. This may involve trying different solvent systems for TLC or different mobile phases and columns for HPLC. - Consider derivatization of the product or starting material to alter its properties and facilitate separation. |
| Presence of Byproducts | Use analytical techniques like LC-MS to identify any unexpected peaks in your reaction mixture. | - If byproducts are forming, re-optimize the reaction conditions (pH, temperature, substrate ratio) to improve the selectivity for GUDCA formation. - The enzyme itself may have side activities. If possible, screen different BSH enzymes to find one with higher specificity. |
| Protein Contamination from Enzyme | Run a protein assay on your purified product. | - If using a free enzyme, employ protein removal techniques such as precipitation with ammonium (B1175870) sulfate (B86663) followed by centrifugation, or use ultrafiltration to separate the small molecule product from the larger enzyme. - Using an immobilized enzyme simplifies purification as the enzyme can be easily removed by filtration at the end of the reaction. |
Quantitative Data Summary
Table 1: Reported Yields and Conversion Rates for Enzymatic Synthesis of Bile Acids
| Product | Enzyme(s) | Substrates | Reported Yield/Conversion | Key Conditions/System | Reference |
| UDCA | 7α-HSDH and 7β-HSDH | CDCA | >90% conversion, 98.5% purity | One-pot, one-step method | [6] |
| UDCA-monoglyceride | Novozym 435 (Lipase) | UDCA, Glycerol | ~70% conversion | 65°C, 2 g/L enzyme | [8] |
| 3α-acetoacetoxy UDCA | Candida antarctica lipase (B570770) B | UDCA, Methyl acetoacetate | 60% isolated yield | 50°C, 24 hours, 5 equivalents of acetoacetate | [9] |
| TUDCA | 7α-HSDH and 7β-HSDH | Taurochenodeoxycholic acid (TCDCA) | 62.49% yield | Dual-enzyme co-immobilization | [1] |
| UDCA | Co-immobilized 7α-HSDH and 7β-HSDH | CDCA | ~45% increase in conversion, 83.7% conversion after 7 cycles | Enzyme immobilization | [6] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of GUDCA
This protocol provides a general framework. Optimal conditions (e.g., buffer pH, temperature, substrate concentrations) should be determined empirically for the specific Bile Salt Hydrolase (BSH) being used.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Glycine
-
Bile Salt Hydrolase (BSH), free or immobilized
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.5)
-
Quenching solution (e.g., 0.1 M HCl or organic solvent like acetonitrile)
-
Analytical equipment (e.g., HPLC, TLC)
Procedure:
-
Substrate Preparation:
-
Dissolve UDCA in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the aqueous buffer to ensure solubility. Alternatively, prepare a stock solution of UDCA in the reaction buffer, which may require gentle heating and sonication.
-
Prepare a stock solution of glycine in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the reaction buffer, UDCA solution, and glycine solution to their final desired concentrations. A typical starting point would be a molar excess of glycine (e.g., 2-5 fold) relative to UDCA.
-
Pre-incubate the mixture at the optimal temperature for the BSH enzyme (e.g., 37°C) for 5-10 minutes to equilibrate.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the BSH enzyme (a predetermined amount based on activity units) to the pre-warmed substrate mixture.
-
Incubate the reaction at the optimal temperature with gentle agitation for a set period (e.g., 2-24 hours).
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution.
-
Analyze the samples by HPLC or TLC to monitor the formation of GUDCA and the consumption of UDCA.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation (if the enzyme is heat-labile and this does not affect the product), pH shift, or addition of a quenching solvent.
-
If using a free enzyme, remove it by protein precipitation (e.g., with ammonium sulfate) or ultrafiltration. If using an immobilized enzyme, simply filter it out of the reaction mixture.
-
Purify the GUDCA from the remaining solution using chromatographic techniques such as flash chromatography or preparative HPLC.
-
Protocol 2: Purification of GUDCA by Flash Chromatography
-
Sample Preparation: After terminating the reaction and removing the enzyme, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Column Packing: Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., increasing concentrations of ethyl acetate (B1210297) in hexane, followed by methanol (B129727) if necessary) to separate GUDCA from unreacted UDCA and other impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure GUDCA.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified GUDCA.
Visualizations
Diagram 1: General Workflow for GUDCA Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of GUDCA.
Diagram 2: Troubleshooting Logic for Low GUDCA Yield
Caption: Troubleshooting logic for low GUDCA yield.
References
- 1. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile salt hydrolases: Gatekeepers of bile acid metabolism and host-microbiome crosstalk in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Salt Hydrolase Activity in Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 7. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 8. Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
GUDCA vs. UDCA: A Comparative Analysis of Efficacy in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Ursodeoxycholic acid (UDCA) has long been a cornerstone in the management of cholestatic liver diseases. Its glycine (B1666218) conjugate, glycoursodeoxycholic acid (GUDCA), has also emerged as a molecule of interest, with studies suggesting comparable or potentially distinct therapeutic effects. This guide provides a comprehensive comparison of the efficacy of GUDCA and UDCA in various liver disease models, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
Both UDCA and its glycine conjugate, GUDCA, demonstrate significant hepatoprotective effects across a range of liver disease models. While UDCA is well-established for its anti-cholestatic, anti-apoptotic, and immunomodulatory properties, emerging evidence suggests that GUDCA shares many of these therapeutic benefits and may offer equivalent efficacy in certain contexts. Direct head-to-head comparative studies are limited; however, this guide synthesizes the available preclinical and clinical data to provide a clear comparison of their performance.
Data Presentation: GUDCA vs. UDCA Efficacy
The following tables summarize the quantitative data on the efficacy of GUDCA and UDCA from various experimental models of liver disease.
Table 1: Effects on Liver Injury Markers
| Compound | Liver Disease Model | Species | Key Findings | Reference |
| GUDCA | Diabetes Mellitus (db/db) | Mouse | Significantly decreased serum ALT and AST levels. Improved liver morphology with fewer vacuoles. | [1] |
| UDCA | Non-alcoholic Steatohepatitis (NASH) | Mouse | Significantly lowered serum ALT and AST levels. Ameliorated hepatic inflammation. | [2][3][4] |
| UDCA | Bile Duct Ligation | Rat | No significant difference in serum aminotransferase and alkaline phosphatase activities compared to placebo. | [5] |
| TUDCA (related conjugate) | Primary Biliary Cholangitis | Human | Similar improvement in serum levels of ALP, AST, and total bilirubin (B190676) compared to UDCA. | [6] |
Table 2: Effects on Hepatic Steatosis and Fibrosis
| Compound | Liver Disease Model | Species | Key Findings | Reference |
| GUDCA | High-Fat Diet-Induced Metabolic Disorder | Mouse | Ameliorated hepatic steatosis. | [7] |
| UDCA | Non-alcoholic Fatty Liver Disease (NAFLD) | Human | Inconclusive results on improving liver histology in some studies. | [8][9] |
| UDCA | Carbon Tetrachloride (CCl4)-induced Fibrosis | Rat | Restored liver fibrosis. | [10] |
| UDCA | Bile Duct Ligation | Rat | Significantly lower connective tissue fraction compared to placebo. | [5] |
| norUDCA (related derivative) | Thioacetamide-induced Fibrosis | Rat | More effective than UDCA in decreasing liver hydroxyproline (B1673980) content in the fibrosis reversal model. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
Diabetes Mellitus Model (GUDCA)
-
Animal Model: Male db/db mice and m/m control mice.
-
Treatment: GUDCA (100 mg/kg/d) or vehicle was administered by gavage for 8 weeks.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Histological Analysis: Liver tissues were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphology and the presence of lipid vacuoles.[1]
Non-alcoholic Steatohepatitis (NASH) Model (UDCA)
-
Animal Model: Male C57BL/6J mice fed a high-fat, high-cholesterol (HFHC) diet.
-
Treatment: After inducing NASH, mice were treated with varying doses of UDCA (e.g., 120 mg/kg) intragastrically for 4 weeks.
-
Biochemical Analysis: Serum ALT and AST levels were determined.
-
Histological Analysis: Liver sections were stained with H&E and Oil Red O to assess inflammation and steatosis.[3][4]
Bile Duct Ligation Model (UDCA)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The common bile duct was ligated and sectioned.
-
Treatment: Rats received UDCA (25 mg/kg daily) or placebo by gavage for 4 weeks.
-
Hemodynamic Measurements: Portal pressure was measured.
-
Histological Analysis: Morphometric analysis was performed to quantify hepatocyte, sinusoidal, bile duct, and connective tissue volume fractions.[5]
Signaling Pathways and Mechanisms of Action
Both GUDCA and UDCA exert their hepatoprotective effects through multiple signaling pathways. While UDCA's mechanisms have been more extensively studied, GUDCA is thought to act through similar, if not identical, pathways.
UDCA Signaling Pathways
UDCA's multifaceted mechanism of action includes:
-
Anti-apoptotic effects: UDCA inhibits the mitochondrial membrane permeability transition, thereby preventing the release of cytochrome c and subsequent caspase activation.[12]
-
Modulation of Bile Acid Pool: UDCA, a hydrophilic bile acid, displaces toxic hydrophobic bile acids, reducing their cytotoxicity.[13]
-
Stimulation of Bile Flow: UDCA has a choleretic effect, increasing the secretion of bile acids and other biliary constituents.
-
Immunomodulation and Anti-inflammatory Effects: UDCA can reduce the expression of major histocompatibility complex (MHC) class I molecules on hepatocytes and modulate cytokine production.
GUDCA Signaling Pathways
GUDCA, as the glycine conjugate of UDCA, is believed to share its primary mechanisms of action. Studies suggest that GUDCA also possesses anti-inflammatory and cytoprotective properties. For instance, both GUDCA and UDCA have been shown to have protective effects on brain microvascular endothelial cells.[14] Furthermore, GUDCA has been shown to ameliorate endoplasmic reticulum (ER) stress, a key contributor to cellular dysfunction in metabolic liver diseases.[7]
Experimental Workflow: Comparative Efficacy Study
The following diagram outlines a logical workflow for a preclinical study designed to directly compare the efficacy of GUDCA and UDCA in a liver fibrosis model.
Conclusion and Future Directions
The available evidence indicates that both UDCA and its glycine conjugate, GUDCA, are effective in mitigating liver injury in various experimental models. While UDCA's therapeutic profile is well-documented, GUDCA demonstrates comparable efficacy in key areas such as reducing liver enzymes and improving hepatic steatosis. Notably, one study suggests that GUDCA and TUDCA have similar effects to UDCA in decreasing cell membrane polarity and preventing damage.[15]
The primary limitation in making a definitive comparison is the scarcity of direct, head-to-head preclinical and clinical trials. Future research should focus on conducting such comparative studies across a spectrum of liver diseases, including cholestatic conditions, NAFLD/NASH, and liver fibrosis. These studies should employ standardized models and endpoints to provide a robust dataset for evaluating the relative efficacy of GUDCA and UDCA. Furthermore, a deeper investigation into the specific signaling pathways activated by GUDCA in hepatocytes will be crucial to elucidate any unique mechanisms of action that may offer therapeutic advantages over UDCA. Such research will be instrumental in guiding the development of next-generation therapies for chronic liver diseases.
References
- 1. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursodeoxycholic acid limits liver histologic alterations and portal hypertension induced by bile duct ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency of ursodeoxycholic acid for the treatment of nonalcoholic steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid alleviates experimental liver fibrosis involving inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of Norursodeoxycholic Acid Versus Ursodeoxycholic Acid on Thioacetamide-induced Rat Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart [mdpi.com]
- 13. Effect of ursodeoxycholic acid administration on biliary lipid composition and bile acid kinetics in cholesterol gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TUDCA and UDCA are incorporated into hepatocyte membranes: different sites, but similar effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC-MS Methods for Glycoursodeoxycholic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of Glycoursodeoxycholic acid (GUDCA). This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for GUDCA in various biological matrices.
Introduction to GUDCA Analysis
This compound is a glycine-conjugated secondary bile acid. The accurate and precise quantification of GUDCA in biological fluids such as plasma and serum is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. HPLC coupled with tandem mass spectrometry (MS/MS) has become the gold standard for this analysis due to its high selectivity, sensitivity, and specificity. This guide outlines the key performance characteristics of several validated LC-MS/MS methods and provides detailed experimental protocols.
Comparison of Validated HPLC-MS/MS Methods for GUDCA Analysis
The following table summarizes the key validation parameters of different HPLC-MS/MS methods reported for the quantification of GUDCA.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 90 - 15000[1] | 15 - 10000[2] | 10 - 3000 | 5 - 5000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 90[1] | 15[2] | 10 | 5[3] |
| Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal[2] | Within ±15% of nominal | 85 - 115[3] |
| Precision (%RSD) | ≤15% | ≤15%[2] | ≤15% | <10[3] |
| Recovery (%) | >85[1] | Not Reported | 83.7 | 92 - 110[3] |
| Sample Preparation | Solid-Phase Extraction[1] | Liquid-Liquid Extraction[2] | Solid-Phase Extraction | Protein Precipitation[3] |
| Internal Standard | Deuterated GUDCA[1] | Deuterated GUDCA[2] | 23-nordeoxycholic acid | Deuterated Bile Acids |
| Matrix | Human Plasma[1] | Human Plasma[2] | Human Plasma | Serum[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the HPLC-MS/MS analysis of GUDCA.
Sample Preparation
a) Solid-Phase Extraction (SPE) [1]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 0.5 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute GUDCA with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b) Liquid-Liquid Extraction (LLE) [2]
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of a mixture of ethyl acetate (B1210297) and diethyl ether (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
c) Protein Precipitation (PPT) [3]
-
To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[2]
-
MRM Transition for GUDCA: m/z 448.3 → 74.1[4]
-
MRM Transition for Internal Standard (Deuterated GUDCA): m/z 452.3 → 74.1
Alternative Analytical Methods
While HPLC-MS/MS is the preferred method, other techniques can be used for the analysis of bile acids, including GUDCA. These methods are generally less sensitive and specific than LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the bile acids to make them volatile. It can provide good separation and quantification but is more time-consuming than LC-MS/MS.
-
Enzymatic Assays: These are colorimetric or fluorometric assays that measure total bile acids or specific classes of bile acids. They are high-throughput but lack the specificity to quantify individual bile acids like GUDCA.
-
Immunoassays (ELISA, RIA): These assays use antibodies to detect specific bile acids. They can be sensitive but may suffer from cross-reactivity with structurally similar bile acids.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for GUDCA analysis, in accordance with regulatory guidelines.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GUDCA Quantification Across Different Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Glycoursodeoxycholic acid (GUDCA), a key conjugated secondary bile acid, is critical for understanding its role in metabolic regulation and its potential as a therapeutic agent. This guide provides an objective comparison of the performance of various analytical platforms for GUDCA quantification, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their studies.
Data Presentation: A Comparative Overview of Analytical Platforms
The choice of an analytical platform for GUDCA quantification hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of commonly employed analytical techniques.
| Performance Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay | ELISA |
| Linearity (r²) | >0.99[1][2] | >0.999[3][4] | Good correlation with LC-MS, but underestimation observed[5] | Typically >0.95[6] |
| Accuracy (% Recovery) | 85-115%[2] | 97-105% (for UDCA)[7] | Prone to underestimation depending on sample composition[8][9] | 80-120% (general expectation)[5] |
| Precision (% RSD) | <10%[2] | <2% (for UDCA)[7] | <10%[5] | <15% (general expectation)[5] |
| Limit of Detection (LOD) | 0.01-1 ng/mL[10] | ~1 µg/mL (general for bile acids)[7] | ~1 µM (for total bile acids)[11] | ~30 nM (for chenodeoxycholic acid)[11] |
| Limit of Quantification (LOQ) | 5 ng/mL[2] | ~3 µg/mL (general for bile acids)[7] | 0.5-3.2 µmol/L (for total bile acids)[5][6] | Not available for GUDCA |
| Specificity | Very High | Low to Moderate | Low (measures total 3α-hydroxy bile acids) | Moderate to High (potential for cross-reactivity) |
| Cost | High | Moderate | Low | Moderate |
| Throughput | Moderate to High | Moderate | High | High |
Experimental Protocols
Reproducibility and the ability to cross-validate results are contingent on detailed methodologies. The following are summaries of typical experimental protocols for each platform.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for bile acid quantification due to its high sensitivity and specificity.[12]
-
Sample Preparation: For plasma or serum samples, a common method is protein precipitation.[13] This involves adding a solvent like acetonitrile (B52724) to the sample, followed by vortexing and centrifugation to pellet the proteins. The resulting supernatant, containing the bile acids, is then typically dried and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Chromatographic Separation: A reverse-phase C18 column is frequently used to separate GUDCA from other bile acids and matrix components.[1] The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile and/or methanol).[1][13]
-
Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for GUDCA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique, though it presents challenges for bile acid analysis.
-
Sample Preparation: Similar to LC-MS/MS, sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances.[7]
-
Chromatographic Separation: A C18 column is also standard for HPLC-UV analysis of bile acids.[3]
-
UV Detection: A significant limitation of this method is the low UV absorptivity of bile acids, which necessitates detection at low wavelengths, typically around 200-205 nm.[3] This can lead to interference from other compounds in the sample that also absorb at these wavelengths, thus reducing the specificity of the method.
Enzymatic Assays
Enzymatic assays offer a high-throughput and cost-effective method, but they are not specific for GUDCA.
-
Principle: These assays typically measure total 3α-hydroxysteroid bile acids. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) oxidizes the 3α-hydroxyl group of bile acids, leading to the production of NADH, which can be measured colorimetrically or fluorometrically.[5][11]
-
Procedure: A serum or plasma sample is mixed with a reagent containing 3α-HSD and a chromogen. The rate of color development is proportional to the total bile acid concentration.
-
Limitations: A major drawback is that these assays do not differentiate between different bile acids.[8][9] Furthermore, studies have shown that enzymatic assays can significantly underestimate the total bile acid concentration when compared to LC-MS/MS, and the degree of underestimation can vary depending on the specific bile acid composition of the sample.[5][8][9]
Enzyme-Linked Immunosorbent Assay (ELISA)
While specific commercial ELISA kits for GUDCA are not widely documented with extensive performance data, the principles are based on immunoassays for other small molecules.
-
Principle: A competitive ELISA format is typically used for small molecules like bile acids.[11] In this setup, GUDCA in the sample competes with a labeled GUDCA conjugate for binding to a limited number of anti-GUDCA antibodies coated on a microplate. The signal is inversely proportional to the amount of GUDCA in the sample.
-
Procedure: The sample is added to the antibody-coated plate, followed by the enzyme-labeled GUDCA. After an incubation period, the unbound reagents are washed away, and a substrate is added to produce a measurable color change.
-
Potential Limitations: A key consideration for ELISA is the specificity of the antibody. There is a potential for cross-reactivity with other structurally similar bile acids, which could lead to inaccurate quantification. Matrix effects from components in the biological sample can also interfere with the assay. While ELISA offers high throughput, its results are not always directly interchangeable with those from LC-MS/MS.[1]
Mandatory Visualizations
Experimental Workflow for Method Comparison
Caption: Experimental workflow for the cross-validation of GUDCA quantification.
GUDCA Signaling Pathways in Metabolic Regulation
Caption: Key signaling pathways modulated by GUDCA in metabolic regulation.
References
- 1. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA - Kits - Products [covalab.com]
- 8. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 9. beaconkits.com [beaconkits.com]
- 10. researchgate.net [researchgate.net]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GUDCA and TUDCA in Neuroprotection for Researchers
An objective analysis of Glycoursodeoxycholic acid (GUDCA) and Tauroursodeoxycholic acid (TUDCA) in the context of neurodegenerative disease research, supported by experimental data.
This guide provides a comprehensive comparison of the neuroprotective properties of two hydrophilic bile acids: this compound (GUDCA) and Tauroursodeoxycholic acid (TUDCA). Both are conjugated forms of Ursodeoxycholic acid (UDCA) and have garnered attention for their therapeutic potential in neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current experimental evidence, mechanisms of action, and relevant signaling pathways. While extensive research has illuminated the multifaceted neuroprotective effects of TUDCA, GUDCA remains a less-explored but potentially significant molecule.
Mechanisms of Neuroprotection
Both GUDCA and TUDCA are thought to exert their neuroprotective effects through a variety of mechanisms, primarily centered on mitigating cellular stress and apoptosis.
This compound (GUDCA) , a glycine-conjugated form of UDCA, is recognized for its anti-apoptotic, anti-inflammatory, and antioxidant properties.[1] It is a major metabolite resulting from the oral administration of UDCA.[2] Studies have shown that GUDCA can counteract oxidative stress in cultured neurons.[3] In the context of neurological disorders, GUDCA has been found to decrease lactate (B86563) dehydrogenase, TNF-α, and IL-1β production in preclinical models.[4] Furthermore, elevated levels of GUDCA have been observed in patients with Huntington's disease, suggesting a potential compensatory response to neurodegeneration.[5]
Tauroursodeoxycholic acid (TUDCA) , the taurine-conjugated form of UDCA, has been more extensively studied for its neuroprotective capabilities. It is known to readily cross the blood-brain barrier.[6] Its mechanisms of action are diverse and include the inhibition of apoptosis by modulating the Bcl-2 family of proteins and reducing caspase activation.[7][8][9] TUDCA also mitigates endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[10][11] Additionally, it exhibits significant anti-inflammatory effects by reducing the activation of microglia and astrocytes and modulating inflammatory signaling pathways such as NF-κB.[6][12] TUDCA's antioxidant properties are demonstrated by its ability to reduce reactive oxygen species (ROS) production.[13]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from various experimental studies on GUDCA and TUDCA, providing a comparative look at their efficacy in different models of neurodegeneration.
Table 1: Effects of GUDCA and TUDCA on Neuronal Apoptosis
| Parameter | Compound | Model System | Treatment | Result | Citation |
| Apoptotic Cells (TUNEL) | TUDCA | Rat model of hemorrhagic stroke | 100 mg/kg | Reduced apoptosis from ~30% to ~10% | [7] |
| Caspase-3 Activity | TUDCA | Rat primary cortical neurons (Aβ-induced) | 100 µM | Reduced caspase-3 activation by ~70% | [8] |
| Bcl-2/Bax Ratio | TUDCA | Mouse model of traumatic brain injury | Not specified | Significantly increased Bcl-2/Bax ratio | [10] |
| Nuclear Fragmentation | TUDCA | Rat primary cortical neurons (Aβ-induced) | 100 µM | Reduced nuclear fragmentation by ~65% | [9] |
| Apoptotic Cells (TUNEL) | TUDCA | Rat dorsal root ganglion neurons (tunicamycin-induced) | Pretreatment | Reduced TUNEL-positive cells from ~60% to a lower, unspecified level | [11] |
| Pro-apoptotic Proteins | GUDCA | HepG2 cells (palmitate-induced) | Co-treatment | Reduced the increase of Bax and Cleaved caspase 3 | [14] |
Data for GUDCA in neuronal apoptosis models is limited in the reviewed literature.
Table 2: Effects of GUDCA and TUDCA on Oxidative Stress
| Parameter | Compound | Model System | Treatment | Result | Citation |
| Reactive Oxygen Species (ROS) | TUDCA | Mesenchymal stem cells (P-cresol-induced) | 100 µM | Reduced ROS generation | [13] |
| ROS Production | TUDCA | Retinal pigment epithelial cells (H2O2-induced) | Not specified | Reduced ROS production | [15] |
| Antioxidant Gene Expression | TUDCA | Retinal pigment epithelial cells (H2O2-induced) | Not specified | Upregulated antioxidant gene expression | [16] |
| Oxidative Stress Markers | GUDCA | db/db mice (model of diabetes) | Gavage | Increased GSH and decreased MDA content in the liver | [17] |
Table 3: Effects of GUDCA and TUDCA on Neuroinflammation
| Parameter | Compound | Model System | Treatment | Result | Citation |
| Microglial Activation (Iba-1) | TUDCA | Mouse model of acute neuroinflammation (LPS-induced) | Pretreatment | Significantly reduced the number of Iba-1 positive cells in the hippocampus | [12] |
| Pro-inflammatory Cytokines | TUDCA | Microglial cells | Not specified | Reduced pro-inflammatory markers | [18] |
| MCP-1 Transcription | TUDCA | Microglial and astrocyte cultures | Not specified | Reduced MCP-1 transcription induced by pro-inflammatory stimuli | [12] |
| Astrocyte Density | TUDCA | P23H rat model of retinitis pigmentosa | 500 mg/kg, i.p. weekly | Significantly higher astrocyte density compared to vehicle-treated | [19] |
| Inflammatory Cytokines (TNF-α, IL-1β) | GUDCA | Pre-clinical neurological models | Not specified | Decreased production of TNF-α and IL-1β | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
TUDCA in a Rat Model of Hemorrhagic Stroke
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: Stereotaxic injection of collagenase into the striatum to induce intracerebral hemorrhage.
-
Treatment: TUDCA (at varying doses, e.g., 100 mg/kg body weight) or vehicle administered before or at various time points after collagenase injection.
-
Apoptosis Assessment: Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) staining of brain sections to quantify apoptotic cells.
-
Caspase Activity Assay: Measurement of caspase-3-like enzyme activity in protein extracts from the hemorrhagic region using a colorimetric substrate (Asp-Glu-Val-Asp-pNA).[7]
TUDCA in a Mouse Model of Acute Neuroinflammation
-
Animal Model: C57BL/6 adult mice.
-
Induction of Injury: Intracerebroventricular (icv) injection of lipopolysaccharide (LPS).
-
Treatment: Pretreatment with TUDCA.
-
Microglial Activation Assessment: Immunohistochemistry for Iba-1 in coronal sections of the hippocampus. Quantification of the number of Iba-1 positive cells per mm².
-
Cytokine Measurement: Analysis of MCP-1 mRNA transcription in primary microglial and astrocyte cultures following pro-inflammatory stimuli.[12]
GUDCA in a High-Fat Diet Mouse Model (Non-neuronal)
-
Animal Model: Mice fed a high-fat diet (HFD) for 8 weeks.
-
Treatment: Administration of GUDCA or vehicle during the last 3 weeks of the HFD.
-
ER Stress and Apoptosis Assessment: In HepG2 cells, co-treatment with GUDCA and palmitic acid. Western blot analysis for pro-apoptotic proteins Bax and Cleaved caspase-3, and the anti-apoptotic protein Bcl2.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of GUDCA and TUDCA. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: TUDCA's neuroprotective signaling pathways.
Caption: Postulated neuroprotective pathways of GUDCA.
Experimental Workflow
Caption: General experimental workflow for assessing neuroprotection.
Comparative Summary
The existing body of research provides a strong foundation for the neuroprotective potential of TUDCA in a range of neurodegenerative diseases. The evidence for TUDCA is supported by numerous in vitro and in vivo studies, with quantitative data demonstrating its efficacy in reducing neuronal apoptosis, oxidative stress, and neuroinflammation. The signaling pathways through which TUDCA exerts these effects are also relatively well-characterized, involving the modulation of key cellular processes related to cell survival and stress responses.
In contrast, the direct evidence for GUDCA's neuroprotective effects is less extensive. While it is recognized as a hydrophilic bile acid with antioxidant and anti-inflammatory properties, there is a notable scarcity of studies specifically investigating its neuroprotective mechanisms in neuronal models. Much of the available data on GUDCA's anti-apoptotic and anti-inflammatory effects comes from non-neuronal systems, and its role in neurodegeneration is often inferred from its status as a major metabolite of UDCA or from metabolomic studies in patient populations.
Key Differences:
-
Volume of Research: The scientific literature on TUDCA's neuroprotection is substantially larger than that for GUDCA.
-
Mechanistic Understanding: The molecular mechanisms underlying TUDCA's neuroprotective effects are more clearly elucidated.
-
Direct Evidence: There is a wealth of direct experimental evidence for TUDCA's efficacy in various neurodegenerative disease models, whereas for GUDCA, the evidence is more indirect and less comprehensive.
Future Directions:
Further research is warranted to fully understand the neuroprotective potential of GUDCA. Direct comparative studies between GUDCA and TUDCA in standardized models of neurodegeneration would be invaluable for determining their relative efficacy. Elucidating the specific signaling pathways modulated by GUDCA in neuronal cells is also a critical next step. Given that GUDCA is a significant metabolite of UDCA, a more thorough investigation of its independent neuroprotective activities could open new avenues for therapeutic development in neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Potential of Alternations of Bile Acid Profiles in the Plasma of Patients with Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Administration of Tauroursodeoxycholic Acid Attenuates Early Brain Injury via Akt Pathway Activation [frontiersin.org]
- 11. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - ProQuest [proquest.com]
- 12. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic Acid Protects against the Effects of P-Cresol-Induced Reactive Oxygen Species via the Expression of Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificarchives.com [scientificarchives.com]
- 18. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Tauroursodeoxicholic Acid Involves Vascular and Glial Changes in Retinitis Pigmentosa Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycoursodeoxycholic Acid (GUDCA) Effects Across Diverse Animal Models
Introduction: Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that has emerged as a significant modulator of various metabolic and cellular processes. Initially recognized for its neuroprotective properties, recent research has illuminated its therapeutic potential in a range of metabolic disorders, including type 2 diabetes, hepatic steatosis, and atherosclerosis.[1][2] This guide provides a comparative analysis of GUDCA's effects in different animal models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support researchers, scientists, and drug development professionals.
Quantitative Data Summary
The therapeutic effects of GUDCA have been evaluated in several preclinical animal models. The tables below summarize the key findings and experimental parameters from these studies.
Table 1: GUDCA in Models of Metabolic Disease and Insulin (B600854) Resistance
| Animal Model | Disease Induction | GUDCA Dosage & Duration | Key Quantitative Outcomes | Reference(s) |
| C57BL/6J Mice | High-Fat Diet (HFD) for 8 weeks | 50 mg/kg/day (gavage) for 3 weeks | - Improved glucose tolerance and insulin sensitivity.[3]- Lower fasting insulin and blood glucose levels.[3]- Reduced hepatic steatosis.[3][4]- Decreased Endoplasmic Reticulum (ER) stress and apoptosis in the liver.[3][4] | [3][4] |
| db/db Mice | Genetic model of type 2 diabetes | 100 mg/kg/day (gavage) for 8 weeks | - Significant decrease in blood glucose at weeks 2 and 8.[5]- Improved Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) results.[5]- Reduced serum and liver levels of Total Cholesterol (TC) and Triglycerides (TG).[5]- Decreased serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[5] | [5][6] |
| Diet-Induced Obese (DIO) Mice | High-Fat Diet (HFD) for 12 weeks | 50 mg/kg/day (gavage) for 4 weeks | - Restored glucose intolerance and insulin resistance.[7][8]- Suppressed intestinal Farnesoid X receptor (FXR) signaling.[7][8] | [7][8] |
Table 2: GUDCA in Models of Atherosclerosis
| Animal Model | Disease Induction | GUDCA Dosage & Duration | Key Quantitative Outcomes | Reference(s) |
| ApoE-/- Mice | Western Diet for 10 weeks | Gavage (unspecified dose) for 18 weeks | - Reduced atherosclerotic plaque area and lipid deposition.[1][2]- Improved cholesterol homeostasis.[1][2]- Lowered plasma total cholesterol and LDL-cholesterol.[1]- Increased fecal cholesterol excretion.[1]- Modulated gut microbiota composition.[1][2] | [1][2] |
Table 3: GUDCA in In Vitro Models of Neurodegeneration
| Cell Model | Disease Context | GUDCA Application | Key Quantitative Outcomes | Reference(s) |
| NSC-34 hSOD1G93A cells | Amyotrophic Lateral Sclerosis (ALS) | Treatment of cultured cells | - Reduced cell death.[9]- Blocked caspase-9 activation.[9] | [9] |
| THP-1 Macrophages | Atherosclerosis (Foam Cell Formation) | Treatment of cultured cells | - Downregulated scavenger receptor A1 mRNA expression.[1][2]- Reduced oxidized low-density lipoprotein (oxLDL) uptake.[1][2]- Inhibited macrophage foam cell formation.[1][2] | [1][2] |
Note: While GUDCA shows promise in in vitro neuroprotection models, much of the in vivo research in animal models of neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's disease has focused on the related bile acid, Tauroursodeoxycholic acid (TUDCA).[9][10][11]
Mechanisms of Action & Signaling Pathways
GUDCA exerts its therapeutic effects through multiple, interconnected pathways. Key mechanisms include the inhibition of ER stress, modulation of gut microbiota and bile acid signaling via the TGR5 receptor, and antagonism of the intestinal FXR.
Experimental Workflow for Animal Studies
The following diagram illustrates a typical experimental workflow for evaluating GUDCA's efficacy in a diet-induced animal model.
Caption: Typical experimental workflow for GUDCA studies in diet-induced mouse models.
GUDCA-Mediated Inhibition of Endoplasmic Reticulum (ER) Stress
In models of metabolic disease, GUDCA has been shown to alleviate ER stress, a key contributor to insulin resistance and hepatic steatosis.[3][4] GUDCA supplementation reduces the expression of key ER stress markers, thereby inhibiting apoptosis and improving cellular function.
Caption: GUDCA inhibits ER stress to improve metabolic health.
GUDCA's Regulation of Gut Microbiota and TGR5 Signaling
GUDCA treatment can modulate the gut microbiota, leading to changes in the bile acid pool.[5][12] This can result in the activation of the G-protein-coupled bile acid receptor 1 (TGR5), which promotes thermogenesis in white adipose tissue and improves overall glycolipid metabolism.[5][13]
Caption: GUDCA modulates the gut microbiota-TGR5 axis.
GUDCA as an Intestinal Farnesoid X Receptor (FXR) Antagonist
GUDCA has been identified as an antagonist of the farnesoid X receptor (FXR) in the intestine.[7] By inhibiting FXR, GUDCA reduces the expression of target genes like FGF15 (in mice), which contributes to improved glucose tolerance and overall metabolic benefits.
Caption: GUDCA acts as an intestinal FXR antagonist.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the analysis of GUDCA's effects.
Glucose and Insulin Tolerance Tests (GTT & ITT)
-
Purpose: To assess whole-body glucose homeostasis and insulin sensitivity.
-
Methodology:
-
Animal Preparation: Mice are fasted for a specified period (e.g., 6 hours for GTT, 4 hours for ITT).
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).
-
Administration:
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Data Analysis: The Area Under the Curve (AUC) is calculated to quantify glucose clearance or insulin response.
-
-
Source Reference: Adapted from Chen et al., 2023.[5]
Atherosclerotic Plaque Analysis
-
Purpose: To quantify the extent of atherosclerosis in the aorta.
-
Methodology:
-
Tissue Collection: After euthanasia, the aorta is perfused with phosphate-buffered saline (PBS) and dissected from the heart to the iliac bifurcation.
-
En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich plaques.
-
Image Acquisition: The entire aorta is imaged using a digital scanner or microscope.
-
Quantification: The total aortic surface area and the Oil Red O-positive (plaque) area are measured using image analysis software (e.g., ImageJ). The plaque burden is expressed as a percentage of the total aortic area.
-
Aortic Root Analysis: The heart is embedded in OCT compound, and serial cryosections of the aortic root are prepared. Sections are stained with Oil Red O and counterstained with hematoxylin. The lesion area in the aortic root sections is quantified.
-
-
Source Reference: Adapted from Wu et al., 2021.[1]
Gut Microbiota Analysis (16S rDNA Sequencing)
-
Purpose: To characterize the composition of the gut microbial community.
-
Methodology:
-
Sample Collection: Fecal samples are collected from mice at specified time points and immediately frozen at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercial DNA isolation kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation & Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed to filter out low-quality reads, merge paired-end reads, and cluster sequences into Operational Taxonomic Units (OTUs). Taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses are conducted to compare microbial communities between treatment groups.
-
-
Source Reference: Adapted from Wu et al., 2021 and Chen et al., 2023.[1][5]
References
- 1. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]
- 10. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GUDCA vs. Other FXR Antagonists: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Glycoursodeoxycholic acid (GUDCA) and other Farnesoid X Receptor (FXR) antagonists, supported by experimental data and detailed protocols.
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its central role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including metabolic dysfunction-associated steatohepatitis (MASH), diabetes, and certain cancers.[3][4] While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly those with intestine-restricted activity, to mitigate potential side effects associated with systemic FXR inhibition.[3]
This guide provides a detailed head-to-head comparison of this compound (GUDCA), an endogenous FXR antagonist, with other known FXR antagonists.[3][5] We present a synthesis of current experimental data, detail the methodologies for key assays, and provide visual representations of relevant signaling pathways and experimental workflows to aid in the understanding and future research of these compounds.
Quantitative Comparison of FXR Antagonists
The following table summarizes the in vitro potency of GUDCA and other common FXR antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | IC50 (µM) | Cell/Assay System | Agonist Used | Reference(s) |
| GUDCA | 77.2 | TR-FRET FXR coactivator recruitment assay | CDCA (20 µM) | [5] |
| TUDCA | 75.1 | TR-FRET FXR coactivator recruitment assay | CDCA (20 µM) | [5] |
| TβMCA | 83.3 | TR-FRET FXR coactivator recruitment assay | CDCA (20 µM) | [5] |
| Gly-MCA | - | - | - | [6][7] |
| Hyocholic Acid (HCA) | 70.1 | - | - | [7] |
| Guggulsterone | 15-17 | Reporter Gene Assay | CDCA | [6] |
| Compound 9a | 4.6 | Reporter Gene Assay | - | [7] |
Note: IC50 values can vary depending on the specific experimental conditions. This table provides a comparative overview based on available data.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for FXR antagonists, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for antagonist discovery.
Caption: FXR Signaling Pathway Activation by Agonists and Inhibition by Antagonists like GUDCA.
Caption: A typical experimental workflow for the discovery and evaluation of FXR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize FXR antagonists.
TR-FRET FXR Coactivator Recruitment Assay
This assay quantitatively measures the ability of a compound to inhibit the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of an FXR agonist.[5]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. In this assay, a terbium (Tb)-labeled anti-GST antibody (donor) binds to a GST-tagged FXR-LBD, and a fluorescently labeled coactivator peptide (acceptor) is recruited to the LBD upon agonist binding. Antagonists disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescently labeled coactivator peptide (e.g., from SRC-1)
-
FXR agonist (e.g., Chenodeoxycholic acid - CDCA)
-
Test compounds (e.g., GUDCA)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of GST-FXR-LBD and Tb-anti-GST antibody in assay buffer.
-
Prepare a solution of the fluorescently labeled coactivator peptide.
-
Prepare serial dilutions of the test compound and the reference agonist (CDCA).
-
In a microplate, add the FXR agonist (to induce coactivator recruitment) and the test compound at various concentrations.
-
Add the GST-FXR-LBD/Tb-anti-GST antibody complex to the wells.
-
Add the fluorescently labeled coactivator peptide to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission to determine the FRET signal.
-
Plot the FRET signal against the antagonist concentration to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to agonists and antagonists.[5]
Principle: Cells are transiently transfected with two plasmids: one expressing the full-length FXR and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). When an agonist activates FXR, the receptor binds to the FXRE and drives the expression of luciferase. An antagonist will inhibit this process, leading to a decrease in luciferase activity, which is measured as light emission.
Materials:
-
Human cell line (e.g., HEK293T or HepG2)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
FXR agonist (e.g., CDCA)
-
Test compounds (e.g., GUDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the FXR agonist (to stimulate transcription) and serial dilutions of the test compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the effect of FXR antagonists on the mRNA expression of downstream target genes in cells.[5]
Principle: Cells are treated with an FXR agonist and the test antagonist. Total RNA is then extracted, reverse-transcribed into complementary DNA (cDNA), and the expression levels of specific FXR target genes (e.g., SHP, FGF19) are quantified using real-time PCR with gene-specific primers.
Materials:
-
Human cell line (e.g., Caco-2)[5]
-
FXR agonist (e.g., CDCA)
-
Test compounds (e.g., GUDCA)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., SHP, FGF19) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture cells to the desired confluency and differentiate if necessary (e.g., Caco-2 cells).
-
Treat the cells with the FXR agonist and various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data to determine the relative mRNA expression levels of the target genes, normalized to the housekeeping gene.
-
Compare the expression levels in treated cells to those in control cells to assess the effect of the antagonist.
Conclusion
GUDCA has been identified as a potent endogenous FXR antagonist with efficacy comparable to other known antagonists such as TUDCA and TβMCA.[5] The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of GUDCA and other novel FXR antagonists. The development of intestine-selective FXR antagonists holds significant promise for the treatment of metabolic diseases by potentially minimizing the side effects associated with systemic FXR modulation.[3] Further research focusing on in vivo efficacy, safety profiles, and the specific molecular interactions of these compounds with the FXR receptor will be crucial for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Neuroprotective Effects of GUDCA and Other Bile Acids
Introduction
Bile acids, traditionally recognized for their role in digestion, are emerging as significant signaling molecules within the central nervous system (CNS).[1][2][3][4] Their ability to cross the blood-brain barrier and modulate cellular pathways has drawn considerable interest from researchers in the field of neurodegenerative diseases.[1][5] Hydrophilic bile acids, in particular, have demonstrated potent neuroprotective properties. This guide provides a comparative analysis of Glycoursodeoxycholic acid (GUDCA) against other key bile acids—Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA)—evaluating their efficacy in mitigating neuronal damage. The neurotoxic effects of Lithocholic acid (LCA) are also discussed to provide a contrasting perspective.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to aid in the evaluation and future development of bile acid-based neuroprotective therapies.
Comparative Efficacy of Bile Acids in Neuroprotection
The neuroprotective potential of GUDCA, TUDCA, and UDCA has been evaluated in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[6][7][8] These bile acids consistently demonstrate the ability to reduce apoptosis, oxidative stress, and neuroinflammation.[4] The following table summarizes key quantitative data from comparative studies.
| Bile Acid | Model System | Neurotoxic Insult | Concentration | Key Outcome | Reference |
| GUDCA | NSC-34 hSOD1G93A cells (ALS model) | Mutant SOD1 expression | Not Specified | Reduction in cell death and caspase-9 activation. | [7] |
| GUDCA | Rat neuronal RN33B cells | 3-nitropropionic acid | Not Specified | Decreased apoptosis and prevention of mitochondrial cytochrome c release. | [7][9] |
| TUDCA | Primary cortical neurons (rat) | Aβ peptide | Not Specified | Significant decrease in nuclear fragmentation and cytochrome c release. | [7] |
| TUDCA | R6/2 transgenic mice (Huntington's model) | Mutant huntingtin expression | Systemic admin. | Reduced striatal atrophy and apoptosis. | [10] |
| TUDCA | MPTP-induced mice (Parkinson's model) | MPTP | Systemic admin. | Protected against dopaminergic neuronal damage and neuroinflammation. | [11][12] |
| UDCA | SH-SY5Y cells (Parkinson's model) | Sodium Nitroprusside (SNP) | 50–200 μM | Dose-dependent decrease in SNP-related cell death. | [7][9] |
| UDCA | MPTP-induced mice (Parkinson's model) | MPTP | Systemic admin. | Improved behavioral performance and protected dopaminergic neurons. | [13][14] |
| UDCA | Rat neuronal RN33B cells | 3-nitropropionic acid | Not Specified | Decreased apoptosis and prevention of mitochondrial cytochrome c release. | [7][9] |
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of hydrophilic bile acids are attributed to their multifaceted mechanisms of action, primarily involving the inhibition of apoptosis, mitigation of endoplasmic reticulum (ER) and oxidative stress, and modulation of inflammatory responses.
Anti-Apoptotic Pathways
A central mechanism for GUDCA, TUDCA, and UDCA is the inhibition of the mitochondrial (intrinsic) pathway of apoptosis. They achieve this by preventing the release of cytochrome c from mitochondria, a critical step in the activation of caspases and subsequent cell death.[7][9] TUDCA, in particular, has been shown to inhibit both the intrinsic and extrinsic apoptotic pathways and reduce ER stress-mediated apoptosis.[5][15]
The PI3K/Akt signaling pathway is a key mediator of these anti-apoptotic effects. TUDCA and UDCA can activate this pathway, leading to the phosphorylation and activation of Akt (Protein Kinase B), which in turn promotes cell survival.[7][16]
References
- 1. Bile Acid Signaling in Neurodegenerative and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Signaling in Neurodegenerative and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update on Role of Bile Acids in Neurological Functions and Neurodegenerative Diseases: A Narrative Review [respubjournals.com]
- 5. nbinno.com [nbinno.com]
- 6. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 7. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]
- 8. Diagnostic Potential of Alternations of Bile Acid Profiles in the Plasma of Patients with Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid protects dopaminergic neurons from oxidative stress via regulating mitochondrial function, autophagy, and apoptosis in MPTP/MPP+-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GUDCA and Metformin on Gut Microbiota Modulation
A Side-by-Side Guide for Researchers and Drug Development Professionals
The gut microbiota has emerged as a critical regulator of host metabolism and a key therapeutic target for metabolic diseases such as type 2 diabetes (T2DM). Both metformin (B114582), a first-line T2DM therapy, and Glycoursodeoxycholic acid (GUDCA), a conjugated bile acid, have been shown to exert significant metabolic benefits through their interaction with the intestinal microbiome. This guide provides a side-by-side analysis of their effects, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development.
Comparative Analysis of Microbiota Changes
The effects of GUDCA and metformin on the gut microbiota, while both beneficial for metabolic health, are driven by distinct and occasionally convergent mechanisms. Metformin induces a broad shift in the microbial community, whereas GUDCA's effects are more targeted, primarily revolving around bile acid metabolism.
Quantitative Impact on Bacterial Abundance and Diversity
The following tables summarize the quantitative changes in microbial diversity and specific bacterial taxa reported in preclinical and clinical studies.
Table 1: Effects on Alpha and Beta Diversity
| Parameter | GUDCA | Metformin |
| Alpha Diversity | No significant changes reported in Shannon or Chao1 indices.[1] | Inconsistent results reported. Some studies show no significant changes, while others report a decrease in diversity.[2][3] |
| Beta Diversity | Significant separation in microbial community structure (PCoA plot) compared to control groups.[4] | Significant changes in community structure observed, indicating a distinct microbial profile post-treatment.[3] |
Table 2: Modulation of Key Bacterial Taxa
| Bacterial Taxa | GUDCA | Metformin |
| Akkermansia muciniphila | Not significantly reported. | Increased. Abundance can increase by up to 3.4 times in treated individuals.[5] This mucin-degrading bacterium is associated with improved glucose homeostasis and gut barrier function.[2][6] |
| Bacteroides | Increased. Specifically increases Bacteroides vulgatus.[4][7] This is a key mechanism for GUDCA's therapeutic effects. | Decreased. Specifically decreases Bacteroides fragilis, which possesses bile salt hydrolase (BSH) activity. This reduction in BSH activity leads to an increase in intestinal GUDCA levels.[8][9][10] |
| Escherichia | Not significantly reported. | Increased. Consistently observed across multiple human studies.[11][12] The increase in E. coli is thought to be linked to some of metformin's gastrointestinal side effects but also its therapeutic action.[13][14] |
| Intestinibacter | Not significantly reported. | Decreased. A consistent finding in metformin-treated individuals.[3][11][12] |
| SCFA-producing bacteria | Not a primary reported mechanism, though changes in Bacteroides can influence SCFA profiles. | Increased. Promotes the growth of various SCFA-producing genera such as Bifidobacterium, Butyrivibrio, and Prevotella.[2][15] |
| Firmicutes/Bacteroidetes Ratio | Decreased. An increase in Bacteroides contributes to a lower F/B ratio, which is associated with a leaner phenotype.[7] | Decreased. [16] |
Mechanisms of Action and Signaling Pathways
The metabolic benefits of GUDCA and metformin are mediated through distinct host signaling pathways initiated by their modulation of the gut microbiota.
GUDCA: TGR5-Mediated Signaling
GUDCA's primary mechanism involves the modulation of bile acid signaling. By increasing the abundance of Bacteroides vulgatus, GUDCA administration leads to an elevation of secondary bile acids, such as taurolithocholic acid (TLCA).[4] TLCA is a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5).[17] Activation of TGR5 in adipose tissue stimulates a cAMP-PKA signaling cascade, leading to increased thermogenesis and energy expenditure, which contributes to improved glucose and lipid metabolism.[4][18]
Metformin: AMPK and GLP-1 Dependent Pathways
Metformin's mechanism is multifaceted. A key gut-mediated action involves the promotion of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal L-cells.[15][19] This can occur through several proposed microbial routes, including the increased production of SCFAs which stimulate L-cells.[2] Furthermore, metformin activates AMP-activated protein kinase (AMPK) in duodenal cells, which triggers a neuronal gut-brain-liver axis to lower hepatic glucose production.[20]
A fascinating point of convergence is metformin's ability to increase endogenous GUDCA levels. By reducing the abundance of Bacteroides fragilis, metformin inhibits the deconjugation of GUDCA by bacterial bile salt hydrolases (BSH).[8][10] The resulting increase in GUDCA acts as an antagonist to the intestinal farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and glucose homeostasis.[8][9] This inhibition of FXR signaling contributes to metformin's glucose-lowering effects.
Experimental Protocols
The following section outlines a composite methodology for analyzing the effects of compounds like GUDCA and metformin on the gut microbiota, based on protocols described in the cited literature.[14][21]
Animal Studies
-
Model: Male C57BL/6J mice or db/db mice (for diabetes models), aged 6-8 weeks.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Treatment: Administer GUDCA (e.g., 100 mg/kg/day) or metformin (e.g., 200 mg/kg/day) via oral gavage daily for a period of 4-8 weeks. A vehicle control group (e.g., sterile saline) must be included.
-
Sample Collection: Collect fresh fecal pellets at baseline and at the end of the treatment period. Samples should be immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
DNA Extraction and 16S rRNA Gene Sequencing
-
DNA Extraction: Extract microbial DNA from approximately 200 mg of fecal sample using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.
-
Library Preparation: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F: 5'-CCTACGGGNGGCWGCAG-3' and 805R: 5'-GACTACHVGGGTATCTAATCC-3'). PCR products are purified and quantified.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.
Bioinformatic and Statistical Analysis
-
Data Processing: Process raw sequencing reads using a standard bioinformatics pipeline such as QIIME 2 or Mothur. This includes demultiplexing, quality filtering (e.g., using Trimmomatic), merging of paired-end reads, and chimera removal.
-
Taxonomic Assignment: Assign operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) to taxonomic lineages using a reference database like SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, Jaccard distance). Visualize beta diversity using Principal Coordinate Analysis (PCoA).
-
Statistical Analysis: Use appropriate statistical tests (e.g., Mann-Whitney U test, Kruskal-Wallis test) to compare relative abundances of taxa and diversity indices between treatment and control groups. Use PERMANOVA to test for significant differences in community structure.
Conclusion
Both GUDCA and metformin leverage the gut microbiota to achieve their metabolic benefits, but through different primary mechanisms. GUDCA acts as a targeted modulator of bile acid signaling by enriching for Bacteroides vulgatus. Metformin induces a more widespread shift in the microbiome, increasing the abundance of beneficial microbes like Akkermansia muciniphila and SCFA producers. Intriguingly, metformin's effect of reducing Bacteroides fragilis to increase endogenous GUDCA levels reveals a shared pathway, suggesting that GUDCA could be a key downstream mediator for some of metformin's benefits. This comparative analysis highlights the potential for developing novel therapeutics that either mimic these microbial shifts or directly target the downstream host signaling pathways.
References
- 1. Integrated 16S rRNA Sequencing, Metagenomics, and Metabolomics to Characterize Gut Microbial Composition, Function, and Fecal Metabolic Phenotype in Non-obese Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Metformin-induced changes of the gut microbiota in healthy young men: results of a non-blinded, one-armed intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Strongly Affects Gut Microbiome Composition in High-Fat Diet-Induced Type 2 Diabetes Mouse Model of Both Sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Metformin Exerts Anti-inflammatory and Mucus Barrier Protective Effects by Enriching Akkermansia muciniphila in Mice With Ulcerative Colitis [frontiersin.org]
- 7. Bacteroides vulgatus Ameliorates Lipid Metabolic Disorders and Modulates Gut Microbial Composition in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diabetes Drug Helps Patients by Modifying the Microbiome | NIH Intramural Research Program [irp.nih.gov]
- 10. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disentangling the effects of type 2 diabetes and metformin on the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metformin Alters the Chemotaxis and Flagellar Motility of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin targets intestinal immune system signaling pathways in a high-fat diet-induced mouse model of obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metformin activates duodenal AMPK and a neuronal network to lower glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
GUDCA's Metabolic Impact: A Comparative Guide for Researchers
An in-depth analysis of Glycoursodeoxycholic acid (GUDCA) treatment reveals significant metabolic shifts, particularly in glucose and lipid homeostasis, alongside notable alterations in the gut microbiome. This guide provides a comparative overview of the metabolic profiles in GUDCA-treated versus control groups, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound (GUDCA), a glycine-conjugated form of ursodeoxycholic acid (UDCA), is emerging as a potent modulator of metabolic pathways.[1] Studies indicate its potential therapeutic effects in metabolic disorders such as type 2 diabetes mellitus (T2DM) and nonalcoholic fatty liver disease (NAFLD).[2][3][4] This guide synthesizes findings from recent metabolomic studies to compare the physiological and biochemical changes induced by GUDCA treatment against control conditions.
Key Metabolic Effects of GUDCA Treatment
GUDCA administration has been shown to induce a range of beneficial metabolic changes. In diabetic mouse models (db/db mice), GUDCA treatment for eight weeks led to a significant decrease in blood glucose levels.[2] Furthermore, improvements in glucose tolerance and insulin (B600854) sensitivity were observed.[2][5] In addition to its effects on glucose metabolism, GUDCA has been found to significantly reduce serum and liver levels of total cholesterol (TC) and triglycerides (TG).[1][2]
Another critical aspect of GUDCA's mechanism of action is its interplay with the gut microbiota and bile acid metabolism.[6] Treatment with GUDCA has been shown to increase the abundance of beneficial bacteria, such as Bacteroides vulgatus, and alter the bile acid profile, leading to higher levels of taurolithocholic acid (TLCA).[2][6] These changes are associated with the activation of the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), which in turn upregulates the expression of uncoupling protein 1 (UCP1) in white adipose tissue, promoting thermogenesis.[2][6]
Recent research also highlights GUDCA's role in alleviating endoplasmic reticulum (ER) stress, a key factor in the pathogenesis of metabolic diseases.[3][7] In high-fat diet-fed mice, GUDCA treatment was found to reduce ER stress in the liver, contributing to the amelioration of insulin resistance and hepatic steatosis.[3][7]
Quantitative Metabolomic Changes
The following tables summarize the key quantitative changes observed in various studies comparing GUDCA-treated groups to control groups.
Table 1: Effects of GUDCA on Glucose and Lipid Metabolism in db/db Mice [2]
| Parameter | Control (db/db + Vehicle) | GUDCA-treated (db/db + GUDCA) | Percentage Change |
| Fasting Blood Glucose (mmol/L) at week 8 | ~25 | ~15 | ~40% decrease |
| Serum Total Cholesterol (TC) (mmol/L) | ~6.5 | ~4.5 | ~30% decrease |
| Serum Triglycerides (TG) (mmol/L) | ~2.0 | ~1.2 | ~40% decrease |
| HOMA-IR | ~120 | ~80 | ~33% decrease |
Data are approximated from figures in the cited study. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Effects of GUDCA on Bile Acid Profile and Gut Microbiota [2][6]
| Metabolite/Bacteria | Control | GUDCA-treated | Fold Change |
| Taurolithocholic acid (TLCA) | Lower | Higher | Increased |
| Bacteroides vulgatus abundance | Lower | Higher | Increased |
Experimental Protocols
Animal Studies
-
db/db Mouse Model: Male db/db mice, a model for type 2 diabetes, and their wild-type littermates (m/m) are often used.[2] Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. GUDCA is administered daily via oral gavage at a dosage of 100 mg/kg for a period of eight weeks.[2] The control group receives a vehicle solution.[2]
-
High-Fat Diet (HFD) Induced Obesity Model: C57BL/6J mice are fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.[3][5] GUDCA is then administered to a subset of these mice to evaluate its therapeutic effects.[3][5]
Metabolomic Analysis
-
Sample Collection: Blood, liver tissue, and fecal samples are collected for analysis.[2][3][4] Serum is separated from blood by centrifugation.[2]
-
Metabolite Extraction: Metabolites are extracted from serum, liver homogenates, and fecal samples using appropriate solvent systems, often involving methanol (B129727) and water.
-
Analytical Techniques: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common method for the targeted and untargeted analysis of metabolites, particularly bile acids.[8] High-throughput sequencing is used for gut microbiota analysis.[2]
-
Statistical Analysis: Multivariate statistical analyses, such as orthogonal partial least squares-discriminant analysis (OPLS-DA), are employed to identify significant differences in metabolic profiles between the GUDCA-treated and control groups.[2][9]
Signaling Pathways and Experimental Workflows
The therapeutic effects of GUDCA are mediated through complex signaling pathways. The diagrams below illustrate the key mechanisms of action and a typical experimental workflow for studying the metabolomic effects of GUDCA.
Caption: GUDCA signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Untargeted and Targeted Metabolomics Reveal the Underlying Mechanism of Aspirin Eugenol Ester Ameliorating Rat Hyperlipidemia via Inhibiting FXR to Induce CYP7A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the differential gene expression in response to GUDCA and UDCA
A detailed examination of the molecular responses to Glycoursodeoxycholic acid (GUDCA) and Ursodeoxycholic acid (UDCA) reveals distinct and overlapping effects on gene expression and cellular signaling pathways. While both bile acids exhibit therapeutic potential, their mechanisms of action at the transcriptional level show significant divergence, suggesting specific applications for each compound.
This guide provides a comprehensive comparison of the differential gene expression and modulated signaling pathways in response to GUDCA and UDCA, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic applications of these bile acids.
Key Findings on Differential Gene Expression
Treatment with GUDCA and its taurine (B1682933) conjugate, Tauroursodeoxycholic acid (TUDCA), which shares structural and functional similarities, has been shown to regulate a significantly larger number of genes compared to UDCA. In a study on a neuroretinal degeneration model, TUDCA was found to regulate 463 genes, whereas UDCA only regulated 31 genes.[1][2] Notably, only 19 genes were commonly regulated by both bile acids, indicating largely distinct transcriptional responses.[1][2] These common genes are primarily involved in crucial cellular processes such as iron control, cell death, oxidative stress, and cell metabolism.[1][2]
Another study focusing on GUDCA in the context of diet-induced metabolic disorders identified 116 up-regulated and 73 down-regulated genes in the livers of mice treated with GUDCA.[3] This highlights GUDCA's significant impact on hepatic gene expression.
Table 1: Summary of Differentially Regulated Genes
| Feature | GUDCA/TUDCA | UDCA | Common Genes | Reference |
| Total Regulated Genes | 463 (TUDCA) | 31 | 19 | [1][2] |
| Up-regulated Genes | 196 (TUDCA) | 22 | - | [1] |
| Down-regulated Genes | 267 (TUDCA) | 9 | - | [1] |
| Hepatic Gene Regulation (GUDCA) | 116 up, 73 down | - | - | [3] |
Differential Modulation of Signaling Pathways
The divergent effects of GUDCA and UDCA on gene expression are reflective of their differential engagement with various cellular signaling pathways.
Endoplasmic Reticulum (ER) Stress: GUDCA and TUDCA have been shown to be potent alleviators of ER stress.[3][4][5] GUDCA treatment in mice with diet-induced metabolic disorders led to a decrease in ER stress and apoptosis in the liver.[3] Comparatively, TUDCA up-regulated genes involved in ER stress pathways more significantly than UDCA.[1][2]
Neuronal and Axonal Development: In contrast to its effects on ER stress, TUDCA was found to down-regulate genes involved in axonal and neuronal development when compared to UDCA.[1][2]
NF-κB Signaling: UDCA has demonstrated potent anti-inflammatory effects by modulating the NF-κB signaling pathway.[6] It has been shown to downregulate the expression of pro-inflammatory markers such as COX-2, TNF-α, and IL-6.[6]
Farnesoid X Receptor (FXR) Signaling: Both bile acids interact with FXR, a key regulator of bile acid and lipid metabolism, but with differing effects. UDCA is considered a weak FXR agonist.[5] It can influence the expression of FXR target genes, such as decreasing the expression of cyp7a1, a key enzyme in bile acid synthesis.[6] GUDCA, on the other hand, has been suggested to act as an intestinal FXR antagonist.[7]
EGFR-MAPK Signaling: The structurally similar deoxycholic acid (DCA) and UDCA have been shown to differentially regulate the EGFR-MAPK signaling pathway, which is implicated in colon cancer development.[8][9] This suggests that GUDCA and UDCA may also have distinct effects on this pathway.
Experimental Methodologies
The findings presented are based on a range of experimental protocols designed to assess differential gene expression and cellular responses.
Cell Culture and Treatment:
-
Cell Lines: Studies have utilized various cell lines, including the WERI-Rb-1 human cone-like cell line and human THP-1 macrophages.[1][7]
-
Primary Cells: Human subcutaneous preadipocytes and differentiated adipocytes have also been used.[5]
-
Treatment: Cells are typically exposed to GUDCA, TUDCA, or UDCA at varying concentrations and for different durations, often in the presence of a stressor like albumin or tunicamycin (B1663573) to induce a pathological state.[1][5]
Animal Models:
-
Mouse Models: Commonly used models include high-fat diet (HFD)-fed mice to study metabolic disorders and apolipoprotein E–deficient (ApoE-/-) mice for atherosclerosis research.[3][7]
-
Drug Administration: GUDCA or UDCA is administered to the animals, typically via oral gavage, over a specified period.[3][7]
Gene Expression Analysis:
-
RNA Sequencing (RNA-seq): This high-throughput method is used to obtain a comprehensive profile of the transcriptome. The raw data is then processed to identify differentially expressed genes (DEGs) by comparing treatment groups to control groups. Software such as DESeq is often employed for this analysis.[3][4]
-
Quantitative Real-Time PCR (qPCR): This technique is used to validate the findings from RNA-seq and to measure the expression levels of specific target genes.[7]
Protein Analysis:
-
Western Blotting: This method is used to detect and quantify the levels of specific proteins to confirm that changes in gene expression translate to changes in protein levels.
Visualizing the Molecular Landscape
To better understand the complex interplay of these molecules and pathways, the following diagrams illustrate the experimental workflow and a key signaling pathway modulated by UDCA.
Caption: Experimental workflow for assessing differential gene expression.
Caption: UDCA's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The available evidence strongly suggests that GUDCA and UDCA elicit distinct gene expression profiles, which in turn leads to the differential modulation of key cellular signaling pathways. GUDCA appears to have a broader impact on the transcriptome, particularly in the context of ER stress and hepatic metabolism. UDCA, while affecting a smaller set of genes, demonstrates potent anti-inflammatory activity through pathways such as NF-κB. These differences underscore the potential for tailored therapeutic strategies, where the choice between GUDCA and UDCA could be guided by the specific molecular drivers of a disease. Further research is warranted to fully elucidate the nuanced mechanisms of action for each of these bile acids and to translate these molecular insights into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. TUDCA/UDCA - NutraPedia [nutrahacker.com]
- 3. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Ursodeoxycholic Acid but Not Tauroursodeoxycholic Acid Inhibits Proliferation and Differentiation of Human Subcutaneous Adipocytes | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glycoursodeoxycholic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling Glycoursodeoxycholic acid, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste guidelines.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to understand the immediate safety measures associated with this compound. While some safety data sheets (SDS) classify the substance as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation[1][2]. Therefore, exercising caution is paramount. In the event of exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes[1].
-
Skin Contact: Wash the affected area thoroughly with soap and water[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water[1].
In all cases of significant exposure, seek immediate medical attention and consult the substance's SDS[1]. When handling the chemical, always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area[1].
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with institutional policies and local regulations. The following steps provide a general framework for safe disposal.
Step 1: Waste Classification
The first crucial step is to determine if the waste is hazardous[3]. Given the conflicting information in available Safety Data Sheets, it is prudent to handle this compound waste as, at minimum, a non-hazardous chemical waste that may be subject to specific disposal regulations, or as a hazardous waste if it meets certain criteria (e.g., mixed with a hazardous solvent). All laboratory personnel are responsible for correctly identifying the waste they generate[3].
Step 2: Containerization
All chemical waste must be collected in appropriate, clearly labeled containers[4][5].
-
Container Type: Use a sturdy, leak-proof container made of a material compatible with the waste. The original container can be reused if it is in good condition[6][7].
-
Labeling: The container must be affixed with a hazardous waste label as soon as the first drop of waste is added[5]. The label must include the exact contents of the container[5].
-
Closure: Keep waste containers securely closed at all times, except when adding waste[4][8].
Step 3: Segregation and Storage
Proper storage of chemical waste is essential to prevent dangerous reactions[5][9][10].
-
Store containers of this compound waste in a designated, secondary containment area to prevent spills from reaching drains[4][5].
-
Segregate it from incompatible materials. Always check the SDS for detailed information on chemical incompatibilities[9].
-
Accumulation limits, typically a maximum of 55 gallons of hazardous waste, should not be exceeded[8][10].
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Thoroughly empty the container. Any remaining residue should be disposed of as hazardous waste[7].
-
The container must be triple-rinsed with a suitable solvent[6]. The first rinsate must be collected and disposed of as hazardous waste[7].
-
Completely remove or deface the original label before the container is discarded[7][9].
Step 5: Arranging for Final Disposal
Never dispose of chemical waste down the sink or in the regular trash[4][7].
-
Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup[5][8].
-
Spill cleanup materials must also be treated as hazardous waste and disposed of through the EHS office[4][10].
Quantitative Data Summary
For easy reference, the table below summarizes key quantitative and operational limits typically found in laboratory waste guidelines.
| Guideline | Specification | Citations |
| Maximum Accumulation | Laboratories may accumulate no more than 55 gallons of hazardous waste. | [8][10] |
| Acute Hazardous Waste Limit | For acutely toxic (P-listed) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [8] |
| Storage Time Limit | Hazardous waste containers may be stored in a satellite accumulation area for up to 12 months. | [8] |
| Neutralization pH Range | For corrosive wastes that can be neutralized on-site, the final pH should be between 5.5 and 9.5 before drain disposal. | [11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling Glycoursodeoxycholic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Glycoursodeoxycholic acid (GUDCA). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to provide clear, step-by-step guidance.
Personal Protective Equipment (PPE) Summary
Different safety data sheets (SDS) present varied hazard classifications for this compound. Some classify it as non-hazardous, while others indicate it can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a cautious approach, adhering to standard laboratory safety protocols, is recommended. The following table summarizes the essential PPE for handling GUDCA.
| PPE Category | Specification | Purpose |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | To protect eyes from dust particles and potential splashes.[4] |
| A face shield may be required for procedures with a high risk of splashing.[5] | Provides an additional layer of protection for the entire face.[5] | |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber).[6] | To prevent direct skin contact and potential irritation.[1] |
| Body Protection | A long-sleeved laboratory coat.[7] | To protect skin and personal clothing from contamination.[1] |
| Closed-toe shoes must be worn.[8] | Protects feet from spills and falling objects.[4] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | To minimize inhalation of GUDCA dust or aerosols. |
| If significant dust is generated, an N95 respirator or higher may be necessary.[5] | Protects against respiratory tract irritation.[1] |
Operational and Disposal Plan
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
Handling and Experimental Use
-
Preparation: Before handling, ensure you are familiar with the location and operation of safety equipment, including eyewash stations and safety showers.[8]
-
Ventilation: Always handle GUDCA in a well-ventilated area.[1] For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation.
-
Donning PPE:
-
Weighing and Transfer:
-
Perform weighing and transferring of solid GUDCA on a disposable weighing paper or in a contained vessel to prevent dispersal.
-
Avoid creating dust.[1]
-
-
Solution Preparation: When dissolving GUDCA, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][4] Do not eat, drink, or apply cosmetics in the laboratory.[8]
-
Doffing PPE: Remove PPE before leaving the laboratory to prevent cross-contamination.[7] Gloves should be removed first, followed by the lab coat and eye protection.
Spill Management
-
Evacuation: If a significant spill occurs, evacuate non-essential personnel from the area.
-
Containment: For a small dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.
-
Cleaning: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
-
Waste Collection: All GUDCA waste, including contaminated PPE (gloves, weighing paper) and empty containers, should be collected in a clearly labeled, sealed waste container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of GUDCA down the sink.
Safe Handling Workflow
The following diagram illustrates the key stages in the safe operational handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
